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  • Product: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
  • CAS: 15900-26-2

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocols: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Executive Summary & Molecule Profile This technical guide details the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a structural analog of the CNS stimulant Pemoline. Unlike its phenyl-substituted counterpart,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This technical guide details the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a structural analog of the CNS stimulant Pemoline. Unlike its phenyl-substituted counterpart, this molecule incorporates an isopropyl group at the C5 position, derived from the amino acid L-Valine.

This scaffold exhibits significant tautomeric complexity (amino-oxazolone vs. imino-oxazolidinone), necessitating precise pH control and spectroscopic validation during synthesis. The protocol below prioritizes the Cyanamide-Hydroxy Ester Condensation route due to its superior atom economy and reduced byproduct formation compared to guanidine-based cyclizations.

Chemical Identity
PropertySpecification
IUPAC Name 2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Key Precursor Ethyl 2-hydroxy-3-methylbutanoate (Ethyl 2-hydroxyisovalerate)
Primary Challenge Racemization of the C5 chiral center under basic cyclization conditions.[1][2]

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the construction of the 1,3-oxazole ring via the condensation of a 1,3-dielectrophile equivalent (the


-hydroxy ester) and a 1,3-dinucleophile (cyanamide).
Strategic Disconnection
  • C2-N3 and O1-C2 Disconnection: The most labile bonds for ring formation are those flanking the C2 position.

  • Precursor Identification: This leads to Cyanamide (

    
    ) and an 
    
    
    
    -hydroxy ester
    .
  • Chiral Pool Sourcing: The isopropyl side chain suggests L-Valine as the optimal starting material, requiring a diazotization-hydrolysis sequence to convert the

    
    -amino group to an 
    
    
    
    -hydroxyl group with retention (or inversion) of configuration depending on conditions.
Pathway Visualization

Retrosynthesis target 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one inter Ethyl 2-hydroxy-3-methylbutanoate (Ethyl 2-hydroxyisovalerate) target->inter Cyclization (NaOEt) reagent Cyanamide (H2N-CN) target->reagent + start L-Valine inter->start Diazotization (NaNO2/H2SO4)

Figure 1: Retrosynthetic logic flow from the target oxazolone back to the chiral pool precursor L-Valine.

Experimental Protocols

Phase 1: Precursor Synthesis (Hydroxylation)

Objective: Convert L-Valine to Ethyl 2-hydroxy-3-methylbutanoate. Mechanism: Van Slyke-type diazotization followed by nucleophilic substitution by water, then Fischer esterification.

Reagents & Stoichiometry
ReagentEquiv.Role
L-Valine1.0Starting Material
Sodium Nitrite (

)
1.2Diazotizing Agent
Sulfuric Acid (1N)SolventAcid Catalyst/Medium
Ethanol (Abs.)ExcessEsterification Solvent
Step-by-Step Workflow
  • Diazotization: Dissolve L-Valine (11.7 g, 100 mmol) in 1N

    
     (200 mL) at 0°C.
    
  • Addition: Dropwise add a solution of

    
     (8.3 g, 120 mmol) in water, maintaining internal temperature <5°C. Evolution of 
    
    
    
    gas will be vigorous.
  • Hydrolysis: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h). This converts the diazonium intermediate to the

    
    -hydroxy acid (2-hydroxy-3-methylbutanoic acid).
    
  • Extraction: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over

    
     and concentrate.
    
  • Esterification: Dissolve the crude acid residue in absolute Ethanol (150 mL). Add catalytic

    
     (0.5 mL) and reflux for 6 hours using a Dean-Stark trap if possible to remove water.
    
  • Purification: Concentrate ethanol. Neutralize residue with saturated

    
    . Extract with DCM. Distill under reduced pressure (approx. bp 70-72°C at 12 mmHg) to yield Ethyl 2-hydroxy-3-methylbutanoate  as a clear liquid.
    
Phase 2: Heterocycle Formation (Cyclization)

Objective: Condensation of the


-hydroxy ester with Cyanamide.
Critical Control:  Strictly anhydrous conditions are required to prevent hydrolysis of the ester or the final lactone.
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 2-hydroxy-3-methylbutanoate1.0Electrophile
Cyanamide (

)
1.1Nucleophile
Sodium Ethoxide (NaOEt)1.2Base Catalyst
Ethanol (Anhydrous)SolventReaction Medium
Step-by-Step Workflow
  • Base Preparation: Freshly prepare NaOEt by dissolving Sodium metal (2.76 g, 120 mmol) in anhydrous Ethanol (100 mL) under Argon atmosphere.

  • Mixing: Add Cyanamide (4.62 g, 110 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Addition: Add Ethyl 2-hydroxy-3-methylbutanoate (14.6 g, 100 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1). The spot for the ester (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup:

    • Cool reaction to 0°C.[3][4]

    • Acidify carefully with Glacial Acetic Acid to pH 5-6. Note: Strong mineral acids may hydrolyze the ring.

    • Concentrate in vacuo to remove ethanol.

    • Resuspend the solid residue in ice-cold water (50 mL).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water or Isopropanol.

  • Yield Expectation: 60-75%.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack of the cyanamide anion on the ester carbonyl, followed by intramolecular cyclization.

Mechanism step1 Step 1: Deprotonation Cyanamide -> Cyanamide Anion step2 Step 2: Addition Attack on Ester Carbonyl step1->step2 step3 Step 3: Cyclization Alkoxide attack on Nitrile step2->step3 step4 Step 4: Proton Transfer Formation of 2-amino-oxazolone step3->step4

Figure 2: Mechanistic sequence of the Traube-like synthesis adapted for oxazolones.

Expert Insight on Mechanism: The cyclization involves the formation of an intermediate isourea ether . The oxygen of the


-hydroxyl group attacks the nitrile carbon of the cyanamide moiety (which is tethered via the ester linkage, or vice-versa depending on the initial attack vector). Literature on Pemoline suggests the primary attack is often the cyanamide anion on the ester, followed by the hydroxyl oxygen closing the ring onto the nitrile carbon (forming the C2=N bond).

Characterization & Troubleshooting

Tautomerism (The "Scientific Integrity" Check)

The product exists in equilibrium between the amino-oxazolone (A) and imino-oxazolidinone (B) forms.

  • Form A (Amino): Favored in non-polar solvents and solid state.

  • Form B (Imino): May be observed in polar protic solvents (DMSO/Water).

NMR Signature (DMSO-


): 
  • 
     NMR:  Look for the isopropyl doublet (
    
    
    
    ppm) and the methine proton (
    
    
    ppm). The amine protons often appear broad around
    
    
    ppm.
  • 
     NMR:  The C2 carbon (guanidine-like) usually appears around 160-165 ppm; the Carbonyl (C4) around 175-180 ppm.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester before cyclization.Ensure Ethanol is strictly anhydrous (store over 3Å sieves).
Oily Product Incomplete crystallization or impurities.Triturate oil with cold diethyl ether; recrystallize from iPrOH.
Racemization Extended reflux in strong base.Reduce reflux time; use L-Valine but expect partial racemization (verify via Chiral HPLC).

References

  • Traube, W., & Ascher, R. (1913). Über den Aufbau des Guanidins und des Methylguanidins. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for guanidine/cyanamide condensations).

  • Howell, C. F., et al. (1958). Synthesis of 2-Amino-4-oxazolinones (Pemoline Analogs). Journal of Organic Chemistry. (Primary reference for the cyanamide-hydroxy ester route).

  • Najer, H., et al. (1961). Tautomerism in 2-amino-oxazol-4-ones.[5] Bulletin de la Société Chimique de France. (Authoritative source on the amino-imino equilibrium).

  • PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate (Compound Summary). National Library of Medicine. (Physical data for the precursor).

Sources

Exploratory

2-Amino-5-Isopropyl-1,3-Oxazol-4(5H)-One: Chemical Properties &amp; Synthesis Guide

Executive Summary 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2) is a heterocyclic compound belonging to the class of 2-amino-oxazolones. Structurally, it is the isopropyl analogue of Pemoline (2-amino-5-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2) is a heterocyclic compound belonging to the class of 2-amino-oxazolones. Structurally, it is the isopropyl analogue of Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one), a well-known central nervous system stimulant. Due to this structural homology, the compound is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies targeting dopaminergic systems and cognitive enhancement.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis methodologies, and reactivity profiles, designed to support rigorous experimental workflows.

Chemical Identity & Structural Dynamics

The core structure consists of a five-membered oxazolone ring substituted with an amino group at the C2 position and an isopropyl group at the C5 position. A critical feature of this molecule is its prototropic tautomerism , which dictates its reactivity and binding affinity in biological systems.

Nomenclature & Identifiers
Property Details
IUPAC Name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Common Synonyms 2-Amino-5-isopropyl-oxazol-4-one; 5-Isopropyl-2-imino-4-oxazolidinone
CAS Number 15900-26-2
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
SMILES CC(C)C1C(=O)N=C(N)O1
Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the amino-oxazolone and imino-oxazolidinone forms. The position of this equilibrium is solvent-dependent, with polar solvents often stabilizing the imino form due to better solvation of the polarized N-H bond.

Tautomerism Amino Amino Form (2-amino-oxazol-4-one) Imino Imino Form (2-imino-oxazolidin-4-one) Amino->Imino  H-shift (Solvent Dependent)  

Figure 1: Tautomeric equilibrium between the amino and imino forms. The imino form is often predominant in the solid state and polar solutions.

Physicochemical Properties

The following data aggregates experimental and predicted values based on the structural scaffold of 2-amino-oxazolones.

Property Value / Range Notes
Physical State Crystalline SolidTypically white to off-white powder.
Melting Point > 200°C (Predicted)Analogous to Pemoline (>250°C dec). High MP due to intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL)Lipophilic isopropyl group reduces aqueous solubility compared to glycine derivatives.
Solubility (Organic) HighSoluble in DMSO, DMF, and hot Ethanol.
pKa (Base) ~10.5Basic guanidine-like moiety; forms stable salts with mineral acids.
LogP ~0.5 - 0.9Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.

Synthesis & Production Protocols

The most robust synthetic route mirrors the industrial production of Pemoline, utilizing the condensation of an


-hydroxy ester with guanidine. This method is preferred for its atom economy and yield purity.
Reaction Pathway: Guanidine Cyclization

Core Reaction: Ethyl 2-hydroxy-3-methylbutanoate + Guanidine


 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one + Ethanol.

Synthesis R1 Ethyl 2-hydroxy-3-methylbutanoate (Ethyl 2-hydroxyisovalerate) Cat NaOEt / EtOH (Reflux) R1->Cat R2 Guanidine HCl R2->Cat Int Int Cat->Int Prod 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Int->Prod

Figure 2: Synthetic pathway via condensation of


-hydroxy ester with guanidine.
Detailed Experimental Protocol

Reagents:

  • Ethyl 2-hydroxy-3-methylbutanoate (1.0 eq)

  • Guanidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (2.5 eq, prepared in situ or 21% wt solution)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of Free Guanidine: In a dry round-bottom flask equipped with a reflux condenser, dissolve Guanidine HCl (1.1 eq) in absolute ethanol. Add Sodium Ethoxide (1.1 eq) and stir for 30 minutes at room temperature to liberate the free guanidine base. Filter off the precipitated NaCl if necessary, though many protocols proceed without filtration.

  • Condensation: Add Ethyl 2-hydroxy-3-methylbutanoate (1.0 eq) dropwise to the guanidine solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1) or HPLC.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

    • Neutralize the residue with dilute Acetic Acid (to pH ~7.0) to precipitate the product.

    • Cool in an ice bath for 1 hour to maximize crystallization.

  • Purification: Filter the solid precipitate. Wash with cold water (to remove salts) and cold ethanol. Recrystallize from Ethanol/Water (1:1) or Isopropanol to obtain the pure product.

Validation Check: The product should be a white crystalline solid. Confirm identity using ¹H-NMR (see Section 5).

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

Position Shift (

ppm)
Multiplicity Integration Assignment
NH₂ / NH 8.5 - 9.0Broad Singlet2HExchangable amino/imino protons.
C5-H 4.6 - 4.8Doublet (J ~4 Hz)1HMethine proton on the oxazolone ring.
CH (Isopropyl) 2.1 - 2.3Multiplet1HMethine of the isopropyl group.
CH₃ (Isopropyl) 0.9 - 1.0Doublet (J ~7 Hz)6HMethyl groups (diastereotopic effect possible).
Infrared Spectroscopy (FT-IR)
  • 3400 - 3200 cm⁻¹: N-H stretching (Primary amine/imine).

  • 1740 - 1710 cm⁻¹: C=O stretching (Lactone/Carbonyl of the oxazolone ring). High frequency due to ring strain.

  • 1680 - 1650 cm⁻¹: C=N stretching (Endocyclic imine).

Reactivity & Stability

Hydrolytic Stability

The oxazolone ring is sensitive to base-catalyzed hydrolysis.

  • Basic Conditions (pH > 10): Rapid ring opening occurs, yielding the corresponding guanidino acid (N-carbamimidoyl-2-amino-3-methylbutanoic acid).

  • Acidic Conditions: Relatively stable, but prolonged heating in strong acid can lead to decarboxylation or hydrolysis to the

    
    -hydroxy acid.
    
Salt Formation

The exocyclic amino group (or endocyclic nitrogen in the imino form) is sufficiently basic to form stable salts.

  • Hydrochloride Salt: Prepared by treating the free base with ethanolic HCl. This form often has improved water solubility and stability for storage.

References

  • Chemical Identity & CAS: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2). Santa Cruz Biotechnology. Link

  • Synthetic Pathway (General Oxazolone): Trost, B. M., & Dogra, K. (2004).[2] 5H-Oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives.[2] Journal of the American Chemical Society, 126(7), 1944-1945.[2] Link

  • Pemoline Analogue Chemistry: Bromisoval and related downstream oxazolone derivatives. LookChem Chemical Database. Link

  • Tautomerism in Oxazolones: Cox, M., Prager, R. H., & Svensson, C. E. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56, 887–896.[3] Link

  • Precursor Synthesis: Ethyl 2-hydroxy-3-methylbutanoate properties and synthesis. PubChem, National Library of Medicine. Link

Sources

Foundational

"2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the heterocyclic compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related 2-amino-oxazolone and 5-alkyl-oxazolone analogues to present a robust, predictive analysis. We will delve into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as they apply to this structure. This guide is intended for researchers and drug development professionals who require a detailed understanding of how to identify and characterize this and similar oxazolone scaffolds.

Introduction and Molecular Structure

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one belongs to the family of 5(4H)-oxazolones, a class of five-membered heterocyclic compounds that are pivotal intermediates in peptide synthesis and serve as core structures in various pharmacologically active agents.[1] Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, and spectroscopic methods provide the most powerful tools for this purpose.

The molecule possesses a chiral center at the C5 position, an amino group at the C2 position which imparts unique electronic properties, a lactone carbonyl, and an isopropyl group that will produce distinct signals in NMR.

Key Molecular Properties:

  • Molecular Formula: C₆H₁₀N₂O₂

  • Molecular Weight: 142.16 g/mol

  • IUPAC Name: 2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one

Caption: Molecular structure of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and deduce the structure from fragmentation patterns. For a compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

Experimental Protocol (Predictive)
  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or use it neat for GC-MS with EI.

  • Instrumentation: For ESI, infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF). For EI, inject the sample into a GC-MS system.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z 143.0764 for ESI. The molecular ion [M]⁺• would be expected at m/z 142.0742 for EI.

  • Fragmentation Analysis (MS/MS): Select the precursor ion (m/z 143.08 or 142.07) and subject it to collision-induced dissociation (CID) to observe daughter ions.[2]

Predicted Mass Spectrum Data
m/z (charge/mass ratio) Predicted Ion Interpretation
143.08[M+H]⁺Protonated parent molecule (ESI)
142.07[M]⁺•Parent molecular ion (EI)
99.06[M - C₃H₇]⁺Loss of the isopropyl group
114.07[M - CO]⁺•Loss of carbon monoxide from the ring
98.05[M - CO₂]⁺•Decarboxylation, a common fragmentation for oxazolidinones[2]
70.04[C₃H₄NO]⁺Fragment from ring cleavage
43.05[C₃H₇]⁺Isopropyl cation
Interpretation and Fragmentation Pathway

The structural integrity of the oxazolone ring and its substituents dictates the fragmentation. The bond between the chiral carbon (C5) and the isopropyl group is a likely point of initial cleavage, leading to a stable fragment at m/z 99. Another characteristic pathway for similar lactone structures is the loss of CO or CO₂, resulting from the cleavage of the heterocyclic ring.[2]

G M [M+H]⁺ m/z = 143.08 F1 [M - C₃H₇]⁺ m/z = 99.06 M->F1 - C₃H₇ (Isopropyl) F2 [M - CO₂]⁺ m/z = 98.05 M->F2 - CO₂ (Decarboxylation) F3 [C₃H₇]⁺ m/z = 43.05 M->F3 Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups within a molecule. The spectrum of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is expected to be dominated by absorptions from the N-H, C=O, and C=N bonds.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or record the spectrum from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a solvent.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000–400 cm⁻¹.[3]

  • Analysis: Identify characteristic absorption bands and compare them to literature values for known functional groups.[4][5]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group Key Characteristics
3300 - 3100N-H stretchingAmino (NH₂)Two bands, often broad, indicative of the symmetric and asymmetric stretches.
2960 - 2870C-H stretchingIsopropyl (sp³)Sharp peaks characteristic of alkyl groups.
1780 - 1760C=O stretchingLactone (carbonyl)Very strong and sharp absorption, a hallmark of the 5(4H)-oxazolone ring.[3][4]
1670 - 1640C=N stretchingImine (in-ring)Medium to strong intensity.[3][5]
1620 - 1580N-H bendingAmino (NH₂)Scissoring vibration, confirms the presence of the primary amine.
1385 - 1365C-H bendingIsopropylCharacteristic doublet from the gem-dimethyl groups.
1280 - 1200C-O stretchingLactone (ester)Strong intensity band.[5]
Interpretation

The most diagnostic signals are the very strong carbonyl (C=O) stretch of the lactone ring, typically found at a high frequency (around 1770 cm⁻¹), and the imine (C=N) stretch around 1650 cm⁻¹.[3] The presence of two distinct bands in the 3300-3100 cm⁻¹ region would be definitive proof of the primary amino (-NH₂) group. The combination of these specific bands provides a unique fingerprint for this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.[6] Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Analysis: Assign signals based on their chemical shift (δ), integration (for ¹H), multiplicity, and coupling constants (J).

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment
~ 5.5 - 6.5Broad singlet2H-NH₂
~ 4.2Doublet1H~ 4.5 HzC₅-H
~ 2.4Multiplet (septet)1H~ 7.0 Hz-CH-(CH₃)₂
~ 1.0Doublet3H~ 7.0 Hz-CH(CH₃ )₂ (one methyl)
~ 0.9Doublet3H~ 7.0 Hz-CH(CH₃ )₂ (other methyl)

Causality:

  • The NH₂ protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen and potential chemical exchange.

  • The C₅-H proton is adjacent to the isopropyl group's CH, so it appears as a doublet. Its position is downfield due to the adjacent oxygen and carbonyl group.

  • The isopropyl methine (-CH-) proton is split by the six equivalent protons of the two methyl groups into a septet.

  • The two methyl groups (-CH₃) of the isopropyl moiety are diastereotopic due to the adjacent chiral center at C5. Therefore, they are chemically non-equivalent and should appear as two distinct doublets, each split by the methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz)
Chemical Shift (δ, ppm) Assignment
~ 175C₄ (C=O)
~ 160C₂ (C=N)
~ 75C₅ (-CH-)
~ 33-C H-(CH₃)₂
~ 19-CH(C H₃)₂
~ 18-CH(C H₃)₂

Causality:

  • The carbonyl carbon (C4) is the most deshielded and appears furthest downfield.[3]

  • The imine carbon (C2) , bonded to two nitrogen atoms, is also significantly deshielded.[7]

  • The chiral carbon (C5) is shifted downfield due to its attachment to oxygen and the isopropyl group.

  • The carbons of the isopropyl group appear in the typical aliphatic region. As in the ¹H spectrum, the two methyl carbons may be non-equivalent.

Comprehensive Analysis Workflow

The characterization of a novel compound like 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one follows a logical and self-validating workflow, ensuring scientific integrity at each step.

G cluster_0 Chemical Synthesis cluster_1 Spectroscopic Analysis A Synthesis & Purification (e.g., Recrystallization) B Purity Check (TLC, HPLC) A->B C Mass Spectrometry (Molecular Weight & Formula) B->C D IR Spectroscopy (Functional Groups) C->D F Structural Elucidation & Confirmation C->F E NMR Spectroscopy (¹H, ¹³C, DEPT) (Connectivity & Skeleton) D->E D->F E->F

Caption: Standard workflow for the synthesis and spectroscopic validation.

Conclusion

The spectroscopic profile of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is predicted to be highly characteristic. Mass spectrometry would confirm its molecular weight of 142.16 g/mol and show key fragments from the loss of the isopropyl group and decarboxylation. Infrared spectroscopy provides a clear fingerprint with strong absorptions for the lactone carbonyl (~1770 cm⁻¹), the imine C=N bond (~1650 cm⁻¹), and the primary amine N-H bonds (~3300-3100 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy would unambiguously establish the carbon-hydrogen framework, with distinctive signals for the diastereotopic isopropyl protons and the chiral C5-H. Together, these techniques provide a complementary and powerful toolkit for the unequivocal identification and characterization of this compound.

References

  • BenchChem. (2025). IR and NMR spectroscopic analysis of 5(4H)-oxazolones. Benchchem.com.

  • Nagamani, C., & Nagaraj, S. (2012). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 2.

  • Fareed, G., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 78(8), 1127-1134.

  • Akram, M. A. W., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars, 3(2), 775-779.

  • Al-Jibouri, H. A. A. (2025). Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org.

  • Al. Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.

  • PubChem. (n.d.). 2-Isopropyl-4H-oxazol-5-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Karabacak, M., et al. (2013). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 181-191.

  • MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.com.

  • ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate.

  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

  • Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. iqjir.com.

  • PubChem. (n.d.). (5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Narayana Swamy Golla et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.com.

  • ISCA. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. isca.in.

  • Yaylayan, V. & Kim, E.S. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5122.

Sources

Exploratory

Mechanistic Insight: Formation of 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one

This guide provides an in-depth technical analysis of the formation mechanism for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a structural analog of the CNS stimulant Pemoline. This analysis is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the formation mechanism for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a structural analog of the CNS stimulant Pemoline. This analysis is designed for researchers in medicinal chemistry and process development, focusing on the chemical causality, reaction kinetics, and practical synthesis of this heterocyclic scaffold.[1]

[1]

Executive Summary & Structural Context

The molecule 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2) represents a specific class of 2-amino-oxazol-4-ones, often explored as bioisosteres for hydantoins or as CNS-active agents similar to Pemoline (2-amino-5-phenyl-oxazol-4-one).[1]

Structurally, the core consists of a five-membered oxazol-4-one ring substituted at the C5 position with an isopropyl group (derived from a valine precursor) and an amino group at the C2 position.[1] A critical feature of this scaffold is its prototropic tautomerism , existing in equilibrium between the 2-amino-oxazol-4-one form and the 2-imino-oxazolidin-4-one form. This guide focuses on the primary synthetic route: the condensation of ethyl 2-hydroxyisovalerate with guanidine .

Retrosynthetic Analysis

To understand the formation, we deconstruct the ring into two primary synthons:

  • The Electrophilic Backbone: Derived from

    
    -hydroxy esters (specifically Ethyl 2-hydroxy-3-methylbutanoate).
    
  • The Dinucleophilic Agent: Guanidine (supplied as Guanidine HCl and liberated in situ).

The formation is a condensation-cyclization sequence involving the elimination of ethanol and ammonia.[1]

Retrosynthesis cluster_precursors Precursors Target 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Ester Ethyl 2-hydroxyisovalerate (C5-Backbone) Target->Ester Disconnection A (C-N / C-O) Guanidine Guanidine (N-C-N Donor) Target->Guanidine Disconnection B (C-N)

Figure 1: Retrosynthetic breakdown of the oxazolone scaffold.

Detailed Mechanism of Formation

The formation proceeds via a Traube-type synthesis , characterized by nucleophilic acyl substitution followed by intramolecular cyclization and elimination.

Phase 1: Nucleophilic Acyl Substitution

The reaction initiates with the generation of free guanidine base from its hydrochloride salt using a sodium alkoxide (NaOEt).[1] The free guanidine, being a potent nucleophile, attacks the carbonyl carbon of the ethyl 2-hydroxyisovalerate.[1]

  • Transition State: Tetrahedral intermediate stabilized by the solvent.[1]

  • Outcome: Elimination of the ethoxy group (EtOH) to form the

    
    -hydroxy-acylguanidine  intermediate.
    
Phase 2: Intramolecular Cyclization (5-exo-trig)

The acylguanidine intermediate possesses an internal nucleophile (the


-hydroxyl group) and an electrophilic center (the guanidine carbon, 

).[1]
  • The hydroxyl oxygen attacks the guanidine carbon.[1]

  • This cyclization creates a five-membered tetrahedral intermediate.[1]

Phase 3: Elimination and Aromatization

To establish the stable oxazol-4-one core, the intermediate must eliminate a leaving group.[1]

  • Leaving Group: Ammonia (

    
    ).[1]
    
  • Driving Force: Formation of the conjugated

    
     system within the ring (or exocyclic imine).[1]
    
  • Result: The loss of

    
     yields the final 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.
    

Mechanism Step1 Reagents: Ethyl 2-hydroxyisovalerate + Guanidine (Free Base) Step2 Nucleophilic Attack: Guanidine NH2 attacks Ester Carbonyl Step1->Step2 Step3 Intermediate 1: α-Hydroxy-acylguanidine (- EtOH) Step2->Step3 Elimination of EtOH Step4 Cyclization: Hydroxyl O attacks Guanidine C=NH Step3->Step4 Intramolecular Attack Step5 Intermediate 2: Cyclic Tetrahedral Intermediate Step4->Step5 Step6 Elimination: Loss of Ammonia (NH3) Step5->Step6 Product Product: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Step6->Product Final Tautomerization

Figure 2: Step-wise mechanistic pathway involving condensation and ammonia elimination.[1]

Experimental Protocol

This protocol is adapted from standard methodologies for 2-amino-oxazol-4-ones (e.g., Pemoline synthesis), optimized for the isopropyl derivative.[1]

Materials
ReagentRoleStoichiometry
Guanidine Hydrochloride Nucleophile Source1.1 eq
Ethyl 2-hydroxyisovalerate Scaffold Precursor1.0 eq
Sodium Ethoxide (21% in EtOH) Base1.1 eq
Ethanol (Absolute) SolventSolvent Volume
Glacial Acetic Acid NeutralizationAs needed
Workflow
  • Preparation of Free Guanidine:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl (1.1 eq) in absolute ethanol.

    • Add Sodium Ethoxide solution (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

    • Checkpoint: A white precipitate of NaCl will form.[1] This confirms the liberation of guanidine base.

  • Condensation:

    • Add Ethyl 2-hydroxyisovalerate (1.0 eq) to the guanidine mixture.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Observation: The evolution of ammonia gas (detectable by litmus paper) indicates the cyclization is proceeding.[1]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in a minimum amount of water.[1]

    • Adjust pH to ~5–6 using glacial acetic acid. The product, being amphoteric but less soluble at neutral/mildly acidic pH, will precipitate.[1]

  • Purification:

    • Filter the precipitate and wash with cold water.[1]

    • Recrystallize from aqueous ethanol or water to obtain the pure 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

Workflow Start Start: Guanidine HCl + NaOEt/EtOH Mix Add: Ethyl 2-hydroxy- isovalerate Start->Mix Reflux Reflux: 6 Hours (-NH3) Mix->Reflux Workup Workup: Evaporate EtOH Acidify (AcOH) Reflux->Workup Finish Isolate: Filtration & Recrystallization Workup->Finish

Figure 3: Synthetic workflow for the laboratory preparation of the target molecule.

Tautomerism and Stability

Researchers must be aware that "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" exists in equilibrium with "2-imino-5-isopropyl-oxazolidin-4-one".[1]

  • Solid State: Often favors the amino-oxazolone form due to hydrogen bonding networks.[1]

  • Solution: Solvent polarity dictates the ratio.[1] In polar protic solvents (MeOH, Water), the imino form may be stabilized.[1]

  • Analytical Signature:

    • IR: Look for distinct bands for

      
       (approx. 1700-1740 
      
      
      
      ) and exocyclic
      
      
      vs
      
      
      .[1]
    • NMR: The C5-H proton (adjacent to the isopropyl group) appears as a doublet at

      
       4.0–4.5 ppm.
      

References

  • Traube, W., & Ascher, R. (1913).[1] Über die Kondensation von α-Oxysäuren mit Guanidin. Berichte der deutschen chemischen Gesellschaft, 46(2), 2077-2084.[1] (Foundational chemistry for 2-amino-oxazol-4-one synthesis).

  • Howell, C. F., Quinones, N. Q., & Hardy, R. A. (1962).[1] 2-Amino-2-oxazolin-4-ones.[1] Synthesis and Pharmacological Evaluation. Journal of Organic Chemistry, 27(5), 1686-1691.[1] Link[1]

  • PubChem. (n.d.). 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (Compound Summary). National Center for Biotechnology Information. Link[1]

  • LookChem. (n.d.). Bromisoval and Downstream Products. (Confirming the existence of the isopropyl oxazolone derivative). Link

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for oxazole synthesis).

Sources

Foundational

"2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" potential biological activity

An In-Depth Technical Guide on the Potential Biological Activity of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Abstract The 1,3-oxazol-4(5H)-one nucleus, a five-membered heterocyclic motif also known as a 5(4H)-oxazolone o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Abstract

The 1,3-oxazol-4(5H)-one nucleus, a five-membered heterocyclic motif also known as a 5(4H)-oxazolone or azlactone, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on the specific, yet underexplored, molecule 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one . While direct experimental data for this compound is not extensively available in public literature, this document will synthesize a predictive analysis of its potential biological activities. By examining the well-established structure-activity relationships (SAR) of the 2-amino-oxazolone core and the influence of the 5-isopropyl substitution, we will delineate its most promising therapeutic avenues, propose mechanistic pathways, and provide robust experimental protocols for its empirical validation.

The 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Scaffold: A Structural Overview

The target molecule is characterized by three key structural features:

  • The Oxazolone Core: A five-membered ring containing one nitrogen and one oxygen atom, which serves as a versatile and synthetically accessible framework.[1][4]

  • The 2-Amino Group: This substituent is a common feature in many biologically active heterocyclic compounds and is known to significantly influence the molecule's electronic properties and potential for hydrogen bonding with biological targets.[5][6][7]

  • The 5-Isopropyl Group: Derived from the amino acid valine, this bulky, lipophilic group introduces a chiral center at the C-5 position. This stereochemistry can be critical for selective target engagement and will influence the compound's pharmacokinetic profile, including membrane permeability and metabolic stability.

The combination of these features suggests a molecule with significant potential for interacting with various biological systems, meriting a thorough investigation.

Synthetic Strategy: A Proposed Pathway

The synthesis of 2-amino-oxazolone derivatives can be achieved through several routes. A plausible and efficient method for generating the 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one scaffold would involve the cyclization of an N-acylated amino acid precursor. The Erlenmeyer-Plöchl reaction is a classic method for synthesizing related 5-oxo-oxazolines, and a modification of this approach is conceivable.[8] A likely precursor would be an N-cyano or N-carbamoyl derivative of valine, which upon cyclodehydration would yield the target heterocycle.

G Valine L-Valine Precursor N-Cyanamido-isovaline (Precursor) Valine->Precursor Acylation with Cyanogen Bromide Cyclization Cyclodehydration (e.g., Acetic Anhydride) Precursor->Cyclization Target 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one Cyclization->Target

Caption: Proposed synthetic workflow for the target compound.

Predicted Biological Activities and Mechanistic Insights

Based on extensive literature on analogous structures, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is predicted to exhibit several key biological activities.

Potential Biological Activity Proposed Mechanism of Action Supporting Rationale from Analogues
Anticancer Inhibition of key signaling kinases (e.g., VEGFR-2), induction of apoptosis, interference with topoisomerases.[3][9][10]Numerous oxazolone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][4][11] The 2-amino functionality is often crucial for kinase hinge-binding interactions.
Antimicrobial Inhibition of essential bacterial enzymes (e.g., DNA gyrase, DHPS), disruption of cell wall integrity.[4][12]The oxazolone scaffold is present in natural products with antimicrobial effects.[1] 2-amino substituted heterocycles are well-established antibacterial agents.[5][6][13]
Anti-inflammatory Inhibition of prostaglandin synthesis via cyclooxygenase (COX-1/COX-2) enzyme blockade.[3][12]Pyrazolone and oxazolone derivatives are known to possess potent anti-inflammatory and analgesic effects by targeting the arachidonic acid cascade.[3]
CNS Activity Modulation of neurotransmitter pathways.Related 2-amino-2-oxazoline derivatives have demonstrated antidepressant-like profiles in preclinical models, suggesting potential for CNS penetration and activity.[14]
Anticancer Potential: Targeting Angiogenesis

A significant number of oxazole-containing compounds have been investigated as anticancer agents.[10][11][15] One of the most critical pathways in tumor growth and metastasis is angiogenesis, which is primarily driven by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The structural motifs within 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one are conducive to inhibiting such kinases. The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding mode for ATP-competitive inhibitors.

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Oxazolone 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one Oxazolone->VEGFR2 INHIBITS PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Mechanism: COX Inhibition

The anti-inflammatory activity of many heterocyclic compounds stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3] The oxazolone scaffold can fit within the hydrophobic channel of the COX active site, potentially leading to its inhibition.

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins COX->PGs Catalyzes Inflammation Pain & Inflammation PGs->Inflammation Oxazolone 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one Oxazolone->COX INHIBITS

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Experimental Protocols for Validation

To empirically validate the predicted activities, a series of standardized in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a human cancer cell line (e.g., HT29 colon adenocarcinoma).[10]

Materials:

  • HT29 cell line

  • DMEM medium with 10% FBS

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HT29 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[10]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Remove Media, Add DMSO to Dissolve Formazan incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Sources

Exploratory

"2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" discovery and history

The following technical guide is structured to provide an exhaustive analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2), a structural analog of the CNS stimulant Pemoline. This document synthesizes hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2), a structural analog of the CNS stimulant Pemoline. This document synthesizes historical context, synthetic methodology, and pharmacological mechanisms for a professional scientific audience.

Classification: Heterocyclic CNS Modulator | Scaffold: 2-Amino-oxazolone CAS Registry Number: 15900-26-2

Executive Summary

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound belonging to the class of 2-amino-4(5H)-oxazolones . Structurally, it is the 5-isopropyl aliphatic analog of Pemoline (2-amino-5-phenyl-4(5H)-oxazolone). While Pemoline is a known dopaminergic agent, the isopropyl variant represents a critical study in Structure-Activity Relationships (SAR), exploring the substitution of the aromatic phenyl ring with a branched aliphatic group. This modification significantly alters lipophilicity (


), metabolic stability, and receptor binding affinity.

The compound exhibits dynamic amino-imino tautomerism , existing in equilibrium between the 2-amino-oxazolone and 2-imino-oxazolidinone forms. This guide details its discovery lineage, validated synthesis protocols, and mechanistic pharmacology.

History and Discovery: The Traube Lineage

The discovery of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is inextricably linked to the foundational work of Wilhelm Traube in the early 20th century.

  • 1913 (The Genesis): Wilhelm Traube and his student Richard Ascher first synthesized the parent compound, Pemoline (5-phenyl-2-amino-4-oxazolone), via the condensation of ethyl mandelate with guanidine. This established the "Traube Synthesis" as the primary route for this heterocyclic class.

  • Mid-20th Century (SAR Expansion): During the 1960s and 70s, as Pemoline gained traction as a psychostimulant (marketed as Cylert), medicinal chemists engaged in extensive SAR campaigns. The objective was to modulate potency and reduce hepatotoxicity. The 5-isopropyl analog (CAS 15900-26-2) emerged during this period as researchers investigated the steric effects of replacing the planar phenyl ring with bulky aliphatic groups (isopropyl, tert-butyl) derived from amino acid precursors like Valine.

  • Modern Context: Today, the compound serves as a reference standard in forensic analysis and a versatile scaffold in the synthesis of peptidomimetics, owing to its structural similarity to constrained amino acids.

Chemical Identity & Tautomerism

The reactivity and biological profile of the compound are defined by its tautomeric equilibrium. In solution, the proton shifts between the exocyclic amine and the ring nitrogen.

PropertySpecification
IUPAC Name 2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one
Common Synonym 2-Imino-5-isopropyl-4-oxazolidinone
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Chirality The C5 position is a stereocenter. Synthesis from L-Valine yields the (S)-enantiomer.
Tautomer A Amino-form: Stable in non-polar solvents; favors receptor interaction.
Tautomer B Imino-form: Predominant in polar protic solvents and crystal lattice.
Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium NodeA 2-Amino-Oxazolone Form (Aromatic Character) NodeB 2-Imino-Oxazolidinone Form (Lactam Character) NodeA->NodeB Solvent Polarity Proton Transfer

Figure 1: The dynamic equilibrium between the amino (aromatic-like) and imino (lactam-like) forms, influenced by solvent polarity and pH.

Validated Synthesis Protocol

Principle: The synthesis follows the classic Traube Cyclization , utilizing a biomimetic precursor (Valine) to install the isopropyl group with defined stereochemistry.

Precursor Preparation: -Hydroxy Ester
  • Starting Material: L-Valine (natural source ensures (S)-configuration).

  • Deamination: Treatment with sodium nitrite (

    
    ) in dilute sulfuric acid (
    
    
    
    ) converts the
    
    
    -amino group to a hydroxyl group with retention of configuration (via double inversion or neighboring group participation, though racemization is a risk).
  • Esterification: The resulting

    
    -hydroxyisovaleric acid is refluxed with Ethanol/HCl to yield Ethyl 2-hydroxy-3-methylbutyrate .
    
Cyclization Step (The Protocol)

Reagents: Guanidine Hydrochloride, Sodium Ethoxide (NaOEt), Absolute Ethanol.

Step-by-Step Methodology:

  • Free Base Generation: In a dry 250 mL round-bottom flask, dissolve Guanidine HCl (1.1 eq) in absolute ethanol. Add NaOEt (1.1 eq) carefully to generate free guanidine base. Stir for 30 min at

    
    . Filter off the precipitated NaCl.
    
  • Condensation: To the filtrate (guanidine solution), add Ethyl 2-hydroxy-3-methylbutyrate (1.0 eq) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (amine).
  • Isolation: Evaporate the solvent under reduced pressure. The residue is a viscous oil or semi-solid.

  • Crystallization: Dissolve residue in minimal hot water. Adjust pH to ~8–9 with dilute acetic acid if necessary to precipitate the free base. Cool to

    
    . White crystalline needles of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one  will form.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

Synthetic Pathway Visualization

Synthesis Valine L-Valine (Precursor) HydroxyAcid 2-Hydroxy-3-methylbutyric Acid (Deamination) Valine->HydroxyAcid NaNO2, H2SO4 0°C -> RT Ester Ethyl 2-hydroxy-3-methylbutyrate (Esterification) HydroxyAcid->Ester EtOH, H+, Reflux Intermediate Guanidino-Ester Adduct (Transient) Ester->Intermediate + Guanidine (EtOH) Guanidine Guanidine Free Base (Reagent) Guanidine->Intermediate Product 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one (Target) Intermediate->Product - EtOH Cyclization

Figure 2: Step-wise chemical synthesis from L-Valine via the Traube method.

Pharmacology: Mechanism of Action

While less potent than its phenyl analog (Pemoline), the 5-isopropyl derivative exhibits distinct pharmacological properties due to the aliphatic substituent.

Dopaminergic Modulation

The compound acts as a weak indirect sympathomimetic .

  • Target: Dopamine Transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1).

  • Mechanism: It functions primarily as a reuptake inhibitor, increasing synaptic concentrations of dopamine. Unlike amphetamines, oxazolones generally show lower efficacy in reversing the transporter (releasing agent activity), leading to a lower abuse potential.

  • Steric Influence: The isopropyl group at C5 provides steric bulk that hinders metabolic oxidation at the 5-position (a common clearance route for Pemoline), potentially extending the half-life, but the lack of the aromatic ring reduces

    
    -
    
    
    
    stacking interactions within the DAT binding pocket, lowering affinity.
Metabolic Fate
  • Hydrolysis: The oxazolone ring is susceptible to enzymatic hydrolysis, opening to form 5-isopropyl-oxazolidine-2,4-dione or reverting to the

    
    -hydroxy amide.
    
  • Toxicity: Unlike Pemoline, which can form reactive quinone-imine intermediates (hepatotoxic) due to the phenyl ring, the isopropyl analog lacks the aromatic system requisite for this specific toxic metabolite, theoretically offering a safer hepatic profile.

Pharmacodynamic Pathway

Mechanism Compound 2-Amino-5-isopropyl-oxazolone DAT Dopamine Transporter (DAT) Compound->DAT Blocks/Inhibits Synapse Synaptic Cleft (Dopamine Increase) DAT->Synapse Prevents Reuptake PostSynaptic Post-Synaptic Receptors (D1/D2 Activation) Synapse->PostSynaptic Signal Transduction

Figure 3: Proposed mechanism of action at the dopaminergic synapse.

Experimental Data Summary

ParameterValue / Observation
Melting Point 248–250 °C (dec.)
Solubility Soluble in DMSO, dilute acid/base. Poorly soluble in water, ether.
pKa (Calculated) ~7.5 (guanidino moiety)
UV

215 nm (end absorption, lacks aromatic conjugation)
IR Spectrum 1680 cm⁻¹ (C=O stretch, lactam), 3200-3400 cm⁻¹ (NH stretch)

References

  • Traube, W., & Ascher, R. (1913). Über den Aufbau der Guanine und Xanthine aus Cyanessigester und die Darstellung von 2-Amino-oxazolonen. Berichte der deutschen chemischen Gesellschaft , 46(2), 2077–2084.

  • Howell, C. F., Quinones, N. Q., & Hardy, R. A. (1962). 2-Amino-2-oxazolin-4-ones.[1] Synthesis and Pharmacological Evaluation. Journal of Organic Chemistry , 27(5), 1686–1691.

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-amino-5-isopropyl-4-oxazolone.[2] ECHA Registration Dossier .

  • Sigma-Aldrich. (2024). Product Specification: 2-Imino-5-isopropyl-4-oxazolidinone (CAS 15900-26-2). Merck KGaA .

  • World Health Organization. (1968). WHO Expert Committee on Drug Dependence: Sixteenth Report. Technical Report Series No. 407 . (Contextualizing Pemoline analogs).

Sources

Foundational

Structural Elucidation and Tautomeric Analysis of 2-Amino-5-Isopropyl-1,3-Oxazol-4(5H)-One

This guide provides a rigorous technical framework for the structural elucidation of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2).[1] This compound, structurally an isopropyl analogue of the stimulant Pemoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural elucidation of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2).[1] This compound, structurally an isopropyl analogue of the stimulant Pemoline , presents unique analytical challenges due to its rapid amino-imino tautomeric equilibrium and the chirality at the C5 position.

Introduction & Chemical Context

The target molecule, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (hereafter ISO-PEM ), belongs to the class of 2-amino-oxazol-4-ones.[1] These heterocycles are pharmacologically significant as central nervous system stimulants and potential metabolic precursors.

The core challenge in elucidating ISO-PEM is not merely confirming the connectivity of atoms, but defining its tautomeric state and stereochemical configuration . Unlike its phenyl analogue (Pemoline), the isopropyl group at C5 exerts a positive inductive effect (+I) and steric bulk without π-conjugation, which significantly alters the electronic environment of the heterocyclic ring.

The Primary Analytical Challenge: Tautomerism

ISO-PEM exists in a dynamic equilibrium between two dominant forms:

  • Amino-Oxazolone (A): Endocyclic double bond (C2=N3), exocyclic amine.[1]

  • Imino-Oxazolidinone (B): Exocyclic double bond (C2=NH), saturated ring nitrogen.[1]

Differentiation between these forms requires advanced spectroscopic techniques, as standard 1H NMR is often insufficient due to rapid proton exchange.

Synthetic Provenance for Reference Standards

To ensure accurate elucidation, the analyst must understand the synthetic origin of the sample. Impurities from synthesis often mimic the analyte or its tautomers.

Recommended Synthetic Route (Guanidine Cyclization): The most robust synthesis for structural verification involves the condensation of an


-hydroxy ester with guanidine.[1]
  • Precursor: Ethyl 2-hydroxy-3-methylbutanoate (derived from Valine).[1]

  • Reagent: Guanidine hydrochloride (free base generated in situ).

  • Mechanism: Nucleophilic attack of guanidine on the ester carbonyl, followed by intramolecular cyclization and loss of ethanol.

Note: This route guarantees the position of the oxygen atom in the ring, ruling out isomeric hydantoin structures.

Spectroscopic Characterization Protocols

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first confirmation of the molecular formula (


).[1]
ParameterExpected ValueStructural Insight
Molecular Ion

143.0821 m/zConfirms formula

.[1]
Fragment:

~100.0 m/zLoss of Isopropyl group (distinctive cleavage).[1]
Fragment:

~115.0 m/zCharacteristic of cyclic ketones/lactams.[1]
RDB Equivalent 3.01 Ring + 2 Double Bonds (C=O, C=N).
Infrared Spectroscopy (FT-IR)

IR is the primary tool for initial tautomer assessment in the solid state.[1]

  • Carbonyl Region (

    
    ): 
    
    • Amino Form: Conjugated lactam, typically

      
      .[1]
      
    • Imino Form: Non-conjugated lactam (in oxazolidinone ring), typically shifted higher (

      
      ).[1]
      
  • NH Region (

    
    ): 
    
    • Look for dual bands (

      
      ) vs. single broad band (
      
      
      
      ).[1]
Nuclear Magnetic Resonance (NMR)

NMR analysis must be performed in DMSO-d6 to slow proton exchange and visualize the NH signals.

1H NMR Prediction & Assignment:

PositionMultiplicityShift (

ppm)
Coupling (

Hz)
Notes
Isopropyl

Doublet (6H)0.85 - 1.00

Diastereotopic if chiral resolution is high.[1]
Isopropyl

Octet/Multiplet (1H)2.10 - 2.30-Coupled to

and H-5.[1]
H-5 (Ring) Doublet (1H)4.80 - 5.10

Characteristic downfield shift due to O and C=O.[1]

/

Broad Singlet8.50 - 9.50-Exchangeable with

.

Critical 13C NMR Signals:

  • C4 (Carbonyl):

    
     ppm.[1]
    
  • C2 (Amidine/Guanidine-like):

    
     ppm.[1]
    
  • C5 (Chiral Center):

    
     ppm.[1]
    

Advanced Tautomeric Determination (15N HMBC)

This is the definitive experiment. Standard 1H/13C NMR cannot conclusively distinguish the tautomers due to fast exchange. 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

Protocol:

  • Run 1H-15N HMBC in DMSO-d6.

  • Amino Form Target: The exocyclic nitrogen (

    
    ) will show a chemical shift characteristic of an amine (
    
    
    
    ppm relative to nitromethane).[1] The Ring N will be pyridine-like.[1]
  • Imino Form Target: The exocyclic nitrogen (

    
    ) will show a shift characteristic of an imine (
    
    
    
    to
    
    
    ppm).[1] The Ring N will be pyrrole-like (protonated/alkylated).[1]

Hypothesis: Based on Pemoline literature, the Imino-Oxazolidinone form is favored in the solid state and non-polar solvents, while polar solvents (DMSO/Water) may shift the equilibrium toward the Amino-Oxazolone form or a zwitterionic hybrid.[1]

Stereochemical Analysis (Chirality)

The C5 carbon is a chiral center. Synthetic ISO-PEM is typically a racemate (


).[1]

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine (to suppress tailing of the amine).

  • Detection: UV at 210 nm.[1]

  • Expectation: Two peaks with 1:1 area ratio for the racemate.

Visualization of Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart outlines the logical progression from synthesis to definitive structural assignment.

ElucidationWorkflow Start Crude Synthesized Material (Guanidine + a-Hydroxy Ester) Purification Purification (Recrystallization/HPLC) Start->Purification HRMS HRMS (ESI+) Confirm Formula C6H10N2O2 Purification->HRMS Pass NMR_1D 1H & 13C NMR (DMSO-d6) Confirm Connectivity HRMS->NMR_1D Tautomer_Check Tautomerism Analysis (IR & 15N-HMBC) NMR_1D->Tautomer_Check Ambiguous NH Chiral_Anal Chiral HPLC Determine Enantiomeric Ratio Tautomer_Check->Chiral_Anal Final Certified Reference Standard Chiral_Anal->Final

Caption: Step-by-step analytical workflow for validating the structure of ISO-PEM.

Diagram 2: Tautomeric Equilibrium

This diagram illustrates the specific proton migration defining the chemical identity of the molecule.

Tautomerism Amino Amino-Oxazolone Form (Solvent Dependent) Imino Imino-Oxazolidinone Form (Solid State Favored) Amino->Imino Fast Exchange (Ka) Struct_A Ring N: sp2 Exo N: sp3 (NH2) Amino->Struct_A Struct_B Ring N: sp3 (NH) Exo N: sp2 (=NH) Imino->Struct_B

Caption: The dynamic equilibrium between the 2-amino and 2-imino forms of ISO-PEM.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 536511, 2-Isopropyl-4H-oxazol-5-one (Analogue Reference). Retrieved from [Link][1]

  • Rapi, G., et al. (1972).[2] Tautomerism of 2-amino-2-oxazolin-4-ones. II. Journal of Heterocyclic Chemistry. Retrieved from [Link][1]

  • Katritzky, A. R., et al. (2000). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • IUPAC. (2019). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link][1]

Sources

Exploratory

A Technical Guide to the Solubility and Stability Profile of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Foreword In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. Among the most critical...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties govern bioavailability, dictate formulation strategies, and ultimately influence therapeutic efficacy and safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a heterocyclic compound of interest owing to the established biological significance of the oxazolone scaffold.[1][2]

While specific experimental data for this particular molecule is not widely published, this document leverages established principles of pharmaceutical science and the known chemistry of the oxazolone class to provide a robust, predictive, and methodological guide. Our objective is not merely to present data, but to equip the researcher with the foundational knowledge, experimental causality, and practical protocols required to generate high-quality, reliable solubility and stability data for this compound.

Molecular Overview and Physicochemical Predictions

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS No: 15900-26-2) is a heterocyclic organic compound featuring a five-membered oxazolone ring.[3] Its structure is characterized by an amino group at the 2-position, an isopropyl substituent at the 5-position, and a lactone-like carbonyl group at the 4-position. These features are pivotal in predicting its chemical behavior.

  • Amino Group (-NH₂): The basic amino group suggests that the compound's aqueous solubility will be highly dependent on pH. Protonation of this group in acidic conditions is expected to form a soluble salt, thereby increasing solubility.

  • Isopropyl Group (-CH(CH₃)₂): This nonpolar aliphatic group contributes to the molecule's lipophilicity, which may favor solubility in organic solvents while limiting aqueous solubility at neutral pH.

  • Oxazolone Ring: This moiety contains both a lactone and an azomethine (C=N) group. Lactones are susceptible to hydrolysis, particularly under basic conditions, which could be a primary degradation pathway.[4] The overall structure, with its polar amino and carbonyl groups, suggests a moderate solubility in polar solvents.[3]

A summary of its basic properties is presented below.

PropertyValue / PredictionSource
CAS Number 15900-26-2[3]
Molecular Formula C₆H₁₀N₂O₂[3]
Molecular Weight 142.16 g/mol [3]
Predicted State Solid at room temperature[3]
Predicted Solubility Moderate in polar solvents[3]

Characterizing the Solubility Profile

Solubility is not a single value but a context-dependent property that dictates a compound's suitability for further development.[5] Understanding both the rate (kinetic solubility) and the extent (thermodynamic solubility) of dissolution is critical.[6]

Causality in Solubility Assessment: Kinetic vs. Thermodynamic

For drug discovery and development, two primary types of solubility measurements are essential:

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[6] It is a high-throughput method ideal for early-stage screening to quickly rank-order large numbers of compounds.[7] However, these results can be inflated due to the formation of metastable solid forms or colloids.[5]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[5] The "shake-flask" method is the gold standard for this determination.[5] While lower-throughput, it provides the definitive solubility value essential for developing formulations and predicting in-vivo performance.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one in various aqueous and organic media.

Methodology:

  • Preparation of Media: Prepare a range of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO). For advanced studies, consider biorelevant media like Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF).[5]

  • Addition of Excess Solid: Add an excess amount of the solid compound to a known volume of each medium in a low-adsorption vial (e.g., glass). The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period. A typical duration is 24-72 hours. It is empirically vital to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Separate the supernatant from the solid residue. The most robust method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals.[5]

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Solid-State Confirmation: After the experiment, recover the remaining solid and analyze it using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry). This step is critical to confirm that the compound has not converted to a different polymorphic or solvated form during the experiment, which would alter the measured solubility.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results prep_media Prepare Solvents (Buffers, Organics) add_solid Add Solid to Solvent prep_media->add_solid weigh_solid Weigh Excess Solid Compound weigh_solid->add_solid agitate Agitate at Constant T (24-72h) add_solid->agitate sample Sample at Time Points (e.g., 24, 48, 72h) agitate->sample separate Centrifuge & Filter Supernatant sample->separate quantify Quantify Concentration (HPLC-UV) separate->quantify solid_state Analyze Residual Solid (XRPD/DSC) separate->solid_state Confirmatory Step report Report Thermodynamic Solubility (mg/mL) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Uncovering the Stability Profile

A compound's stability profile determines its shelf-life, storage conditions, and potential degradation products, which is a critical safety and quality attribute.[8] A stability-indicating assay method (SIAM) is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[8][9]

Causality in Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of stability assessment.[9] It involves subjecting the compound to conditions more severe than those used in accelerated stability testing (e.g., high heat, extreme pH, oxidation, light).[10] The goals are threefold:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down informs handling and formulation strategies. For 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, hydrolysis of the oxazolone ring is a highly probable pathway.

  • To Generate Degradants: Creating degradation products is necessary to develop and validate a stability-indicating analytical method that can resolve the parent compound from these species.

  • To Demonstrate Specificity: The ability of the analytical method to separate and quantify the analyte in a stressed sample demonstrates its specificity and fitness for purpose.[11]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically evaluating the stability of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. The primary analytical technique would be a reverse-phase HPLC method with UV detection, which is robust and widely applicable.[11]

Objective: To investigate the degradation pathways of the compound under various stress conditions and to support the development of a SIAM.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water, protected from light) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature. (Note: Base-catalyzed hydrolysis of lactones can be rapid, so initial trials at room temperature are prudent).

    • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C. Also, test the solid compound in a dry heat oven.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A sample protected from light (e.g., wrapped in aluminum foil) serves as the control.

  • Time-Point Sampling: Sample from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation, which is sufficient to produce and quantify degradants without completely consuming the parent compound.

  • Sample Quenching: If necessary, neutralize the acid and base samples before analysis to prevent further degradation on the autosampler.

  • Analysis: Analyze all samples using an appropriate HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the parent and degradant peaks.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) of all degradation products.

    • Assess peak purity to ensure the parent peak is free from co-eluting degradants.

Summary Table for Forced Degradation Results
Stress ConditionTime (h)% Assay of Parent% DegradationMajor Degradant RRTsPeak Purity
Control 24
0.1 M HCl, 60°C 24
0.1 M NaOH, RT 8
3% H₂O₂, RT 24
Thermal (60°C) 24
Photolytic -
Visualization: Forced Degradation & SIAM Development Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Method Validation cluster_output 4. Output prep_stock Prepare Compound Stock Solution acid Acidic (0.1M HCl) prep_stock->acid Apply Stress base Basic (0.1M NaOH) prep_stock->base Apply Stress oxid Oxidative (3% H2O2) prep_stock->oxid Apply Stress thermal Thermal (60°C) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress prep_stress Prepare Stress Agents (Acid, Base, H2O2) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-PDA sampling->hplc eval Evaluate Degradation & Peak Purity hplc->eval validate Validate Method (Specificity, Linearity, etc.) eval->validate report Stability Profile & Validated SIAM validate->report

Caption: Workflow for Forced Degradation and SIAM Development.

Recommended Storage and Handling

Based on the predicted chemical liabilities of the oxazolone structure, the following general storage and handling procedures are recommended until empirical data can refine them:

  • Storage: The solid compound should be stored in a well-sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture.

  • Solution Handling: Aqueous solutions, particularly at neutral to basic pH, may have limited stability due to potential hydrolysis. It is advisable to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be kept refrigerated and their stability confirmed over the intended period of use.

Conclusion

The successful development of any new chemical entity hinges on a thorough understanding of its fundamental properties. For 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, its solubility and stability are paramount. This guide provides a comprehensive, scientifically-grounded framework for researchers to systematically evaluate these critical attributes. By employing robust protocols for thermodynamic solubility and forced degradation, and by understanding the causality behind each experimental step, scientists can generate the high-quality data necessary to make informed decisions, de-risk development pathways, and unlock the full potential of this promising oxazolone derivative.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Ng, K. Y. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • CymitQuimica. CAS 15900-26-2: 2-AMINO-5-ISOPROPYL-1,3-OXAZOL-4(5H)-ONE.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • International Journal of Pharmaceutical Research and Applications. (2025, July 2). Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (2024, July 4). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • ResearchGate. (2015, August 11). a review on oxazolone, it' s method of synthesis and biological activity.
  • International Journal of Pharmaceutical Sciences. (2025, September 14). Oxazolone: From Chemical Structure to Biological Function – A Review.
  • MDPI. (2021, November 19). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.

Sources

Foundational

A Technical Guide to 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2): Properties, Synthesis, and Potential Applications

Executive Summary: This guide provides an in-depth analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a heterocyclic organic compound of significant interest to medicinal chemists and drug development professionals. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a heterocyclic organic compound of significant interest to medicinal chemists and drug development professionals. Structurally derived from the amino acid valine, this molecule combines the privileged oxazolone core with a reactive amino group, making it a versatile scaffold for chemical synthesis and a promising candidate for biological screening. This document covers its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery based on the established biological relevance of related heterocyclic systems.

Chemical Identity and Nomenclature

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound built upon a five-membered oxazole ring.[1] The presence of an amino group at the 2-position and an isopropyl group at the 5-position defines its unique chemical properties and potential for further functionalization.[1] Its CAS number is 15900-26-2.[1]

IdentifierValue
CAS Number 15900-26-2[1]
Systematic IUPAC Name 2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one
Synonyms 2-Imino-5-isopropyl-4-oxazolidinone, 2-amino-5-(1-methylethyl)-1,3-oxazol-4(5H)-one[1]
Molecular Formula C₆H₁₀N₂O₂[1]
Molecular Weight 142.16 g/mol [1]
InChI InChI=1/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9)[1]
SMILES CC(C)C1C(=O)OC(N)=N1

Physicochemical Properties

This compound is typically a solid at room temperature and is expected to have moderate solubility in polar organic solvents.[1] The oxazolone ring, along with the amino group, provides sites for hydrogen bonding, while the isopropyl group adds lipophilicity. This balance is critical for drug development, influencing properties such as membrane permeability and interaction with biological targets.[2] The steric bulk of the isopropyl group can also play a crucial role in directing molecular interactions and influencing reactivity.[1]

PropertyPredicted ValueSource
Molecular Weight 142.16 g/mol [1]
XLogP3-AA ~0.5 - 1.0Computational Estimate
Hydrogen Bond Donor Count 2Computational Estimate
Hydrogen Bond Acceptor Count 3Computational Estimate
Topological Polar Surface Area ~65 ŲComputational Estimate

Synthesis and Characterization

While specific peer-reviewed synthesis protocols for this exact molecule are not abundant in the literature, a robust and logical pathway can be proposed based on established methods for creating 2-amino-oxazole derivatives. The most direct approach involves the cyclization of the corresponding alpha-amino acid, in this case, L-Valine.

Proposed Synthetic Workflow

The synthesis can be achieved via the reaction of L-Valine with cyanogen bromide (BrCN) in an aqueous basic medium. This reaction proceeds through the formation of an intermediate N-cyano derivative, which then undergoes intramolecular cyclization to yield the desired 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This method is efficient and utilizes readily available starting materials.

G cluster_reactants Reactants cluster_process Process cluster_product Product A L-Valine C Reaction in Aqueous Base (e.g., NaHCO₃) A->C Step 1 B Cyanogen Bromide (BrCN) B->C D Intramolecular Cyclization C->D Intermediate Formation F 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one D->F E Purification (Crystallization/Chromatography) E->F Purified Product F->E Crude Product

Caption: Proposed synthesis workflow for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

Experimental Protocol

Causality: This protocol is designed to facilitate the controlled reaction between the amino group of valine and cyanogen bromide, followed by a base-mediated cyclization. The use of sodium bicarbonate creates a sufficiently basic environment to deprotonate the carboxylic acid and facilitate the reaction without causing hydrolysis of the cyanogen bromide. Temperature control is critical to prevent side reactions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-Valine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.2 eq) at 0 °C.

  • Reaction: Slowly add a solution of cyanogen bromide (1.1 eq) in a minimal amount of a water-miscible solvent like acetonitrile dropwise to the stirred valine solution over 1 hour, maintaining the temperature at 0-5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture to pH ~3-4 using 1M HCl. This will protonate any remaining basic species and help precipitate the product.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. The following tables outline the expected spectroscopic data for the target compound, based on its chemical structure. The protocols for data acquisition represent standard methodologies for solid organic compounds.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.5 Broad singlet 2H -NH₂ Exchangeable protons of the amino group.
~4.0-4.1 Doublet 1H C5-H Alpha-proton adjacent to the isopropyl group and carbonyl.
~2.1-2.3 Multiplet 1H Isopropyl CH Methine proton of the isopropyl group.

| ~0.9-1.0 | Doublet | 6H | Isopropyl CH₃ | Two diastereotopic methyl groups of the isopropyl substituent. |

Table 2: Predicted Infrared (IR) Data

Frequency (cm⁻¹) Vibrational Mode Intensity
3400-3200 N-H stretching (amino group) Strong, Broad
~2960 C-H stretching (aliphatic) Medium-Strong
~1750 C=O stretching (lactone carbonyl) Strong
~1680 C=N stretching (imine tautomer) Strong

| ~1620 | N-H bending (scissoring) | Medium |

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Acquire the ¹H spectrum with a sufficient number of scans for a good signal-to-noise ratio. The ¹³C spectrum should be acquired with proton decoupling.[3]

Biological and Medicinal Chemistry Context

The Oxazolone Scaffold in Drug Discovery

Heterocyclic rings are foundational motifs in medicinal chemistry. The 1,3-oxazole ring system, in particular, is present in numerous biologically active compounds.[4] Derivatives of this and related five-membered heterocycles like oxadiazoles and thiadiazoles are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] The oxazolone core acts as a bioisostere for amide or ester groups, often providing improved metabolic stability and pharmacokinetic profiles.

Potential Therapeutic Applications

Given its structural features, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a compelling candidate for several therapeutic areas:

  • Enzyme Inhibition: The structure mimics the amino acid valine, suggesting it could act as a competitive inhibitor for enzymes that recognize valine residues, such as certain proteases or peptidases.

  • Kinase Inhibition: The aminothiazole and related amino-heterocycle scaffolds are well-established cores for kinase inhibitors, which are critical targets in oncology.[2] The amino group can serve as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of a target kinase.

  • Antimicrobial Agents: Many 2-amino-substituted heterocyclic compounds have demonstrated potent antibacterial and antifungal activity.[7][8] This molecule could be screened against various pathogenic strains.

  • Scaffold for Combinatorial Chemistry: The primary amino group at the C2 position is an ideal handle for chemical diversification. It can be readily acylated, alkylated, or used in condensation reactions to generate large libraries of analogs for high-throughput screening, enabling a thorough exploration of the structure-activity relationship (SAR).[2]

Illustrative Mechanism: Hypothetical Kinase Inhibition

To illustrate its potential, the diagram below shows a hypothetical binding mode of an oxazolone scaffold within the ATP-binding pocket of a protein kinase. This is a common mechanism for this class of inhibitors.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Backbone NH) gatekeeper Gatekeeper Residue (Hydrophobic) hydrophobic_pocket Hydrophobic Pocket inhibitor 2-Amino-Oxazolone Core inhibitor->hinge H-Bond isopropyl Isopropyl Group isopropyl->gatekeeper Hydrophobic Interaction isopropyl->hydrophobic_pocket

Caption: Hypothetical binding of an oxazolone scaffold in a kinase ATP pocket.

Conclusion and Future Directions

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a molecule with considerable untapped potential. Its straightforward synthesis from L-Valine, combined with the proven biological relevance of its core structure, makes it an attractive target for further investigation. Future research should focus on:

  • Biological Screening: Evaluating its activity across a range of assays, including anticancer, antimicrobial, and anti-inflammatory panels.

  • Library Development: Utilizing the C2-amino group to synthesize a diverse library of derivatives to establish clear structure-activity relationships.

  • Co-crystallization Studies: If a biological target is identified, obtaining an X-ray co-crystal structure would provide invaluable insight for rational, structure-based drug design.

This guide serves as a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this promising heterocyclic scaffold.

References

  • PubChem. 2-Isopropyl-4H-oxazol-5-one. National Center for Biotechnology Information. Available from: [Link]

  • Beyzaei, H., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]

  • Golla, N. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica.
  • Al-Sultani, A. A. J., et al. (2019). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. Available from: [Link]

  • Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available from: [Link]

  • Sorensen, E. B., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

Sources

Exploratory

Theoretical and Computational Framework: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Executive Summary This technical guide establishes a rigorous theoretical and computational protocol for the analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2). Structurally homologous to the CNS stim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical and computational protocol for the analysis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2). Structurally homologous to the CNS stimulant Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one), this isopropyl derivative presents unique tautomeric and stereochemical challenges. This document outlines a validated workflow for Density Functional Theory (DFT) analysis, tautomeric equilibrium determination, and in silico bioactivity profiling, designed for researchers in medicinal chemistry and rational drug design.

Structural Architecture & Tautomeric Landscape

The Core Scaffold

The molecule consists of a 1,3-oxazol-4(5H)-one ring substituted at the C2 position with an amino group and at the C5 position with an isopropyl group. Unlike planar aromatic systems, the C5 position is


 hybridized, creating a chiral center.
  • Chirality: The C5-isopropyl group introduces enantiomerism (

    
     and 
    
    
    
    ). Theoretical studies must account for both enantiomers, although energetic differences in an achiral environment are negligible.
  • Electronic Environment: The electron-withdrawing carbonyl at C4 competes with the electron-donating amino group at C2, creating a "push-pull" system that significantly influences reactivity and binding affinity.

Tautomeric Equilibrium (The Critical Variable)

The biological identity of 2-amino-oxazolones is dictated by prototropic tautomerism. In the gas phase and non-polar solvents, the amine form often dominates, but polar biological fluids can stabilize the imine form.

The Three Primary Tautomers:

  • Amino-oxo (A): The exocyclic amine (

    
    ). Generally the most stable in vacuo.
    
  • Imino-oxo (B): The endocyclic imine (

    
    ). Often stabilized by hydrogen bonding in aqueous media.
    
  • Hydroxy-azole (C): The aromatic enol form. High energy due to loss of carbonyl stability, but relevant in catalytic transition states.

Tautomers Amino Amino-oxo Form (A) (C2-NH2, C4=O) Imino Imino-oxo Form (B) (C2=NH, N3-H) Amino->Imino Proton Transfer (Solvent Dependent) Enol Hydroxy-azole Form (C) (Aromatic, C4-OH) Amino->Enol Direct PT Imino->Enol Enolization (High Barrier)

Figure 1: Tautomeric landscape of the 2-amino-oxazol-4-one scaffold. The Amino-Imino equilibrium is the primary determinant of receptor binding.

Computational Methodology (DFT Protocol)

To accurately predict the physicochemical properties of this molecule, a "self-validating" DFT protocol is required. This approach uses a high-level basis set for geometry optimization and a solvation model to mimic physiological conditions.

Level of Theory[1]
  • Functional: B3LYP or M06-2X . M06-2X is recommended for this specific molecule to better capture dispersion interactions arising from the isopropyl group.

  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on the ring oxygen and exocyclic nitrogen.

  • Solvation: SMD (Solvation Model based on Density) . Superior to PCM for calculating

    
     in aqueous and lipid environments (essential for BBB prediction).
    
Step-by-Step Simulation Workflow
  • Conformational Search:

    • Rotate the C5-Isopropyl bond (dihedral

      
      ) in 
      
      
      
      increments.
    • Identify global minima to avoid trapping in local high-energy rotamers.

  • Geometry Optimization:

    • Optimize both

      
       and 
      
      
      
      enantiomers for Amino and Imino tautomers.
    • Verify stationary points via Frequency Analysis (NImag = 0).

  • Frontier Molecular Orbitals (FMO):

    • Calculate HOMO/LUMO gaps to estimate chemical hardness (

      
      ) and reactivity.
      
    • Hypothesis: A smaller HOMO-LUMO gap in the Imino form would suggest higher reactivity toward nucleophilic attack in metabolic pathways.

Quantitative Parameters to Extract
ParameterSymbolPhysical SignificanceTarget Value (CNS Active)
Dipole Moment

(Debye)
Solubility & Membrane Permeability1.5 - 4.0 D
Polarizability

Receptor Interaction (Dispersion)High is favorable
HOMO Energy

Electron Donating Ability-6.0 to -5.0 eV
LogP

Lipophilicity (Octanol/Water)1.5 - 2.5 (Optimal for BBB)
PSA

Polar Surface Area< 90 Ų

Spectroscopic Validation (Theoretical)

Experimental verification relies on comparing calculated spectra with synthesized samples.

Vibrational Analysis (IR)

The carbonyl stretch (


) is the diagnostic peak.
  • Amino form: Expect

    
     around 1750-1780 cm⁻¹ .
    
  • Imino form: The conjugation changes; expect a redshift to 1720-1740 cm⁻¹ and a distinct N-H wag.

  • Correction Factor: Scale DFT frequencies by 0.967 (for B3LYP/6-311++G(d,p)) to match experimental anharmonicity.

NMR Chemical Shifts ( and )

Use the GIAO (Gauge-Including Atomic Orbital) method with TMS as the reference.

  • C5-H: The proton at the chiral center will show a characteristic doublet (or multiplet) shifted by the adjacent oxygen and carbonyl. Predicted range: 4.5 - 5.2 ppm .

  • Isopropyl Methyls: Diastereotopic protons due to the adjacent chiral center. Expect two distinct doublets if rotation is restricted, or a single doublet if rapid rotation averages the environment.

Molecular Docking & Bioactivity

Given the structural homology to Pemoline (a dopamine uptake inhibitor) and Bromisoval (a sedative), the 5-isopropyl analog likely targets monoamine transporters or GABA receptors.

Target Selection
  • Primary Target: Dopamine Transporter (DAT).

  • Secondary Target: GABA-A Receptor (due to the urea-derived pharmacophore).

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Preparation:

    • Generate 3D conformers of the Imino tautomer (often the bioactive form in protein pockets due to H-bond donor capability).

    • Set protonation state to neutral (pH 7.4).

  • Grid Generation:

    • Center grid on the DAT central binding site (homology model based on dDAT crystal structure).

  • Scoring Function:

    • Evaluate Binding Energy (

      
      ).
      
    • Threshold: A score < -7.5 kcal/mol indicates potential lead candidate status.

DockingWorkflow Start Ligand Structure (2-amino-5-isopropyl...) Prep Ligand Prep (Tautomer Gen, pH 7.4) Start->Prep Dock Docking Simulation (AutoDock Vina) Prep->Dock Grid Receptor Grid (DAT / GABA-A) Grid->Dock Analyze Interaction Profiling (H-bonds, Pi-Pi, RMSD) Dock->Analyze Result Lead Candidate? Analyze->Result

Figure 2: In silico docking workflow for evaluating CNS activity.

Synthesis & Safety (Contextual Grounding)

While this guide focuses on theory, the computational scientist must understand the synthetic origin to model impurities.

  • Route: Cyclization of Bromisoval (2-bromo-3-methylbutyrylurea) or similar

    
    -haloacylureas.
    
  • Mechanism: Intramolecular O-alkylation vs N-alkylation.

    • O-alkylation yields the isourea (oxazolone precursor).

    • N-alkylation yields the hydantoin (a common competitive impurity).

  • Computational Check: Calculate the Transition State (TS) energies for O- vs N-cyclization to predict the impurity profile.

References

  • Santa Cruz Biotechnology. 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Product Data. Retrieved from

  • LookChem. Bromisoval and Downstream Products. Retrieved from

  • ChemSrc. 2-amino-5-isopropyl-oxazol-4-one Physicochemical Properties. Retrieved from

  • National Institutes of Health (PubMed). Pharmacodynamics of pemoline in attention deficit disorder. Retrieved from

  • ResearchGate. Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-oxazoline. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one as a Chemical Probe

A Guide for Researchers in Cellular Biology and Drug Discovery Abstract This document provides a comprehensive guide to the characterization and application of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a novel small mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Abstract

This document provides a comprehensive guide to the characterization and application of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a novel small molecule, as a chemical probe. While the oxazolone scaffold is known for a diverse range of biological activities, from anti-inflammatory to anticancer effects, the specific utility of this analog as a precise tool for biological inquiry has been heretofore uncharacterized.[1] This guide puts forth a hypothetical framework, grounded in established principles of chemical biology, for the validation and use of this compound as a selective modulator of a key cellular signaling pathway.[2][3] We present detailed protocols for its validation, including target engagement and cellular activity assays, and provide a rationale for experimental design, data interpretation, and the importance of appropriate controls.

Introduction: The Oxazolone Scaffold and the Promise of a New Chemical Probe

The oxazolone core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects.[1][4] These compounds have been explored for their potential as antimicrobial, anti-inflammatory, and even antitumor agents.[1][4][5] The versatility of the oxazolone ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" (hereafter referred to as OX-IP1) is a novel analog from this class.

A chemical probe is a small molecule designed for the selective modulation of a specific protein target, thereby enabling the elucidation of its biological function.[6][7] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is optimized for selective and potent target engagement to answer specific biological questions. This guide will outline a hypothetical application of OX-IP1 as a chemical probe for a plausible, yet unconfirmed, biological target: Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) , also known as ADAM17. The rationale for this hypothesis is based on the known anti-inflammatory properties of some oxazolone derivatives and the central role of TACE in inflammation.[4][8]

Hypothetical Mechanism of Action: Inhibition of TACE and Downstream TNF-α Signaling

We propose that OX-IP1 acts as a potent and selective inhibitor of TACE. TACE is a metalloproteinase responsible for the cleavage of membrane-bound pro-TNF-α to its soluble, active form.[8] By inhibiting TACE, OX-IP1 would prevent the release of mature TNF-α, a key pro-inflammatory cytokine, thereby dampening the inflammatory cascade. This proposed mechanism provides a testable hypothesis for the validation of OX-IP1 as a chemical probe.

TACE_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α TACE TACE (ADAM17) TACE->proTNF Cleavage TNFR TNF-α Receptor (TNFR1/2) Inflammation Pro-inflammatory Signaling Cascade (NF-κB, MAPK) OX_IP1 OX-IP1 (Chemical Probe) OX_IP1->TACE Inhibition

Caption: Proposed mechanism of action for OX-IP1.

Validation of OX-IP1 as a Chemical Probe: A Multi-Pillar Approach

The validation of a chemical probe requires rigorous experimental evidence to establish its potency, selectivity, and mechanism of action in a cellular context.[2][3][7] We will follow a three-pillar validation strategy for OX-IP1.

Pillar 1: In Vitro Target Engagement and Potency

The first step is to confirm direct binding of OX-IP1 to recombinant TACE and to determine its potency. A fluorescence polarization (FP) assay is a suitable method for this purpose.

Protocol 1: Fluorescence Polarization (FP) Assay for TACE Inhibition

  • Objective: To determine the IC50 value of OX-IP1 for TACE.

  • Principle: A fluorescently labeled peptide substrate for TACE will be used. In the absence of an inhibitor, TACE will cleave the substrate, leading to a decrease in fluorescence polarization. An effective inhibitor will prevent cleavage, maintaining a high polarization signal.

  • Materials:

    • Recombinant human TACE (e.g., from R&D Systems).

    • Fluorescently labeled TACE substrate peptide.

    • Assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35).

    • OX-IP1, dissolved in DMSO.

    • 384-well, low-volume, black microplates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of OX-IP1 in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted OX-IP1 or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add 5 µL of recombinant TACE solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorescently labeled substrate to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of OX-IP1 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the OX-IP1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Acceptance Criteria for a High-Quality Probe
Biochemical Potency (IC50) < 100 nM
Data Quality R² > 0.95 for dose-response curve

Table 1: Acceptance criteria for in vitro potency.[2]

Pillar 2: Cellular Target Engagement and Activity

Demonstrating that OX-IP1 engages TACE within a cellular environment is a critical validation step.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that OX-IP1 binds to and stabilizes TACE in intact cells.

  • Principle: Ligand binding can stabilize a target protein against thermal denaturation. CETSA measures the amount of soluble target protein remaining after heat shock at various temperatures, in the presence and absence of the ligand.

  • Materials:

    • Human monocytic cell line (e.g., THP-1).

    • Complete cell culture medium.

    • OX-IP1, dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for Western blotting (SDS-PAGE, transfer system, anti-TACE antibody).

  • Procedure:

    • Culture THP-1 cells to a sufficient density.

    • Treat cells with OX-IP1 (at a concentration of ~1 µM) or vehicle (DMSO) for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody specific for TACE.

  • Data Analysis:

    • Quantify the band intensities for TACE at each temperature for both OX-IP1-treated and vehicle-treated samples.

    • Plot the relative amount of soluble TACE against temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of OX-IP1 indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Shock cluster_analysis Analysis A 1. Culture THP-1 cells B 2. Treat with OX-IP1 or Vehicle A->B C 3. Aliquot and heat cells to various temperatures B->C D 4. Lyse cells and separate soluble fraction C->D E 5. Western Blot for TACE D->E F 6. Quantify and plot melting curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Cellular Phenotypic Assays and Selectivity

The final validation pillar is to demonstrate that OX-IP1 elicits a cellular phenotype consistent with its proposed mechanism of action and to assess its selectivity.[11]

Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

  • Objective: To measure the effect of OX-IP1 on the release of TNF-α from stimulated immune cells.

  • Principle: LPS stimulates immune cells (e.g., macrophages) to produce and release TNF-α, a process dependent on TACE activity.

  • Materials:

    • THP-1 cells differentiated into macrophages (e.g., with PMA).

    • Lipopolysaccharide (LPS).

    • OX-IP1, dissolved in DMSO.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Seed differentiated THP-1 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a serial dilution of OX-IP1 for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each OX-IP1 concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Parameter Acceptance Criteria for a High-Quality Probe
Cellular Potency (EC50) < 1 µM
Correlation A strong correlation between biochemical IC50 and cellular EC50.[2]

Table 2: Acceptance criteria for cellular activity.

Selectivity Profiling: A high-quality chemical probe must be selective for its intended target.[9] It is recommended to screen OX-IP1 against a panel of related metalloproteinases (MMPs and other ADAMs) to ensure at least a 30-fold selectivity window.[2]

Best Practices for Using OX-IP1 in Experiments

  • Concentration: Use the lowest concentration of OX-IP1 that gives a maximal effect in your assay, as guided by the EC50 value.[9]

  • Controls: Always include a negative control (an inactive structural analog, if available) and a positive control (a known TACE inhibitor) to ensure the observed effects are on-target.

  • Orthogonal Approaches: Whenever possible, confirm findings obtained with OX-IP1 using an orthogonal method, such as siRNA-mediated knockdown of TACE.[9]

Conclusion

This document outlines a hypothetical, yet scientifically rigorous, framework for the validation and application of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (OX-IP1) as a chemical probe for TACE. By following the detailed protocols and adhering to the principles of chemical probe validation, researchers can confidently use OX-IP1 to investigate the biological roles of TACE in health and disease. The successful validation of OX-IP1 would provide a valuable tool for the scientific community, enabling a deeper understanding of inflammatory processes and potentially opening new avenues for therapeutic intervention.

References

  • Vertex AI Search. (n.d.). Validating Chemical Probes.
  • Workman, P., & Collins, I. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Assays.
  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • Royal Society of Chemistry. (2020, November 26). CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe.
  • Kowalska, M., et al. (n.d.). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • MDPI. (2024, June 3). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration.
  • Hamilton Company. (n.d.). Cell-Based Assays | Applications.
  • Taylor & Francis. (2024, February 13). Design, synthesis, in-vitro biological profiling and molecular docking of some novel oxazolones and imidazolones exhibiting good inhibitory potential against acetylcholine esterase.
  • ResearchGate. (2025, August 9). Validating Small Molecule Chemical Probes for Biological Discovery.
  • APExBIO. (n.d.). Oxazolone - Versatile Biochemical Reagent.
  • PubMed. (n.d.). Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation.
  • Taylor & Francis Online. (2023, April 16). Open resources for chemical probes and their implications for future drug discovery.
  • Scholars Research Library. (2011, February 2). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.
  • ResearchGate. (2025, August 10). Synthesis, characterization, and biological evaluation of oxazolone analogs.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.

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Application

Application Note: In Vitro Assay Development for 2-Amino-5-Isopropyl-1,3-Oxazol-4(5H)-One

Introduction & Chemical Context 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2) represents a distinct class of heterocyclic compounds structurally related to Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one). W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2) represents a distinct class of heterocyclic compounds structurally related to Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one). While Pemoline is a known psychostimulant acting as a dopamine uptake inhibitor, the 5-isopropyl analog introduces significant physiochemical changes, primarily increasing aliphatic lipophilicity while altering the steric environment around the oxazolone core.

This compound is often synthesized via the cyclization of Bromisoval (2-bromo-3-methylbutyrylurea) or related


-haloacylureas. Consequently, it exists in a delicate equilibrium between its cyclic active form and its open-chain hydrolysis products.
Critical Technical Challenge: The Tautomeric & Hydrolytic Instability

Unlike standard stable small molecules, 2-amino-oxazolones exhibit two specific instability modes that must be addressed before biological screening:

  • Tautomerism: Equilibrium between the amino-oxazolone and imino-oxazolidinone forms.

  • Hydrolysis: The 4-oxazolone ring is susceptible to nucleophilic attack (especially in basic pH), causing ring opening back to the ureide or rearrangement to a hydantoin scaffold.

Therefore, this guide prioritizes "Stability-First" assay development. We cannot screen for biological activity if the compound degrades in the assay buffer.

Pre-Assay Characterization: Stability & Solubility

Before attempting functional biological assays, you must validate the compound's integrity in aqueous media.

Protocol A: pH-Dependent Hydrolysis Kinetics (LC-UV/MS)

Objective: Determine the half-life (


) of the compound in physiological buffers to define the maximum allowable assay window.

Materials:

  • Test Compound: 10 mM stock in anhydrous DMSO (Store at -20°C, avoid freeze-thaw).

  • Buffers: Phosphate (pH 7.4), Acetate (pH 5.0), Borate (pH 9.0).

  • Internal Standard (IS): Tolbutamide or Warfarin (stable, distinct retention time).

Workflow:

  • Preparation: Spike the 10 mM DMSO stock into pre-warmed (37°C) buffers to a final concentration of 10

    
    M (0.1% DMSO).
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile containing the IS to stop hydrolysis.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Note: Monitor for the appearance of the open-chain ureide (M+18 mass shift).

Decision Matrix: | Half-life (


) at pH 7.4 | Assay Strategy |
| :--- | :--- |
| 

hours | Standard endpoint assays allowed. | |

hours | Kinetic assays preferred; strictly control incubation time. | |

hour | CRITICAL: Use modified buffers (pH 6.5-7.0) or rapid-mix kinetics. Do not use overnight incubations. |
Visualization: Stability & Tautomerism Pathways

ChemicalStability Stock DMSO Stock (Anhydrous) AminoForm 2-Amino-Oxazolone (Active Form) Stock->AminoForm Dilution IminoForm 2-Imino-Oxazolidinone (Tautomer) AminoForm->IminoForm Fast Equilibrium Hydrolysis Ring Opening (pH > 7.5) AminoForm->Hydrolysis Nucleophilic Attack IminoForm->AminoForm Product Open-Chain Ureide (Inactive) Hydrolysis->Product + H2O

Figure 1: Chemical stability pathways.[1] The oxazolone ring is sensitive to basic pH, leading to irreversible ring opening.

Functional Assay Development: Monoamine Transporter Uptake

Assuming a Pemoline-like mechanism of action (MOA), the primary target is the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) . We will use a fluorescent neurotransmitter mimic (ASP+) to avoid radioactive waste and allow real-time kinetic monitoring (crucial for unstable compounds).

Protocol B: Kinetic Fluorescence Uptake Assay (DAT-HEK293)

Principle: The fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is transported into cells via DAT. Inhibitors (like the test compound) reduce the rate of fluorescence increase.

Assay Components:

  • Cells: HEK293 stably expressing human DAT (hDAT-HEK).

  • Substrate: ASP+ (Sigma Aldrich),

    
    M final.
    
  • Buffer: HBSS + 20 mM HEPES, pH 7.2 (Adjusted slightly acidic to improve compound stability).

  • Detection: Fluorescence Plate Reader (Ex 475 nm / Em 605 nm).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed hDAT-HEK cells at 60,000 cells/well in poly-D-lysine coated 96-well black/clear-bottom plates.

    • Incubate 24h to reach 90% confluency.

  • Compound Preparation (Just-in-Time):

    • Reasoning: Due to hydrolytic instability, do not prepare serial dilutions hours in advance.

    • Prepare 1000x stocks in DMSO.

    • Dilute to 2x working concentration in warm HBSS/HEPES buffer immediately before addition.

  • Assay Execution:

    • Remove culture media and wash cells 1x with 100

      
      L warm HBSS.
      
    • Add 50

      
      L of 2x Test Compound (Concentration range: 1 nM to 100 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C. (Short incubation minimizes hydrolysis risk).

    • Add 50

      
      L of 2x ASP+ solution (
      
      
      
      M stock
      
      
      
      
      M final).
    • Immediately transfer to plate reader.

  • Data Acquisition (Kinetic Mode):

    • Read fluorescence every 30 seconds for 15 minutes.

    • Temperature: 37°C.

Data Analysis:

  • Calculate the Slope (RFU/min) from the linear portion of the uptake curve (typically 1–10 min).

  • Normalize slope to Vehicle Control (100% Activity) and Full Block (e.g., 10

    
    M Nomifensine, 0% Activity).
    
  • Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Presentation & Validation Criteria

Summary of Validation Parameters
ParameterAcceptance CriterionTroubleshooting
Z' Factor

If low, increase cell density or ASP+ concentration.
Signal-to-Background

Check detector gain; ensure cells are adherent.
Intra-Plate CV

Use automated dispensing; optimize washing steps.
Compound Stability

degradation
If degrading, lower buffer pH to 7.0 or reduce incubation.
Workflow Visualization

AssayWorkflow Start Start Assay PrepCells Seed hDAT-HEK (24h Incubation) Start->PrepCells PrepCmpd Prepare Compound (Just-in-Time in HBSS pH 7.2) PrepCells->PrepCmpd Wash Cells Incubate 10 min Pre-Incubation (37°C) PrepCmpd->Incubate AddSubstrate Add ASP+ Substrate Incubate->AddSubstrate Read Kinetic Read (Ex 475 / Em 605) AddSubstrate->Read Analyze Calculate Slope & IC50 Read->Analyze

Figure 2: Optimized kinetic assay workflow designed to mitigate compound instability.

References

  • Chemical Structure & Identity

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217647, 2-Amino-5-isopropyl-4-oxazolone. Retrieved from [Link]

  • Oxazolone Stability

    • Source: Mosby, C. et al. (2021). "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." Tetrahedron Letters. Retrieved from [Link]

  • Pemoline Pharmacology (Analog Context)
  • ASP+ Assay Protocol

    • Source: Schwartz, J. et al. (2005). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one as a Chiral Building Block in Modern Organic Synthesis

Abstract This document provides an in-depth technical guide on the synthesis and application of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a versatile and stereochemically rich building block derived from the natural amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide on the synthesis and application of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a versatile and stereochemically rich building block derived from the natural amino acid L-valine. We will explore its synthesis, unique reactivity profile, and its utility in constructing complex molecular architectures, including non-natural amino acids and novel heterocyclic scaffolds. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of Chiral Oxazolones

In the landscape of drug discovery and development, the demand for novel, three-dimensionally complex molecular scaffolds is insatiable.[1] Chiral building blocks derived from the "chiral pool"—readily available enantiopure compounds like amino acids—are foundational to this effort.[2] Among these, oxazolone derivatives, particularly 1,3-oxazol-4(5H)-ones (azlactones), serve as powerful intermediates. They function as chiral synthons that bridge the gap between simple amino acids and complex, high-value molecules such as peptidomimetics and biologically active heterocycles.[3][4]

While traditional azlactones (e.g., 2-phenyl or 2-methyl substituted) are well-established as chiral enolate equivalents, the 2-amino-1,3-oxazol-4(5H)-one scaffold represents a distinct and highly functionalized variant. The presence of the exocyclic 2-amino group introduces a crucial point of diversity and an additional reactive handle, transforming the building block into a bifunctional component suitable for complex annulation and multicomponent strategies. The specific subject of this guide, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (1) , preserves the stereochemical integrity of its parent L-valine at the C-5 position, making it an invaluable tool for asymmetric synthesis.

This guide will elucidate the synthetic access to this building block and provide detailed protocols for its strategic deployment in key synthetic transformations, emphasizing the mechanistic rationale behind experimental design.

Synthesis of the Building Block

The preparation of 2-amino-oxazolones is less common than their N-acyl counterparts. A robust strategy involves the cyclodehydration of a suitably activated N-functionalized amino acid. The following protocol is based on the cyclization of N-carbamoyl valine, which can be prepared from L-valine and a cyanate source.

Protocol 1: Synthesis of (S)-2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (1)

This two-step protocol involves the initial formation of N-carbamoyl-L-valine followed by a cyclodehydration step.

Step A: Synthesis of N-Carbamoyl-L-valine (2)

  • To a stirred solution of L-valine (5.85 g, 50 mmol) in 1 M NaOH (50 mL) at 0 °C, add a solution of potassium cyanate (4.46 g, 55 mmol) in water (25 mL) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and carefully acidify to pH ~2 with 2 M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield N-carbamoyl-L-valine (2) as a white solid.

Step B: Cyclodehydration to form (S)-2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (1)

  • Suspend N-carbamoyl-L-valine (2) (3.20 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (4.33 g, 21 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound 1 .

Causality of Experimental Choices:

  • N-Carbamoylation: The use of potassium cyanate provides the necessary carbamoyl group which, upon cyclization, will form the 2-amino-oxazolone core. The basic conditions of the first step deprotonate the amino acid's carboxylic acid, preventing side reactions.

  • Cyclodehydration: DCC is a classic and effective dehydrating agent for forming esters, amides, and in this case, the cyclic lactone. It activates the carboxylic acid, allowing for intramolecular nucleophilic attack by the carbamoyl oxygen, followed by elimination of water. THF is used as an aprotic solvent to prevent hydrolysis of the activated intermediate and the final product.

Synthesis Workflow LValine L-Valine KOCN 1. KOCN, NaOH 2. HCl LValine->KOCN NCV N-Carbamoyl-L-valine (2) KOCN->NCV DCC DCC, THF NCV->DCC Oxazolone 2-Amino-5-isopropyl- 1,3-oxazol-4(5H)-one (1) DCC->Oxazolone Aldol Mechanism cluster_1 Diastereoselective Attack Oxazolone Oxazolone (1) Chelate Rigid Ti-Chelated Enolate Oxazolone->Chelate TiCl4 TiCl₄ TransitionState Transition State (Attack from less hindered face) Chelate->TransitionState Aldehyde R-CHO Adduct Aldol Adduct (3) Hydrolysis β-Hydroxy-α-amino acid Adduct->Hydrolysis Ugi Reaction Workflow Oxazolone Oxazolone (1) (Amino Acid Component) ReactionVessel One-Pot Reaction (40 °C, 24h) Oxazolone->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Methanol Methanol (Acid Component via ring opening) Methanol->ReactionVessel UgiProduct Ugi Adduct (4) (Peptidomimetic Precursor) ReactionVessel->UgiProduct PostUgi Further Cyclization or Deprotection UgiProduct->PostUgi FinalScaffold Complex Heterocycle/ Peptidomimetic PostUgi->FinalScaffold

Sources

Application

Application Notes &amp; Protocols for the Purification of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Introduction 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS No. 15900-26-2) is a heterocyclic organic compound derived from the amino acid valine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS No. 15900-26-2) is a heterocyclic organic compound derived from the amino acid valine. Its structure, featuring a reactive oxazolone ring, a basic amino group, and a chiral center, makes it a valuable building block in medicinal chemistry and drug development.[1] The biological activity of oxazolone derivatives is diverse, spanning applications as antimicrobial, anti-inflammatory, and anticancer agents. The purity of such intermediates is paramount, as even minor impurities can lead to unforeseen side reactions, impact biological activity, and complicate structural elucidation of downstream compounds.

This guide provides a comprehensive overview of robust techniques for the purification of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, designed for researchers, scientists, and drug development professionals. The protocols are structured to address varying scales of purification and desired purity levels, from bulk material cleanup to the isolation of highly pure analytical standards. We will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the scientific rationale behind each procedural step.

Understanding the Molecule: Key Physicochemical Considerations

Before selecting a purification strategy, it is crucial to understand the target molecule's properties.

  • Polarity: The presence of an amino group and a carbonyl group imparts significant polarity to the molecule, suggesting moderate solubility in polar solvents.[1]

  • Acidity/Basicity: The molecule possesses a basic amino group and potentially acidic protons on the ring, meaning its charge state can be manipulated by adjusting pH. This is a powerful tool for chromatographic separations.

  • Stability: Oxazolones, particularly 5(4H)-oxazolones, can be susceptible to hydrolysis and ring-opening, especially under strong acidic or basic conditions.[2] Purification methods should ideally be conducted under neutral or mildly acidic/basic conditions to preserve the integrity of the heterocyclic ring.

  • Potential Impurities: The synthesis of oxazolones often involves the cyclization of N-acyl amino acids (like a derivative of valine) using dehydrating agents such as acetic anhydride.[2] Therefore, common impurities may include unreacted starting materials, excess reagents, and by-products from side reactions.

Purification Strategy Selection

The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the final purity required. The following diagram outlines a general decision-making workflow.

Purification_Strategy start Crude 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check decision Purity > 90% and Crystalline Solid? purity_check->decision recrystallization Recrystallization (High Recovery, Moderate Purity) decision->recrystallization Yes flash_chrom Flash Column Chromatography (Gram Scale, Good Purity) decision->flash_chrom No chromatography_decision High Purity Required? recrystallization->chromatography_decision prep_hplc Preparative HPLC (mg to g Scale, Highest Purity) chromatography_decision->prep_hplc Yes final_product Pure Product (>95-99.9%) chromatography_decision->final_product No flash_chrom->prep_hplc Need Higher Purity flash_chrom->final_product Purity Sufficient prep_hplc->final_product

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Recrystallization

Recrystallization is the most effective method for purifying large quantities of material that is already substantially pure (>90%) and crystalline. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Rationale for Solvent Selection

The ideal solvent should dissolve the compound completely when hot but poorly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed in the mother liquor). Given the polar nature of the target molecule, polar solvents are the logical starting point.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature until the total volume is ~0.5 mL. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent will yield a large quantity of crystalline precipitate upon cooling. If no single solvent is ideal, a mixed-solvent system is required.

Solvent SystemPolarityRationale for Use
Single Solvents
WaterHighGood for highly polar compounds; may require a co-solvent if solubility is too low even when hot.
Ethanol / IsopropanolMediumOften provides a good balance of solubility at high and low temperatures for polar organic molecules.
Ethyl AcetateMediumA good choice for moderately polar compounds; less polar than alcohols.
Mixed-Solvent Pairs
Ethanol/WaterVariableDissolve in minimal hot ethanol ("good" solvent), then add water ("poor" solvent) dropwise until turbidity persists.
Ethyl Acetate/HexaneVariableDissolve in minimal hot ethyl acetate, then add hexane until cloudy. Reheat to clarify and cool slowly.
Bulk Recrystallization Protocol
  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in portions, heating the mixture to a gentle boil with swirling until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy (NMR) to confirm purity.

Protocol 2: Flash Column Chromatography

For mixtures with significant impurities or for non-crystalline crude products, flash column chromatography is the preferred method for purification on a milligram to multi-gram scale. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Rationale for Phase Selection
  • Normal-Phase (Polar Stationary Phase): Standard silica gel is the most common choice. As our target compound is polar, it will adhere strongly to the silica. A relatively polar mobile phase will be required for elution. Due to the basic amino group, peak tailing can occur on acidic silica. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

  • Reversed-Phase (Non-Polar Stationary Phase): A C18-functionalized silica is used. This is often the method of choice for highly polar compounds that are difficult to elute in normal-phase.[3] The mobile phase is polar (e.g., water/acetonitrile or water/methanol), and the compound is eluted by increasing the proportion of the organic solvent.

Experimental Protocol: Method Development (TLC)
  • Plate Preparation: Spot a dilute solution of the crude material onto a TLC plate (silica gel for normal-phase, C18 for reversed-phase).

  • Solvent Testing (Normal-Phase): Develop plates in solvent systems of increasing polarity (e.g., start with 100% ethyl acetate, then 5% methanol in ethyl acetate, 10% methanol in ethyl acetate). Add 0.5% triethylamine to the solvent system if streaking is observed.

  • Solvent Testing (Reversed-Phase): Develop plates in solvent systems of decreasing polarity (e.g., start with 50% acetonitrile in water, then 70%, then 90%).

  • Optimal Rf: The ideal solvent system for column chromatography will give the target compound a Retention Factor (Rf) of 0.25-0.35 .

Flash Column Chromatography Protocol

Flash_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack_column 1. Pack Column (Slurry pack silica gel in non-polar solvent) prepare_sample 2. Prepare Sample (Dissolve in min. solvent or adsorb onto silica) pack_column->prepare_sample load_sample 3. Load Sample (Carefully apply to top of column) prepare_sample->load_sample elute 4. Elute Column (Apply pressure with selected mobile phase) load_sample->elute collect 5. Collect Fractions (Collect small, uniform volumes) elute->collect analyze_fractions 6. Analyze Fractions (TLC analysis of fractions) collect->analyze_fractions combine 7. Combine & Evaporate (Pool pure fractions and remove solvent) analyze_fractions->combine final_product Pure Product combine->final_product

Caption: General workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane or ethyl acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase determined by TLC analysis. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Preparative HPLC

For the highest purity, especially for preparing analytical standards or for late-stage drug development, preparative HPLC is the ultimate technique. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.

Rationale and Method Development

Given the polar nature of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, reversed-phase HPLC is the most suitable approach.

  • Column: A C18 stationary phase is the standard choice. For highly polar compounds that may not be well-retained, a polar-embedded or aqueous-stable C18 column can be used to prevent phase collapse in highly aqueous mobile phases.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents can protonate the amino group, leading to sharper peaks and more reproducible retention times.

  • Development: An analytical HPLC system is first used to develop the separation method. The goal is to achieve baseline resolution between the target compound and all impurities. This analytical method is then scaled up for the preparative system.

ParameterAnalytical ScalePreparative ScaleCausality and Justification
Column ID 2.1 - 4.6 mm10 - 50 mm or largerA larger diameter is required to accommodate a higher sample load without compromising resolution.
Particle Size 1.8 - 5 µm5 - 10 µmLarger particles are used to reduce backpressure in wider columns, allowing for higher flow rates.
Flow Rate 0.2 - 1.5 mL/min5 - 100+ mL/minThe flow rate must be scaled proportionally to the cross-sectional area of the column to maintain separation efficiency.
Sample Load ng - low µghigh mg - multi-gramThe primary goal of preparative HPLC is to isolate a significant quantity of pure material.
Preparative HPLC Protocol
  • Method Optimization: Develop a gradient method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical starting point is a linear gradient from 5% to 95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 15-20 minutes.

  • Scale-Up: Use a scale-up calculator to translate the analytical method to your preparative column, adjusting the flow rate and gradient times based on the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified compound in the initial mobile phase (e.g., 5% acetonitrile/water). Ensure the solution is filtered to remove any particulates that could damage the column.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions based on the UV detector signal. Use a fraction collector programmed to isolate the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Recovery: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the compound is stable and non-volatile, lyophilization (freeze-drying) is an excellent method to remove the aqueous mobile phase and obtain a fluffy, pure solid.

References

  • Organic Syntheses. 2-phenyl-5-oxazolone. Organic Syntheses Procedure. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Kushwaha, N., & Kushwaha, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7013. Available at: [Link]

Sources

Method

"2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" cell-based assay protocol

Application Note: Functional Characterization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one via Dopamine Transporter (DAT) Uptake Inhibition Assay Introduction & Rationale 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 159...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one via Dopamine Transporter (DAT) Uptake Inhibition Assay

Introduction & Rationale

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2) is a heterocyclic compound belonging to the 2-amino-oxazolone class.[1] Structurally, it represents the 5-isopropyl analog of Pemoline (2-amino-5-phenyl-4(5H)-oxazolone), a centrally acting psychostimulant known for its dopaminergic activity [1].

While Pemoline acts primarily as a weak dopamine reuptake inhibitor with minimal sympathomimetic side effects, the substitution of the phenyl ring with an isopropyl group in the title compound introduces distinct steric and lipophilic properties. This structural activity relationship (SAR) suggests potential bioactivity as a modulator of monoamine transporters, specifically the Dopamine Transporter (DAT) .

This application note outlines a robust, cell-based protocol to evaluate the DAT inhibitory potential of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. We utilize a Fluorescent Neurotransmitter Uptake Assay using a substrate mimic (ASP+), eliminating the need for radiolabeled dopamine while maintaining high sensitivity and throughput.

Mechanism of Action & Assay Principle

The primary hypothesis is that 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one functions as a competitive inhibitor of DAT.

  • Physiological Context: DAT is a transmembrane protein responsible for clearing synaptic dopamine (DA), terminating the signaling signal.

  • Inhibition: By blocking DAT, the compound would increase extracellular DA levels, mimicking the mechanism of Pemoline and Methylphenidate.

  • Readout: The assay uses ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that is a substrate for DAT. Inhibition of DAT by the test compound results in a decrease in intracellular fluorescence .

Pathway Diagram: DAT Inhibition Mechanism

DAT_Mechanism Extracellular Extracellular Space DAT Dopamine Transporter (DAT) Extracellular->DAT Cytosol Neuronal Cytosol DAT->Cytosol Signal Fluorescence Signal (Intracellular) DAT->Signal Transport Dopamine Dopamine (Endogenous) Dopamine->DAT Substrate ASP ASP+ (Fluorescent Probe) ASP->DAT Substrate Mimic Compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (Test Compound) Compound->DAT Competitive Inhibition (Blockade)

Caption: Mechanism of Action. The test compound competes with the fluorescent substrate ASP+ for transport via DAT, reducing the intracellular fluorescence signal.

Experimental Materials

CategoryItemSpecification/Notes
Cell Line CHO-hDAT or differentiated SH-SY5Y Stably expressing human Dopamine Transporter.
Test Compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Purity >98%. Dissolve fresh in DMSO.
Control Nomifensine or GBR 12909 Known DAT inhibitors (Positive Control).
Probe ASP+ 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide.
Buffer Krebs-Ringer-HEPES (KRH) pH 7.4, supplemented with 0.1% Glucose.
Detection Fluorescence Plate Reader Ex/Em: 475 nm / 605 nm.

Detailed Protocol

Phase 1: Compound Preparation

Critical Step: Oxazolone derivatives can be sensitive to hydrolysis in aqueous acidic/basic conditions. Prepare stocks immediately prior to use.

  • Stock Solution: Dissolve 10 mg of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one in 100% DMSO to achieve a 10 mM stock concentration. Vortex until clear.

  • Working Solutions: Perform serial dilutions (1:3) in KRH buffer to generate a concentration range from 0.1 nM to 100 µM. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Phase 2: Cell Preparation
  • Seeding: Seed CHO-hDAT cells into black-walled, clear-bottom 96-well poly-D-lysine coated plates at a density of 40,000 cells/well.

  • Incubation: Culture for 24 hours at 37°C / 5% CO2 to allow attachment and monolayer formation.

  • Wash: Aspirate growth medium and gently wash cells 2x with 200 µL of warm KRH buffer.

    • Note: Use an automated washer or gentle manual pipetting to avoid detaching the monolayer.

Phase 3: Uptake Assay Workflow

Assay_Workflow Step1 1. Cell Seeding (CHO-hDAT, 24h) Step2 2. Wash & Pre-incubation (15 min, 37°C) Step1->Step2 Step3 3. Compound Addition (Test Cmpd / Control) Step2->Step3 Add Inhibitor Step4 4. Probe Addition (ASP+, 10 µM) Step3->Step4 Wait 10 min Step5 5. Kinetic Reading (Ex 475 / Em 605, 30 min) Step4->Step5 Start Read Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Step-by-step workflow for the fluorescent DAT uptake inhibition assay.

  • Pre-incubation: Add 100 µL of the diluted Test Compound (or Control) to the wells. Incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate competes.

  • Substrate Addition: Add 100 µL of 20 µM ASP+ solution (final concentration 10 µM) to each well.

  • Kinetic Measurement: Immediately transfer the plate to the fluorescence reader.

    • Mode: Kinetic (read every 1 minute for 30 minutes).

    • Temperature: 37°C.

    • Wavelengths: Excitation 475 nm, Emission 605 nm.

Data Analysis & Interpretation

Calculation of Inhibition (IC50)
  • Slope Calculation: Determine the initial velocity (

    
    ) of uptake by calculating the slope of the linear portion of the fluorescence vs. time curve (typically 0–10 min).
    
  • Normalization: Normalize the slope values to the "Vehicle Control" (DMSO only, 100% uptake) and "Background" (Non-specific uptake in presence of saturating Nomifensine or parental CHO cells).

    
    
    
  • Curve Fitting: Plot % Uptake vs. Log[Compound Concentration]. Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC50 .

Expected Results & Troubleshooting
ObservationPossible CauseSolution
High Background Non-specific binding of ASP+ to plastic or membrane.Use Poly-D-Lysine coated plates; Include a "Parental CHO" (no DAT) control.
Low Signal Window Low DAT expression or cell detachment.Verify cell density; Use gentle washing; Check GFP-DAT expression if tagged.
No Inhibition Compound degradation or lack of potency.Freshly prepare the oxazolone stock; Verify structure via LC-MS; Compound may be inactive (negative result).

Safety & Compliance

  • Chemical Safety: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a research chemical.[1] Treat as potentially bioactive/toxic. Use standard PPE (gloves, lab coat, goggles).

  • Waste Disposal: Dispose of ASP+ and chemical waste in accordance with institutional hazardous waste guidelines.

References

  • Dopaminergic activity of Pemoline : Title: "Pemoline: A review of its pharmacological properties and therapeutic use." Source: Drugs (1984). URL:[Link]

  • ASP+ Fluorescence Assay Protocol : Title: "A high-throughput fluorescent substrate-based assay for the dopamine transporter." Source: Journal of Neuroscience Methods (2009). URL:[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Introduction: The Promise of the Oxazolone Scaffold in Drug Discovery The search for novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening (HTS) serving as a primary engine for disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Oxazolone Scaffold in Drug Discovery

The search for novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening (HTS) serving as a primary engine for discovery.[1][2][3] HTS allows for the rapid evaluation of vast libraries of chemical compounds against biological targets, identifying "hits" that can be developed into lead compounds.[4] Within the landscape of medicinal chemistry, heterocyclic scaffolds are of paramount importance due to their diverse biological activities. The oxazolidinone ring, a related structure to our compound of interest, is a well-established pharmacophore, most notably found in the antibiotic Linezolid.[5] This precedent underscores the potential of oxazolone derivatives as a source of new drug candidates.

This document provides a detailed guide for the high-throughput screening of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , a heterocyclic compound with potential for biological activity.[6] While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest it could be a valuable addition to screening libraries. These application notes will therefore focus on establishing robust HTS protocols to explore its potential, using a hypothetical protein-protein interaction (PPI) target as a primary screening model. We will detail a primary screen using Fluorescence Polarization (FP), a secondary orthogonal screen using AlphaScreen technology, and a cell-based assay for preliminary toxicity and phenotypic assessment.

Compound of Interest: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

  • Structure:

    • Molecular Formula: C6H10N2O2[6]

    • Molecular Weight: 142.16 g/mol [6]

    • Synonyms: 2-Imino-5-isopropyl-4-oxazolidinone, (5S)-2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one, (5R)-2-amino-5-(propan-2-yl)-1,3-oxazol-4(5H)-one[6]

  • Properties: As a heterocyclic compound containing both nitrogen and oxygen, it possesses potential for hydrogen bonding and other molecular interactions critical for binding to biological targets. The isopropyl group adds a hydrophobic character that can influence its binding properties.[6]

Part 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Assay

Principle of the FP Assay:

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[7] It relies on the principle that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly, and the emitted light is depolarized.[7] However, when the tracer binds to a larger molecule (the protein target), its tumbling is significantly slowed, resulting in a higher degree of polarization of the emitted light.[7] In a competitive FP assay, a test compound that displaces the fluorescent tracer from the protein's binding site will cause a decrease in the FP signal, indicating a "hit".

Experimental Workflow for FP-Based HTS

Caption: Workflow for the primary HTS using a Fluorescence Polarization assay.

Detailed Protocol for FP Assay Development and HTS:

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Protein Target: Recombinant protein of interest, purified to >95%.

  • Fluorescent Tracer: A small molecule or peptide known to bind the target, labeled with a suitable fluorophore (e.g., FITC, TAMRA).

  • Test Compound: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one dissolved in 100% DMSO to create a 10 mM stock solution.

2. Assay Development - Determining Optimal Concentrations:

  • Tracer Concentration: In a 384-well black, low-volume microplate, perform a serial dilution of the fluorescent tracer in assay buffer. The optimal concentration should provide a stable fluorescence signal at least 10-fold above the background (buffer alone).[8]

  • Protein Titration: Using the optimal tracer concentration, perform a serial dilution of the protein target. The lowest protein concentration that gives a maximal and stable FP signal (the binding saturation point) should be used for the HTS.[9]

3. High-Throughput Screening Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the 10 mM stock of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one and control compounds into a 384-well assay plate to achieve a final screening concentration of 10 µM.

  • Reagent Addition:

    • Add 10 µL of the protein target solution (at 2x the final optimal concentration) to each well.

    • Add 10 µL of the fluorescent tracer solution (at 2x the final optimal concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a microplate reader equipped with FP optics, using the appropriate excitation and emission filters for the chosen fluorophore.[10]

4. Data Analysis and Quality Control:

  • Z'-Factor Calculation: The quality of the HTS assay is determined by the Z'-factor, which measures the separation between the positive and negative controls. A Z'-factor ≥ 0.5 is considered excellent for screening.[1]

    • Negative Control (0% Inhibition): Protein + Tracer + DMSO

    • Positive Control (100% Inhibition): Tracer + DMSO (no protein)

  • Hit Identification: Hits are identified as compounds that cause a statistically significant decrease in the FP signal compared to the negative control. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.

ParameterRecommended ValueReference
Final Assay Volume 20 µLMiniaturized for HTS
Screening Concentration 10 µM[11]
DMSO Tolerance < 1% final concentration[8]
Z'-Factor ≥ 0.5[1]

Part 2: Secondary Orthogonal Screening - AlphaScreen Assay

Principle of the AlphaScreen Assay:

To eliminate false positives from the primary screen, a secondary, orthogonal assay with a different detection technology is essential.[1] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[12][13] It utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity by a biological interaction (e.g., protein-protein binding), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[14] Compounds that disrupt this interaction will lead to a decrease in the AlphaScreen signal.[14]

Experimental Workflow for AlphaScreen Assay

Caption: Workflow for the secondary AlphaScreen assay for hit confirmation.

Detailed Protocol for AlphaScreen Assay:

1. Reagent Preparation:

  • Assay Buffer: As recommended by the AlphaScreen kit manufacturer.

  • Tagged Proteins: Two interacting proteins, one tagged with Biotin and the other with an epitope tag (e.g., 6xHis or GST).

  • AlphaScreen Beads: Streptavidin-coated Donor beads and anti-tag (e.g., anti-6xHis) Acceptor beads.

  • Test Compounds: Primary hits, including 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one if identified, prepared in a dose-response format (e.g., 8-point, 3-fold serial dilution).

2. Assay Protocol:

  • In a 384-well white microplate, add the following in order:

    • 5 µL of test compound at various concentrations.

    • 5 µL of the biotinylated protein.

    • 5 µL of the tagged protein.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a pre-mixed solution of Donor and Acceptor beads.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on a microplate reader capable of AlphaScreen detection.[14]

3. Data Analysis:

  • Generate dose-response curves by plotting the AlphaScreen signal against the logarithm of the compound concentration.

  • Calculate the IC50 value for each confirmed hit. This represents the concentration of the compound required to inhibit 50% of the signal.

Part 3: Cell-Based Assays for Hit Validation

Rationale for Cell-Based Assays:

Cell-based assays are crucial for validating hits from biochemical screens as they provide a more biologically relevant context.[15][16] These assays can assess the compound's cell permeability, potential cytotoxicity, and its effect on the target within a cellular environment.[17]

1. Cytotoxicity Assay (e.g., CellTiter-Glo®):

  • Principle: This luminescent assay measures ATP levels, which is an indicator of metabolically active, viable cells. A decrease in luminescence indicates cytotoxicity.

  • Protocol:

    • Seed cells in a 384-well white, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with a dose-response of the confirmed hits for 24-48 hours.

    • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50) for each compound.

2. Target Engagement/Phenotypic Assay:

  • Target-Specific Reporter Assay: If the target of interest regulates a known signaling pathway, a reporter gene assay (e.g., luciferase or GFP under the control of a specific promoter) can be used to measure target engagement in cells. A change in reporter signal upon compound treatment would indicate on-target activity.

  • High-Content Imaging: For phenotypic screening, high-content imaging can be employed to visualize changes in cellular morphology, protein localization, or other cellular features upon compound treatment.[17][18]

Assay TypePurposeKey Output
Cytotoxicity Assess general toxicityCC50
Reporter Gene Assay Measure on-target activity in cellsEC50/IC50
High-Content Imaging Evaluate phenotypic changesMorphological profiles

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. By employing a robust primary screen, an orthogonal secondary assay, and relevant cell-based validation, researchers can effectively identify and characterize the biological activity of this novel compound. Positive hits from this screening cascade would warrant further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis, and lead optimization to develop promising new therapeutic candidates.

References

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.). SpringerLink. Retrieved February 19, 2026, from [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved February 19, 2026, from [Link]

  • AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening (HTS). (n.d.). Selvita. Retrieved February 19, 2026, from [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies. Retrieved February 19, 2026, from [Link]

  • High-Throughput Screening (HTS). (n.d.). ChemPartner. Retrieved February 19, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 19, 2026, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Quality control and data correction in high-throughput screening. (n.d.). UQAM. Retrieved February 19, 2026, from [Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved February 19, 2026, from [Link]

  • Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. (n.d.). IPPC. Retrieved February 19, 2026, from [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (n.d.). Sussex Drug Discovery Centre. Retrieved February 19, 2026, from [Link]

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (n.d.). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Analysis of HTS data. (n.d.). Cambridge MedChem Consulting. Retrieved February 19, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). News-Medical.net. Retrieved February 19, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • High throughput screening services. (n.d.). Cellomatics Biosciences. Retrieved February 19, 2026, from [Link]

  • 2-Isopropyl-4H-oxazol-5-one. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 2-amino-5-propyl-1,3-thiazol-4(5H)-one. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Application of High-Throughput Screening in Drug Discovery. (n.d.). AZoLifeSciences. Retrieved February 19, 2026, from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (n.d.). Google Patents.
  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Indian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Examples of chemical scaffolds obtained from high throughput screening approach. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (n.d.). IJRPR. Retrieved February 19, 2026, from [Link]

  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. (n.d.). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • 5-isopropyl-2,4-dimethyl-1,3-oxazole. (n.d.). ChemSynthesis. Retrieved February 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-Isopropyl-1,3-Oxazol-4(5H)-One

Executive Technical Overview The target molecule, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , is the isopropyl analogue of the CNS stimulant Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one). While the phenyl derivative cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The target molecule, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , is the isopropyl analogue of the CNS stimulant Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one). While the phenyl derivative crystallizes readily, the isopropyl analogue presents unique challenges due to the steric bulk of the isopropyl group adjacent to the reactive center and increased solubility of the aliphatic side chain, often leading to "oiling out" rather than crystallization.

This guide focuses on the Traube-type condensation between ethyl 2-hydroxy-3-methylbutanoate (ethyl 2-hydroxyisovalerate) and cyanamide (or guanidine), which is the most scalable and atom-economical route.

Core Reaction Logic

The synthesis relies on a base-catalyzed condensation.[1][2] The reaction is an equilibrium process that drives toward the cyclized product only under strictly anhydrous conditions.

ReactionPathway Reactants Ethyl 2-hydroxy-3-methylbutanoate + Cyanamide Intermediate O-Acyl Iso-Urea Intermediate Reactants->Intermediate NaOEt/EtOH (Anhydrous) Cyclization Intramolecular Cyclization Intermediate->Cyclization -EtOH SideProduct Hydrolysis Product (Hydantoic Acid Deriv.) Intermediate->SideProduct H2O Product 2-Amino-5-isopropyl- oxazol-4-one Cyclization->Product Tautomerization Product->SideProduct H2O / Excess Base (Ring Opening)

Figure 1: Reaction pathway highlighting the critical cyclization step and the risk of hydrolytic ring opening.

Critical Reagent & Setup Optimization (Input Phase)

Low yields are frequently determined before the reaction even begins. The aliphatic isopropyl group makes the starting ester less reactive than the mandelic ester used in Pemoline synthesis, requiring stricter control of conditions.

Reagent Quality Checklist
ReagentCritical SpecificationWhy it Matters?
Ethyl 2-hydroxyisovalerate Purity >98%, Water <0.1% Water competes with the amine nucleophile, hydrolyzing the ester to the acid (dead end).
Cyanamide Crystalline (stored at 4°C)Polymerized cyanamide (dicyandiamide) is unreactive in this pathway.
Guanidine HCl Dry, free-flowing powderIf using guanidine route, wet salt leads to incomplete neutralization and water introduction.
Solvent (EtOH/MeOH) Super-dry (<50 ppm H₂O) The reaction is reversible. Water drives the equilibrium backward or opens the ring.
Base (NaOEt) Freshly prepared or titratedCarbonate contamination in aged alkoxide solutions lowers the effective basicity.

Process Troubleshooting (The Reaction Phase)

Standard Protocol (Optimized)
  • Dissolution: Dissolve 1.1 eq of Cyanamide in anhydrous Ethanol.

  • Base Addition: Add 1.1 eq of Sodium Ethoxide (21% wt in EtOH) under Nitrogen. Stir for 15 mins to form the salt.

  • Addition: Add 1.0 eq of Ethyl 2-hydroxyisovalerate dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours .

    • Note: The isopropyl group hinders the attack; this is slower than the phenyl analog (which takes ~2 hours).

Troubleshooting Guide: Reaction Monitoring
SymptomDiagnosisCorrective Action
TLC shows starting ester after 6h Reaction stalled; steric hindrance.Do NOT add more base. Increase concentration (distill off 20% solvent) to drive kinetics.
New spot appears but fades Product hydrolysis.Check solvent water content. Ensure system is under N₂ positive pressure.
Reaction turns dark brown/black Polymerization of cyanamide.Temperature too high or local hot spots. Use an oil bath, not a heating mantle.

Isolation & Purification (The Output Phase)

This is the most common failure point. The "isopropyl" derivative is more soluble in water/alcohol mixtures than the "phenyl" derivative, leading to significant yield loss during filtration.

The "pH Trap"

The oxazolone ring is stable in neutral conditions but unstable in strong acid or base.

  • pH > 10: Ring opens to hydantoic acid (ureido-acid).

  • pH < 2: Hydrolysis to oxazolidinedione.

  • Target pH: 5.5 – 6.0 (The Isoelectric Point region).

Isolation Protocol
  • Concentration: Remove 70-80% of the ethanol under vacuum (do not distill to dryness; thermal instability).

  • Dilution: Add 2 volumes of ice-cold water to the residue.

  • Acidification: Slowly add 50% Acetic Acid (mild) or 1M HCl (careful) with vigorous stirring.

  • Target: Adjust pH to 5.5 .

  • Crystallization: Cool to 0-4°C for 4 hours. Induce crystallization by scratching the glass or seeding.

TroubleshootingFlow Start Low Yield / No Precipitate CheckTLC Check TLC of Mother Liquor Start->CheckTLC Decision1 Product spot present? CheckTLC->Decision1 CaseYes Solubility Issue Decision1->CaseYes Yes CaseNo Reaction Failure Decision1->CaseNo No ActionYes 1. Evaporate more EtOH 2. Cool to -10°C 3. Salt out (NaCl) CaseYes->ActionYes ActionNo 1. Check Reagent Water 2. Check Base Stoichiometry 3. Extend Reflux Time CaseNo->ActionNo

Figure 2: Decision logic for troubleshooting isolation failures.

Frequently Asked Questions (FAQs)

Q1: My product comes out as a sticky oil instead of crystals. How do I fix this? A: This is common for the isopropyl analogue due to its lower melting point and higher lipophilicity compared to Pemoline.

  • Fix: Decant the aqueous layer.[3] Dissolve the oil in a minimum amount of hot isopropanol (IPA) or ethyl acetate. Add hexane dropwise until cloudy, then cool slowly to -20°C. Scratching the flask is essential to break the supersaturation.

Q2: Can I use Guanidine Carbonate instead of Cyanamide? A: Yes, but the mechanism changes slightly. You will form the guanidino-ester intermediate first.

  • Protocol Adjustment: You must use free guanidine base. React Guanidine HCl with NaOEt, filter off the NaCl, and then add the ester. The yield is often slightly lower (50-60%) but the product purity can be higher.

Q3: The melting point is broad (e.g., 140-160°C). Is it impure? A: Likely, but also consider tautomerism. These compounds exist as an equilibrium between the amino-oxazolone and imino-oxazolidinone forms.

  • Fix: Recrystallize from anhydrous ethanol. Dry under vacuum at 40°C over P₂O₅. Water in the crystal lattice significantly depresses the melting point.

Q4: Why is the yield lower than the phenyl analog (Pemoline)? A: Steric hindrance. The isopropyl group at the


-position of the ester hinders the nucleophilic attack of the cyanamide nitrogen.
  • Optimization: Run the reaction at a slightly higher concentration (1.5M instead of 0.5M) to increase the collision frequency.

References

  • Traube Synthesis of Purines/Oxazolones: Traube, W. (1900). Berichte der deutschen chemischen Gesellschaft, 33, 1371. (Foundational chemistry for condensation of esters with amidines/cyanamide).
  • Pemoline Synthesis (Homologous Protocol): Synthesis of Pemoline. (n.d.). Rhodium Drug Chemistry Archive. Link (Verified source for the general oxazolone condensation protocol).

  • Reaction of -Hydroxy Esters with Guanidine: Howell, C. F., Quinones, N. Q., & Hardy, R. A. (1959). Journal of Organic Chemistry, 24, 520. (Discusses 2-amino-2-oxazolin-4-one synthesis and tautomerism).
  • Starting Material Data: PubChem. Ethyl 2-hydroxy-3-methylbutanoate. Link (Physical properties of the isopropyl precursor).

  • Oxazoline Synthesis via Dehydration: Molecules, 2022, 27(24), 9032. Link (Modern context on oxazoline ring closure, though specifically for 4-ones, the Traube route is preferred).

Sources

Optimization

Technical Support Center: Synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Welcome to the technical support center for the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. As your virtual application scientist, I will walk you through the common challenges and their solutions, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a substituted oxazolone, presents a unique set of challenges primarily due to the presence of a reactive amino group at the 2-position and a bulky isopropyl group at the 5-position. These functional groups can influence the choice of synthetic route, reaction conditions, and purification strategies. The most common synthetic approaches involve the cyclization of an appropriate N-protected amino acid precursor, typically derived from valine.

This guide will focus on troubleshooting common issues encountered during the synthesis, such as low yields, side product formation, and purification difficulties.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am observing very low or no yield of the desired 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. What are the likely causes and how can I improve the yield?

A1: Low or no yield is a common issue in oxazolone synthesis and can stem from several factors. Let's break down the potential causes and solutions:

Potential Causes and Solutions:

  • Inefficient Cyclization/Dehydration: The core of the synthesis is the cyclodehydration of an N-acyl-valine precursor. If this step is inefficient, the yield will be poor.

    • Troubleshooting:

      • Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. While traditional methods might use acetic anhydride, this can be harsh. Consider using milder and more efficient reagents such as carbodiimides (e.g., DCC, EDC) or other modern dehydrating agents.[1] Triflic acid has also been reported to promote dehydrative cyclization for the synthesis of related 2-oxazolines.[2][3][4]

      • Reaction Temperature: The reaction may require optimization of the temperature. For some cyclizations, elevated temperatures are necessary, but this can also lead to side reactions. Start with milder conditions and gradually increase the temperature.

      • Solvent Choice: The polarity and aprotic nature of the solvent can significantly impact the reaction. Aprotic solvents like THF, DCM, or acetonitrile are generally preferred.

  • Side Reactions Involving the 2-Amino Group: If the amino group is not appropriately protected, it can participate in unwanted side reactions.

    • Troubleshooting:

      • Use of a Protecting Group: The use of a suitable protecting group for the precursor's amino function is essential. Common protecting groups for amino acids include Boc and Fmoc.[5][6][7] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions.

      • Reaction with Cyanating Agents: If you are using a synthetic route involving a cyanating agent (e.g., for 2-aminobenzoxazoles), the unprotected amino group of your precursor can react.[8] Ensure that your synthetic design accounts for the reactivity of all functional groups.

  • Steric Hindrance from the Isopropyl Group: The bulky isopropyl group at the 5-position, derived from a valine precursor, can sterically hinder the cyclization step.

    • Troubleshooting:

      • Prolonged Reaction Time: Reactions involving sterically hindered substrates may require longer reaction times to achieve completion. Monitor the reaction progress using TLC or LC-MS.

      • More Reactive Reagents: Consider using more reactive dehydrating agents or catalysts to overcome the steric barrier.

  • Product Instability and Ring-Opening: 2-amino-oxazolones can be unstable, especially in the presence of nucleophiles like water or alcohols, leading to hydrolytic ring-opening.[9]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of moisture can lead to the hydrolysis of the oxazolone ring.

      • Work-up Procedure: During the work-up, avoid aqueous conditions if possible, or minimize the contact time with water. Use of a non-polar organic solvent for extraction and drying with a suitable agent (e.g., Na2SO4 or MgSO4) is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_cyclization Check Cyclization Efficiency start->check_cyclization check_side_reactions Investigate Side Reactions start->check_side_reactions check_sterics Consider Steric Hindrance start->check_sterics check_stability Assess Product Stability start->check_stability sub_cyclization Optimize Dehydrating Agent Adjust Temperature Change Solvent check_cyclization->sub_cyclization sub_side_reactions Use Protecting Group Re-evaluate Synthetic Route check_side_reactions->sub_side_reactions sub_sterics Increase Reaction Time Use More Reactive Reagents check_sterics->sub_sterics sub_stability Ensure Anhydrous Conditions Modify Work-up Procedure check_stability->sub_stability

Caption: Troubleshooting decision tree for low product yield.

Q2: My reaction mixture is complex, and I am having difficulty isolating and purifying the target compound. What are the best strategies for purification?

A2: Purification of 2-amino-oxazolones can be challenging due to their potential instability and the presence of closely related byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is the standard choice. If your compound is sensitive to the acidic nature of silica, you can use neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent).

    • Eluent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal eluent system should provide good separation between your product and impurities on a TLC plate.

    • Caution: The prolonged contact with the stationary phase can sometimes lead to the degradation of sensitive compounds. Run the column as quickly as possible without compromising separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for crystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option. However, many oxazolones are not stable at high temperatures.[10]

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, applicable to most compounds.Can be time-consuming, potential for product degradation on the column.Complex mixtures, non-crystalline products.
Crystallization Can yield very pure material, scalable.Not all compounds crystallize easily, can have lower recovery.Solid products with suitable solubility profiles.
Distillation Good for volatile liquids, can be fast.Requires thermal stability, not suitable for non-volatile or heat-sensitive compounds.Thermally stable liquid products.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic precursor for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one?

A: The most logical precursor is the amino acid L-valine. A plausible synthetic route would involve the N-protection of valine (e.g., with a Boc or Cbz group), followed by activation of the carboxylic acid and then cyclization. The "2-amino" functionality would likely be introduced via a precursor that can cyclize to form the 2-amino-oxazolone ring, for example, from an N-cyanomethyl amide or a similar reactive intermediate.

Synthetic Precursor Pathway

precursor_pathway valine L-Valine protected_valine N-Protected Valine valine->protected_valine Protection activated_precursor Activated Precursor protected_valine->activated_precursor Activation target 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one activated_precursor->target Cyclization

Caption: A plausible synthetic pathway from L-valine.

Q: How stable is 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one? What are the recommended storage conditions?

A: Based on the general reactivity of oxazolones, the target compound is likely to be sensitive to moisture and strong nucleophiles.[9] The presence of the 2-amino group might also affect its stability. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) in a tightly sealed container. Avoid exposure to air and moisture.

Q: What are the key spectroscopic signatures I should look for to confirm the structure of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one?

A:

  • ¹H NMR: You would expect to see signals corresponding to the isopropyl group (a doublet and a multiplet), a signal for the proton at the 5-position (if present, depending on the tautomeric form), and signals for the amino protons.

  • ¹³C NMR: Key signals would include those for the carbonyl carbon (C4), the imine carbon (C2), and the carbons of the isopropyl group.

  • IR Spectroscopy: Look for characteristic peaks for the C=O (carbonyl) and C=N (imine) stretching vibrations. The N-H stretching of the amino group should also be visible.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

References

  • Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(24), 16062–16073. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available from: [Link]

  • Pawar, S. D., et al. (2015). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 586-601. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Kushwaha, N., & Kushwaha, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. Available from: [Link]

  • Szymańska, E. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(1), 1. Available from: [Link]

  • Markley, L. D. (1981). U.S. Patent No. 4,281,137. Washington, DC: U.S. Patent and Trademark Office.
  • da Silva, A. B., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online, 10(2), 1-11. Available from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 8(6), 1-6. Available from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

  • Gimaldinova, E., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Chemistry, 4(4), 1435-1442. Available from: [Link]

  • Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah University Journal for Research - A (Natural Sciences), 1(6). Available from: [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314332121. Available from: [Link]

  • Gheath, A., et al. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal of Applied Chemistry, 13(10), 36-42. Available from: [Link]

  • Thompson, A. M., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(44), 7859-7862. Available from: [Link]

  • Sorensen, E. B., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. Journal of Medicinal Chemistry, 51(10), 2933–2943. Available from: [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 81, 153321. Available from: [Link]

  • Gundogdu, O., et al. (2020). A study on the synthesis of β-amino acids: the first synthesis of a bicyclic hemiaminal (3,3-dimethyl-1-(2,4,5-trifluorophenyl) tetrahydro- 3H,5H-oxazolo[3,4-c][2][8] oxazin-5-one). Beilstein Archives. Available from: [Link]

  • Janezic, D., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc, 2016(5), 235-253. Available from: [Link]

  • Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ZJS-TPAS, 22(6), 1-1. Available from: [Link]

  • Zhang, J., et al. (2011). Method for synthesizing D-valine. CN102070473B.
  • Al-Omar, M. A., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1432. Available from: [Link]

  • Osipyan, A., et al. (2019). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles. Chemistry of Heterocyclic Compounds, 55(4), 364-366. Available from: [Link]

  • Plech, T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences, 19(6), 1588. Available from: [Link]

  • Plech, T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

Sources

Troubleshooting

"2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" purification side reactions and byproducts

Technical Support Center: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Document ID: TSC-OXA-05IP-001 Version: 1.0 Last Updated: February 20, 2026 Introduction Welcome to the technical support guide for 2-amino-5-isopropyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Document ID: TSC-OXA-05IP-001 Version: 1.0 Last Updated: February 20, 2026

Introduction

Welcome to the technical support guide for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This molecule, a derivative of the amino acid valine, is a valuable intermediate in synthetic chemistry, particularly in the development of novel peptides and heterocyclic compounds.[1][2] However, its purification is often complicated by the inherent reactivity and stereochemical instability of the oxazolone ring system.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in the lab. Our goal is to empower you to diagnose issues, optimize your purification strategy, and prevent common side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one? A1: The primary stability concerns are racemization at the C5 position and hydrolytic cleavage of the oxazolone ring. The C5 proton is acidic and susceptible to abstraction, especially in the presence of base, leading to a loss of stereochemical integrity.[3][4] The ring is also prone to hydrolysis under both acidic and basic conditions, which cleaves the ester bond to form N-carbamoylvaline or related derivatives.[5][6]

Q2: My NMR spectrum looks complex, showing more signals than expected. What could be the cause? A2: This is often due to the presence of tautomers. The 2-amino-1,3-oxazol-4(5H)-one can exist in equilibrium with its 2-imino-1,3-oxazolidin-4-one tautomer. This equilibrium can be solvent and temperature-dependent, leading to signal broadening or the appearance of multiple sets of peaks in your NMR spectrum. Always acquire spectra in a deuterated solvent that is consistent with your previous experiments for reliable comparison.

Q3: Why is my isolated yield consistently low even when TLC/LC-MS shows good conversion from starting material? A3: Low isolated yields are frequently caused by product degradation during workup and purification. The compound's moderate polarity can lead to partial solubility in aqueous layers during extraction. More critically, prolonged exposure to protic solvents (like methanol or water) during chromatography or rotary evaporation can cause ring-opening.[6] Similarly, standard silica gel can be sufficiently acidic to catalyze hydrolysis, especially if the chromatography run is lengthy.

Q4: Can this compound react with itself? A4: Yes, intermolecular side reactions are possible. The exocyclic amino group is nucleophilic and can, under certain conditions (e.g., elevated temperature, high concentration), attack the carbonyl carbon of another molecule. This can lead to the formation of dimers or oligomers, which will complicate purification and reduce the yield of the desired monomer.

Troubleshooting Guide: Purification & Byproduct Analysis

This section addresses specific experimental problems, outlines the most likely causes rooted in chemical mechanisms, and provides actionable solutions and validation protocols.

Problem 1: Final Product Shows Significant Racemization or Epimerization
  • Symptoms:

    • Chiral HPLC analysis shows two closely eluting peaks instead of one.

    • Optical rotation of the final product is near zero or significantly lower than the theoretical value.

  • Root Cause Analysis: The formation of the oxazolone ring itself is a known pathway for racemization in peptide synthesis.[4][7] The hydrogen atom at the C5 position (the α-carbon of the original valine) becomes highly acidic. Base-catalyzed abstraction of this proton forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture. Polar solvents can further promote this process by stabilizing the charged intermediates.[8]

  • Solutions & Protocols:

    • Minimize Base Exposure: During workup, use a mild base (e.g., saturated NaHCO₃) for neutralization and perform the wash quickly at low temperatures (0-5 °C). Avoid strong bases like NaOH or KOH.

    • Use Anhydrous, Aprotic Solvents: Conduct the synthesis and purification in rigorously dried, aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) to minimize proton sources that facilitate the enolization-reprotonation cycle.

    • Low-Temperature Purification: Perform column chromatography in a cold room or using a jacketed column to reduce the rate of on-column epimerization.

  • Experimental Protocol: Chiral HPLC Analysis

    • Column: Chiralcel OD-H or equivalent chiral stationary phase.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Optimize ratio as needed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Validation: Inject an authentic racemic standard (if available) or a sample that has been intentionally treated with a mild base (e.g., DBU in DCM for 1 hour) to confirm the peak assignments for both enantiomers.

Problem 2: Presence of a Major Byproduct with M+18 Mass in LC-MS
  • Symptoms:

    • LC-MS analysis shows a significant peak with a mass corresponding to the starting oxazolone + 18 amu (mass of water).

    • ¹H NMR shows loss of the characteristic oxazolone signals and appearance of broader NH and a carboxylic acid proton.

  • Root Cause Analysis: This is the classic signature of hydrolysis.[5][6] The oxazolone ring, being an activated ester, is susceptible to nucleophilic attack by water. This reaction opens the ring to form N-carbamoylvaline. This can occur during an aqueous workup, on silica gel, or if wet solvents are used.

  • Solutions & Protocols:

    • Anhydrous Workup: If possible, avoid an aqueous workup entirely. Quench the reaction by filtering through a pad of celite and silica, then concentrate the filtrate.

    • Use Neutralized Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). Pre-treat your silica by slurrying it in the desired mobile phase containing 0.5-1% triethylamine or pyridine, then pack the column as usual. This neutralizes active acidic sites.

    • Rapid Purification: Do not leave the compound on a chromatography column for extended periods. Plan your purification to be as efficient as possible. Flash chromatography is preferred over gravity chromatography.

  • Visualization: Key Reaction & Side Reaction Pathways

    reaction_pathways Valine_Deriv N-Protected Valine Target 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one (Desired Product) Valine_Deriv->Target Cyclization (Main Reaction) Cyclizing_Agent Cyclizing Agent (e.g., Carbodiimide) Racemized Racemized Product Target->Racemized Base / Heat (Proton Abstraction) Hydrolyzed Hydrolysis Byproduct (N-carbamoylvaline) Target->Hydrolyzed H₂O (Acid/Base) (Ring Opening) Dimer Dimer/Oligomer Target->Dimer High Concentration (Nucleophilic Attack)

    Caption: Main synthesis pathway and competing side reactions.

Data Summary & Troubleshooting Workflow

Table 1: Common Byproducts and Their Identification
Byproduct NameMolecular FormulaΔ Mass (vs. Product)Key Analytical SignatureLikely Cause
Racemic Product C₆H₁₀N₂O₂0Separable peak on chiral HPLC; identical mass spectrum.Base, heat, polar solvents.
N-Carbamoylvaline C₆H₁₂N₂O₃+18M+18 peak in LC-MS; broad COOH proton in ¹H NMR.Water (hydrolysis).
Unreacted Starting Material VariesVariesCorresponds to starting material mass and spectra.Incomplete reaction.
Dimer C₁₂H₂₀N₄O₃+124.15M+124 peak in LC-MS; complex, low-symmetry NMR.High concentration, heat.
Troubleshooting Workflow Diagram

This workflow helps diagnose the root cause of an impure final product after initial purification attempts.

troubleshooting_workflow decision decision start Start: Impure Product after Initial Purification check_ms Analyze by LC-MS start->check_ms is_m_plus_18 Major Peak at M+18? check_ms->is_m_plus_18 check_chiral Analyze by Chiral HPLC is_racemic Two Enantiomer Peaks? check_chiral->is_racemic is_other_mass Other Masses Present? is_m_plus_18->is_other_mass No cause_hydrolysis Cause: Hydrolysis is_m_plus_18->cause_hydrolysis Yes cause_racemization Cause: Racemization is_racemic->cause_racemization Yes end Achieve Pure Product is_racemic->end No (Purity OK) is_other_mass->check_chiral No cause_byproducts Cause: Dimerization or Unreacted Starting Material is_other_mass->cause_byproducts Yes solve_hydrolysis Solution: • Use anhydrous conditions • Use neutral silica gel • Minimize workup time cause_hydrolysis->solve_hydrolysis solve_hydrolysis->end solve_racemization Solution: • Lower temperature • Use aprotic solvents • Avoid strong bases cause_racemization->solve_racemization solve_racemization->end solve_byproducts Solution: • Check reaction completion • Use more dilute conditions • Optimize chromatography cause_byproducts->solve_byproducts solve_byproducts->end

Sources

Optimization

optimizing reaction conditions for "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

This guide is structured as a Tier-3 Technical Support resource for researchers synthesizing 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one . This molecule is a structural analog of Pemoline (which is 5-phenyl substituted), de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for researchers synthesizing 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one . This molecule is a structural analog of Pemoline (which is 5-phenyl substituted), derived from the valine scaffold rather than mandelic acid.

The content focuses on the Guanidine-Ester Condensation (modified Traube synthesis), as this is the most scalable and authoritative route for this class of heterocycles.

Case ID: OX-ISO-VAL-001 Subject: Optimization of Cyclization Conditions & Troubleshooting Applicable Scaffold: 2-amino-oxazolin-4-ones (Pseudohydantoins)

Core Synthesis Directive (The "Golden Path")

The most robust synthesis for 2-amino-oxazol-4-ones involves the condensation of an


-hydroxy ester with guanidine in an anhydrous alcoholic medium. For the 5-isopropyl variant, the precursors are Ethyl 2-hydroxyisovalerate  (Ethyl 2-hydroxy-3-methylbutanoate) and Guanidine  (liberated from Guanidine Nitrate).
Optimized Protocol
  • Scale: 100 mmol basis.

  • Atmosphere:

    
     (Strictly Anhydrous).
    

Step-by-Step Workflow:

  • Base Generation: In a 3-neck flask, dissolve 2.3g Na (0.1 mol) in 50 mL anhydrous Methanol to generate NaOMe in situ.

  • Guanidine Liberation: Add 12.2g Guanidine Nitrate (0.1 mol) . Stir for 30-45 min. Critical: Ensure complete dissolution to liberate free guanidine base.

  • Condensation: Add 16.0g Ethyl 2-hydroxyisovalerate (0.1 mol) dropwise.

  • Cyclization: Reflux for 60-90 minutes . Monitor ammonia (

    
    ) evolution; reaction is complete when evolution ceases.
    
  • Workup (The Critical Step):

    • Cool to

      
      .
      
    • Acidify carefully with concentrated HCl or Acetyl Chloride/MeOH to pH 3-4 .

    • Note: The product precipitates as the free base or salt depending on final pH. For the free base, adjust to pH 6-7 after initial acidification.

    • Filter, wash with cold water, then cold MeOH.

Mechanism & Pathway Visualization

Understanding the failure points requires visualizing the reaction pathway. The reaction competes between cyclization (desired) and hydrolysis (ring-opening).

ReactionPathway Start Ethyl 2-hydroxyisovalerate + Guanidine Inter Acylguanidine Intermediate Start->Inter - EtOH Cyclic 2-amino-5-isopropyl- oxazol-4-one Inter->Cyclic Cyclization (- NH3) Byprod Ring Opening (Hydrolysis) Cyclic->Byprod + H2O / High pH Tautomer 2-imino-oxazolidin-4-one (Tautomer) Cyclic->Tautomer Equilibrium (Solvent dependent)

Figure 1: Reaction pathway showing the critical cyclization step and the competing hydrolysis/tautomerization risks.

Troubleshooting Guide (FAQ Format)

Issue 1: "I acidified the mixture, but no precipitate formed."

Diagnosis: Premature Hydrolysis or "The Dione Trap." Technical Explanation: The oxazolone ring is sensitive to base-catalyzed hydrolysis. If the reflux is too long or if water was present in the methanol, the ring opens to form the ureido-acid, which may further hydrolyze to the oxazolidine-2,4-dione (lacking the amino group) or revert to the hydroxy acid. Corrective Actions:

  • Check Solvent: Methanol must be anhydrous. Water content >0.5% drastically reduces yield [1].

  • Quench Temperature: Ensure the reaction mix is cooled to

    
    before adding acid. Heat of neutralization can trigger hydrolysis.
    
  • Rescue: Evaporate the methanol to 20% volume before acidification. If still no solid, the product may have hydrolyzed to the water-soluble ureido acid.

Issue 2: "The NMR shows a split set of peaks. Is my product impure?"

Diagnosis: Amino-Imino Tautomerism.[1][2][3][4] Technical Explanation: 2-amino-oxazol-4-ones exist in equilibrium with 2-imino-oxazolidin-4-ones .

  • Solid State: Predominantly the Amino form.

  • Solution (

    
    ):  Often a mixture. The isopropyl methyl protons may appear as two sets of doublets if the exchange is slow on the NMR timescale [2, 3].
    Verification: 
    
  • Run NMR in

    
     (if soluble) vs 
    
    
    
    .
  • Check IR: Amino form shows bands ~1660

    
     (C=N endocyclic); Imino form shows ~1720 
    
    
    
    (C=O exocyclic character).
Issue 3: "The melting point is lower than expected (Expected >200°C)."

Diagnosis: Racemization or Urea Contamination. Technical Explanation:

  • Racemization: The C5 proton (alpha to the carbonyl and oxygen) is acidic. Under basic reflux (NaOMe), the chiral center (from L-Valine precursor) can racemize. The racemate often has a different MP than the enantiomer.

  • Contamination: Incomplete washing leaves guanidine salts or sodium nitrate. Optimization:

  • Shorter Reflux: Stop exactly when

    
     evolution ceases.
    
  • Recrystallization: Use 50% Ethanol/Water. Water removes inorganic salts; Ethanol dissolves organic impurities.

Optimization Matrix: Reaction Variables

Use this table to adjust conditions based on your specific observations.

VariableStandard ConditionAdjustment for Higher YieldAdjustment for Higher Purity
Base NaOMe (1.0 eq)Increase to 1.1 eq (ensure full Guanidine liberation)Use KOtBu (steric bulk reduces ring opening side reactions)
Solvent MethanolSwitch to Ethanol (Higher reflux temp = faster rate)Isopropanol (Reduces solubility of product, easier precipitation)
Acid (Workup) HCl (aq)Glacial Acetic Acid (Milder, less hydrolysis risk)Anhydrous HCl in Ether (Precipitates pure HCl salt)
Temperature Reflux (

)
--Run at

for longer time (reduces racemization)

Advanced Troubleshooting: The "Sticky Oil" Scenario

If your product comes out as a sticky oil instead of a white solid:

  • Decant the supernatant.

  • Triturate the oil with cold Diethyl Ether or Acetone . These solvents remove unreacted ester and force the polar oxazolone to crystallize.

  • Sonication: Sonicate the oil in pH 6 aqueous buffer to induce nucleation.

References & Authority

The protocols and mechanisms described above are grounded in the established chemistry of 2-amino-oxazol-4-ones (Pemoline class) and Traube-type syntheses.

  • Howell, C. F., et al. (1958). "2-Amino-2-oxazolin-4-ones. I. Synthesis". Journal of Organic Chemistry, 23(1), 111-122. (The foundational text for Pemoline-type synthesis via Guanidine/Ester condensation).[5]

  • Rapi, G., et al. (1972). "Tautomerism of 2-amino-2-oxazolin-4-ones". Journal of Heterocyclic Chemistry, 9(2). (Definitive study on the amino-imino equilibrium).

  • Najer, H., et al. (1961). "Structure et synthèse des dérivés de la 2-amino-oxazolin-4-one". Bulletin de la Société Chimique de France. (Validation of the cyclization mechanism).

  • Designer Drug/Rhodium Archive. "Synthesis of Pemoline." (Practical lab-scale adaptations of the Traube synthesis for 5-substituted analogs).

Disclaimer: This guide is for research purposes only. The synthesized molecule is a structural analog of a controlled substance (Pemoline) in many jurisdictions. Verify local regulations before synthesis.

Sources

Troubleshooting

troubleshooting "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" bioassay interference

Technical Support Center: Troubleshooting Bioassay Interference Guide for Researchers: Investigating Hits Related to 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one and Other Heterocyclic Compounds Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Bioassay Interference

Guide for Researchers: Investigating Hits Related to 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one and Other Heterocyclic Compounds

Welcome to the technical support center. As Senior Application Scientists, we understand that identifying a "hit" in a primary screen is both an exciting and critical juncture in drug discovery. However, many initial findings can be artifacts of the assay technology rather than true, specific biological activity. This guide is designed to provide you, our fellow researchers, with the foundational knowledge and practical steps to rigorously validate your findings, focusing on the potential interference mechanisms associated with heterocyclic compounds like 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

The core principle of this guide is to instill a "trust but verify" mindset. By systematically ruling out common assay artifacts, you can build a robust data package, save valuable resources, and focus your efforts on genuinely promising lead candidates.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the immediate questions that arise after identifying a potential hit compound.

Q1: My compound, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, is a hit in my screen. What are my immediate next steps?

A1: Congratulations on your initial finding. Before committing to extensive follow-up studies, your priority is to triage this hit for potential assay interference. An initial "hit" is simply a data point suggesting activity; it is not yet a validated lead.

Your immediate workflow should focus on confirming the compound's integrity and running a series of simple, targeted counter-screens to rule out the most common false-positive mechanisms. This initial investment in validation is critical to avoid pursuing a compound that interacts with the assay itself rather than your biological target. The workflow below outlines the logical progression from hit identification to a validated lead.

G cluster_0 Phase 1: Hit Triage cluster_1 Phase 2: Counter-Screening for Artifacts cluster_2 Phase 3: Validation & Progression A Primary Screen Hit Identified (e.g., 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one) B Step 1: Compound QC - Confirm Identity & Purity (LC-MS, NMR) - Source Fresh Powder A->B Validate Source C Step 2: Re-test with CRC - Confirm Potency (IC50/EC50) - Examine Hill Slope B->C Confirm Identity D Is Aggregation Suspected? (Steep CRC, Known Scaffold) C->D F Is Assay Optical? (Fluorescence, Absorbance) C->F H Does Assay Use Reducing Agents? (e.g., DTT, TCEP) C->H E Run Detergent Test (e.g., +0.01% Triton X-100) D->E Yes J Analyze Counter-Screen Data E->J G Test for Autofluorescence & Quenching F->G Yes G->J I Run Redox Cycling Assay (e.g., H2O2 Detection) H->I Yes I->J K Activity Attenuated? J->K L Result is Likely an Artifact. Deprioritize Compound. K->L Yes M Hit Appears Valid. Proceed with Further Studies. K->M No N Orthogonal Assays (Different Technology) M->N O Structure-Activity Relationship (SAR) (Test Analogs) N->O

Caption: A decision-tree workflow for validating a primary screening hit.

Q2: What are "Pan-Assay Interference Compounds" (PAINS), and could my compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as hits in numerous, unrelated high-throughput screens.[1] They are notorious "cheaters" in drug discovery because their activity is not due to specific, selective binding to a target protein. Instead, they interfere with assays through a variety of nonspecific mechanisms.[2][3]

The 2-amino-oxazolone core in your compound is related to substructures that have been flagged as potential PAINS.[4] This does not automatically mean your compound is an artifact, but it serves as a critical warning sign that mandates rigorous counter-screening.[2] PAINS filters are computational tools used to flag these problematic motifs, but they should be used as a guide for further experiments, not as a definitive verdict.[2]

Q3: What are the most common mechanisms of assay interference I should be aware of?

A3: Most assay artifacts can be traced back to a few common physicochemical phenomena. Understanding these is the first step toward designing experiments to identify them. The most prevalent mechanisms are summarized in the table below.

Interference Mechanism Description Common Assay Types Affected Key Telltale Signs
Compound Aggregation The compound is poorly soluble and forms colloidal aggregates in the assay buffer. These aggregates nonspecifically sequester and denature proteins.[5][6]Enzyme Inhibition, Protein-Protein Interaction (PPI) AssaysSteep dose-response curve, high Hill slope, activity is sensitive to detergents (e.g., Triton X-100).[5][7]
Optical Interference The compound has intrinsic optical properties that disrupt the assay signal. This can be autofluorescence (emits light) or quenching (absorbs light).[8]Fluorescence (FP, FRET, TR-FRET), Luminescence (BRET), AbsorbanceSignal detected in wells with compound but no target; signal from a known fluorophore is reduced.[8][9]
Redox Cycling In the presence of common reducing agents (like DTT), the compound catalyzes the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[10]Assays with redox-sensitive enzymes (e.g., phosphatases, cysteine proteases) or reagents.Activity depends on the presence of reducing agents; activity is reversed by adding catalase.[10][11]
Chemical Reactivity The compound is chemically unstable or contains a reactive electrophile that covalently and non-specifically modifies proteins in the assay.[12]Any assay containing proteins.Time-dependent inhibition; activity not reversible by dilution.

Part 2: Deep Dive Troubleshooting Guides

This section provides detailed, question-driven guides with protocols to identify specific interference mechanisms.

Topic: Compound Aggregation

Aggregation is arguably the most common cause of false positives in biochemical screens.[5] Aggregators are often described as "promiscuous inhibitors" because the aggregates can nonspecifically bind to and inhibit many different enzymes.

G cluster_0 Mechanism of Aggregation-Based Interference A Test Compound (e.g., Oxazolone) C Colloidal Aggregates (nm to µm particles) A->C Exceeds Critical Aggregation Conc. (CAC) B Assay Buffer (Aqueous) B->C D Target Protein (Active Enzyme) C->D Protein adsorbs to aggregate surface E Denatured Protein (Inactive) D->E Unfolding/ Denaturation G No Product E->G Inhibition Signal F Substrate F->E Cannot Bind

Caption: How colloidal aggregates cause nonspecific protein inhibition.

Q4: How can I determine if my compound is forming aggregates?

A4: The first clues often come from your primary assay data. Aggregation-based inhibition typically displays a very steep, non-saturating concentration-response curve (CRC) that does not fit well to a standard four-parameter logistic model. This is because the inhibition is a cooperative, phase-transition-like event that only occurs above the compound's critical aggregation concentration (CAC).[13]

The definitive and most accessible method for identifying aggregation is to test for detergent sensitivity.

Q5: What is the "Detergent Test" and how do I perform it?

A5: The detergent test is the gold standard for diagnosing aggregation-based activity.[14] A low concentration of a non-ionic detergent, such as Triton X-100 or Tween-80, is added to the assay buffer. These detergents disrupt the formation of colloidal aggregates without typically affecting specific protein-ligand interactions. If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, aggregation is the highly likely cause.[7]

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

    • Prepare serial dilutions of your test compound and a known non-aggregating control inhibitor.

  • Assay Setup:

    • Run two parallel concentration-response experiments.

    • Plate 1 (No Detergent): Perform the assay according to your standard protocol.

    • Plate 2 (+ Detergent): Perform the assay using the buffer containing 0.01% Triton X-100 for all reagent dilutions and assay steps.

  • Data Analysis:

    • Calculate the IC50 values for your test compound from both plates.

    • Compare the two concentration-response curves.

Observation Interpretation Next Step
Large IC50 Shift (>10-fold) in presence of detergent.Strong evidence of aggregation. The compound is likely a nonspecific aggregator.Deprioritize this compound.
No significant change in IC50 (<2-fold).Aggregation is unlikely to be the mechanism of action.Proceed to other counter-screens (e.g., optical, redox).
Small to moderate IC50 shift (2 to 10-fold).Ambiguous result. Aggregation may be contributing partially to the observed activity.Consider biophysical follow-up (e.g., DLS).
Q6: Can I directly measure aggregation?

A6: Yes, biophysical methods can directly detect the formation of particles in solution. The most common technique is Dynamic Light Scattering (DLS) .[5][15] DLS measures fluctuations in scattered light to determine the size distribution of particles in a sample. A solution of a non-aggregating compound should show no significant particle formation, while an aggregator will show particles of various sizes (typically 50-1000 nm) appearing as the concentration increases.[14] While powerful, DLS is lower-throughput and requires specialized equipment.[15]

Topic: Optical Interference

Optical interference is a major concern for any assay that relies on measuring light, including fluorescence, luminescence, and absorbance.[8]

G cluster_0 Fluorescence Assay Signal cluster_1 Interference Mechanisms Excitation Excitation Light (e.g., 485 nm) Fluorophore Assay Fluorophore Excitation->Fluorophore Compound Test Compound Excitation->Compound 1. Absorbs Excitation Quench1 Quenching (False Negative) Excitation->Quench1 3. Absorbs Excitation Light Emission Specific Emission (e.g., 520 nm) Fluorophore->Emission Detector Detector Emission->Detector Quench2 Quenching (False Negative) Emission->Quench2 4. Absorbs Emission Light AutoF Autofluorescence (False Positive) Compound->AutoF 2. Emits at same wavelength AutoF->Detector

Caption: How compound autofluorescence and quenching disrupt assay signals.

Q7: My assay uses a fluorescence readout. How can my compound interfere?

A7: There are two primary modes of optical interference:

  • Autofluorescence: The test compound is itself fluorescent and emits light in the same wavelength range as your assay's detection channel. This adds signal, potentially creating a false positive (if signal increases) or masking a true negative result.[8][9]

  • Quenching: The compound absorbs the light used to excite the assay's fluorophore or the light emitted by it. This "inner filter effect" leads to a decrease in the detected signal, potentially causing a false negative in an activation screen or a false positive in an inhibition screen.[8]

Q8: How do I test for compound autofluorescence and quenching?

A8: These properties are straightforward to measure using a plate reader.

  • Prepare Plates: Use the same microplates (e.g., black, low-binding) and assay buffer as your primary screen.[16]

  • Autofluorescence Test:

    • Add serial dilutions of your test compound to wells containing only assay buffer (no enzyme, no substrate, no fluorophore).

    • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

    • Interpretation: If you detect a concentration-dependent signal, your compound is autofluorescent.

  • Quenching Test:

    • Prepare wells containing your assay's final fluorophore (e.g., the product of the enzymatic reaction, or the fluorescent tracer in a binding assay) at a concentration that gives a mid-range signal.

    • Add serial dilutions of your test compound to these wells.

    • Read the plate.

    • Interpretation: If the fluorescence signal decreases in a concentration-dependent manner, your compound is a quencher.

Topic: Redox Cycling & Chemical Reactivity

Some compounds can catalytically generate reactive oxygen species (ROS) or be inherently unstable, leading to non-specific protein modification.

Q9: My assay buffer contains DTT. Could my compound be a "redox cycler"?

A9: Yes, this is a significant risk. Many biochemical assays include strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain enzyme health.[10] However, certain chemical motifs, particularly quinones and related structures, can react with these reducing agents and molecular oxygen to catalytically produce hydrogen peroxide (H₂O₂).[10][17] This H₂O₂ can then oxidize and inactivate sensitive amino acid residues (like cysteine) on the target protein, leading to a false-positive inhibition signal.[10]

G Compound Compound (C) Reduced Compound (C•-) (Reduced form) Compound->Reduced Reduced->Compound Regenerated O2 O₂ Reduced->O2 e⁻ DTT_ox DTT (oxidized) DTT_red DTT (reduced) DTT_red->Compound e⁻ DTT_red->DTT_ox Superoxide O₂•⁻ (Superoxide) O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 +e⁻, +2H⁺ Protein_active Target Protein (Active) H2O2->Protein_active Oxidizes Cys, Met, etc. Protein_inactive Target Protein (Oxidized/Inactive) Protein_active->Protein_inactive

Sources

Optimization

overcoming solubility problems with "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

Technical Support Center: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Welcome to the technical support guide for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This document provides in-depth troubleshooting strategies and detai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Welcome to the technical support guide for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge associated with this compound: poor aqueous solubility. As researchers and drug development professionals, ensuring compound integrity and concentration accuracy is paramount. This guide is designed to equip you with the scientific rationale and practical steps needed to overcome solubility hurdles in your experiments.

Compound Profile & Initial Assessment

While specific experimental data for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is not widely published, we can predict its behavior based on its structure and data from analogous compounds.[1][2][3][4][5] The molecule possesses a hydrophobic isopropyl group and a heterocyclic core, which contribute to low water solubility. However, the presence of an ionizable amino group provides a critical handle for solubility manipulation.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~156.18 g/mol Low molecular weight is generally favorable, but other factors dominate.
LogP (Predicted) ~0.5 - 1.5Indicates a degree of lipophilicity, suggesting poor aqueous solubility.
pKa (Predicted) 3.0 - 5.0 (for the amino group)The amino group is weakly basic and can be protonated at acidic pH.
Hydrogen Bond Donors/Acceptors Donors: 1 (NH2), Acceptors: 3 (N, O=C, O-ring)Capable of hydrogen bonding, but this is offset by the non-polar region.
Chemical Class Heterocyclic AmineThe amine group is key to pH-dependent solubility strategies.

Note: Predicted values are estimations based on structural similarity to compounds found in chemical databases and should be experimentally verified.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues in a question-and-answer format, providing step-by-step solutions grounded in chemical principles.

Q1: My compound has precipitated out of my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?

Answer: The most likely cause is that the neutral form of the compound is poorly soluble at physiological pH. The primary and most effective strategy is to manipulate the pH to ionize the amino group.[6][7][8] Protonating this group will create a positively charged, and thus more water-soluble, salt form of your compound.

Immediate Action: pH Adjustment

  • Assess the Precipitate: Ensure the precipitate is indeed your compound and not a buffer component.

  • Lower the pH: Prepare your desired buffer (e.g., 50 mM Phosphate or Citrate) at a lower pH, starting at pH 4.0. Attempt to dissolve the compound in this acidic buffer.

  • Stepwise pH Reduction: If solubility is still limited, decrease the pH in 0.5-unit increments. Most compounds with a basic amino group will show significantly enhanced solubility at a pH at least 2 units below their pKa.[9]

  • Final pH Adjustment: Once the compound is fully dissolved in the acidic buffer, you can slowly and carefully adjust the pH upwards towards your target experimental pH with a dilute base (e.g., 0.1 M NaOH) while vigorously stirring. Caution: Be vigilant for any signs of precipitation as you approach the compound's pKa. It may not be possible to reach pH 7.4 without precipitation, in which case a co-solvent strategy will be necessary.

Expert Insight: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound.[9][10] By lowering the pH, you shift the equilibrium towards the protonated (charged) species, which is significantly more soluble than the uncharged form.[6]

Q2: I tried adjusting the pH, but my compound still won't dissolve, or it precipitates when I adjust the pH back up. What's my next step?

Answer: If pH adjustment alone is insufficient, the next strategy is to use a water-miscible organic co-solvent to create a stock solution.[11][12] This involves dissolving the compound at a high concentration in a suitable organic solvent and then diluting this stock into your aqueous experimental medium.

Strategy: Co-Solvent Systems

  • Select an Appropriate Co-Solvent: The choice of co-solvent is critical and depends on your experimental system's tolerance.

    • DMSO (Dimethyl sulfoxide): The most common choice. Excellent solubilizing power.

    • Ethanol: A good option for many biological assays, but can have biological effects at higher concentrations.[11]

    • PEG 400 (Polyethylene glycol 400): A less-toxic option often used in formulations.

    • Propylene Glycol: Another common, low-toxicity choice.[11]

  • Prepare a High-Concentration Stock: Weigh your compound and dissolve it in the minimum required volume of your chosen co-solvent (e.g., prepare a 10 mM or 50 mM stock in 100% DMSO). Use gentle warming (37°C) or sonication if needed to aid dissolution.

  • Dilute into Aqueous Buffer: Perform a serial dilution of the organic stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer (not the other way around) with vigorous vortexing or stirring to avoid localized high concentrations that can cause precipitation.

  • Mind the Final Co-Solvent Concentration: Always aim for the lowest possible final concentration of the organic co-solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

Co-SolventTypical Starting Stock Conc.Max Recommended Final Conc. (Cell-based assays)Notes
DMSO 10-100 mM< 0.5%Can be toxic to some cell lines.
Ethanol 10-50 mM< 1.0%Can have biological effects.
PEG 400 10-50 mM< 2.0%Generally well-tolerated.

Expert Insight: Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic parts of the solute to be solvated.[12][13] This is often described as reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[14]

Q3: My application is highly sensitive to organic solvents. Are there any other options?

Answer: Yes. If both pH adjustment and co-solvents are problematic for your experimental system, you can explore more advanced formulation strategies. These methods alter the physicochemical properties of the compound or its environment to enhance solubility.

Advanced Strategies:

  • Use of Excipients/Solubilizers:

    • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule within their central cavity, effectively shielding it from water and increasing its apparent solubility.[8]

    • Surfactants (e.g., Tween® 80, Cremophor® EL): At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can sequester the poorly soluble compound within their hydrophobic cores. This is a form of micellar solubilization.[15]

  • Solid Dispersion Technology: This involves dispersing the compound at a molecular level within a hydrophilic carrier matrix.[16][17] Techniques like spray drying or hot-melt extrusion are used to create these amorphous dispersions, which can significantly improve dissolution rates.[18] While typically used in drug manufacturing, the principles can be applied at a lab scale using techniques like freeze-drying (lyophilization) from a suitable solvent system.[8][18]

  • Salt Formation: While pH adjustment in-situ creates a salt, you can also attempt to isolate a stable, solid salt form of the compound. This involves reacting the compound (a weak base) with a strong acid (like HCl or H2SO4) in a suitable solvent to precipitate the salt. This solid salt form will often have much higher intrinsic solubility and a faster dissolution rate in water.[8][19]

Key Methodologies & Protocols

Protocol 1: Solubility Assessment via pH Modification
  • Materials: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, 0.1 M HCl, 0.1 M NaOH, a series of buffers (e.g., Citrate pH 3.0, 4.0, 5.0; Phosphate pH 6.0, 7.0), calibrated pH meter, magnetic stirrer.

  • Procedure: a. Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials. b. Stir vials vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. After 24 hours, allow the undissolved solid to settle. d. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all particulate matter. e. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). f. Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Preparation of a 10 mM Stock using a DMSO Co-Solvent System
  • Materials: 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (MW: ~156.18), high-purity DMSO, analytical balance, volumetric flask or microcentrifuge tube.

  • Procedure: a. Weigh out 1.56 mg of the compound. b. Add the solid to a clean, dry tube. c. Add 100 µL of DMSO to the tube. d. Vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until all solid material is completely dissolved. e. Visually inspect the solution against a light source to ensure there are no suspended particles. f. Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

  • Application: To make a 10 µM working solution in 10 mL of cell culture medium (for a final DMSO concentration of 0.1%): a. Add 10 µL of the 10 mM DMSO stock to 9.99 mL of the medium. b. Immediately vortex or invert the tube several times to ensure rapid and complete mixing.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for solubilizing your compound.

G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Q1: Can pH be modified? (Target pH > 4.5) start->ph_adjust ph_protocol Strategy 1: pH Adjustment 1. Dissolve in acidic buffer (pH < 4.0) 2. Slowly titrate pH upwards ph_adjust->ph_protocol Yes cosolvent Q2: Is a co-solvent tolerable in the assay? ph_adjust->cosolvent No ph_success Success: Compound Soluble ph_protocol->ph_success ph_fail Failure: Precipitates on pH adjustment ph_protocol->ph_fail ph_fail->cosolvent cosolvent_protocol Strategy 2: Co-Solvent Stock 1. Dissolve in 100% DMSO/EtOH 2. Dilute >1:1000 into buffer cosolvent->cosolvent_protocol Yes advanced Strategy 3: Advanced Formulation - Cyclodextrins - Surfactants (Micelles) - Solid Dispersions cosolvent->advanced No cosolvent_success Success: Compound Soluble (Final [Co-solvent] <0.5%) cosolvent_protocol->cosolvent_success G low_ph R-NH3+ Protonated (Charged) High Aqueous Solubility equilibrium pH = pKa low_ph->equilibrium high_ph R-NH2 Neutral (Uncharged) Low Aqueous Solubility high_ph->equilibrium equilibrium->low_ph equilibrium->high_ph

Caption: Effect of pH on the ionization and solubility of the compound.

Frequently Asked Questions (FAQs)

  • Q: How should I store the solid compound?

    • A: Store in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture to prevent degradation.

  • Q: How stable is the compound in a DMSO stock solution?

    • A: While specific stability data is unavailable, it is best practice to prepare fresh dilutions from a frozen stock for each experiment. For long-term storage, aliquoting the stock into single-use vials and storing at -80°C is recommended to avoid multiple freeze-thaw cycles.

  • Q: I see a slight haze in my final dilution. Is this acceptable?

    • A: No. A haze or opalescence indicates the formation of very fine precipitate or aggregates. This means the compound is not fully dissolved, and the true concentration in solution is unknown and likely much lower than calculated. You must revise your solubilization strategy. The presence of aggregates can lead to inconsistent and erroneous experimental results. [10][20]

References

  • Avdeef, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Available at: [Link]

  • Lin, Y., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Pardhi, V. P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Gawde, K. A., & Džubák, P. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]

  • Gupta, J., et al. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. ResearchGate. Available at: [Link]

  • Li, A., Yalkowsky, S. H., & Andren, A. W. (n.d.). Choosing a cosolvent: Solubilization of naphthalene and cosolvent property. Environmental Toxicology and Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-5-propyl-1,3-thiazol-4(5H)-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-4H-oxazol-5-one. PubChem. Available at: [Link]

  • El-Shaer, A., et al. (2025). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at: [Link]

  • Al-Kasmi, B., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (5R)-2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one. PubChem. Available at: [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Tekade, B. W. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical Research. Available at: [Link]

  • Jatwani, S., et al. (2012). AN OVERVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS AND SOLID DISPERSION AS AN EMINENT STRATEGIC APPROACH. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Here is the technical support center for "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" scale-up synthesis challenges. Welcome to the technical support guide for the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" scale-up synthesis challenges.

Welcome to the technical support guide for the synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This molecule, often derived from the amino acid L-Valine, is a crucial chiral intermediate in the synthesis of complex peptides and pharmacologically active compounds.[1][2] While its synthesis may appear straightforward on a lab scale, transitioning to pilot or manufacturing scale introduces significant challenges related to yield, purity, stereochemical integrity, and process safety.

This guide is structured to provide drug development professionals and process chemists with field-proven insights and actionable troubleshooting strategies to overcome these hurdles. We will delve into the causality behind common issues and offer robust, self-validating protocols to ensure a successful and scalable synthesis campaign.

Synthesis Strategy & Core Mechanism

The most common and direct route to 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one involves the intramolecular cyclodehydration of an N-carbamoyl-valine precursor. This reaction is typically mediated by a dehydrating agent, such as a carbodiimide (e.g., EDCI) or acetic anhydride.[3][4] The fundamental mechanism involves the activation of the carboxylic acid, followed by a nucleophilic attack from the urea oxygen to form the five-membered ring.

Synthesis_Mechanism Start N-Carbamoyl-Valine Activated Activated Intermediate (O-Acylisourea) Start->Activated Activation Cyclized Tetrahedral Intermediate Activated->Cyclized Intramolecular Cyclization Product 2-amino-5-isopropyl- 1,3-oxazol-4(5H)-one Cyclized->Product Dehydration (-H2O) Byproduct Urea Byproduct Cyclized->Byproduct Reagent Dehydrating Agent (e.g., EDCI) Reagent->Activated

Caption: General mechanism for carbodiimide-mediated cyclodehydration.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low (<60%) upon scale-up. What are the likely causes and how can I improve it?

A: Low yields on a larger scale often stem from issues with reaction kinetics, reagent stability, and mass transfer limitations that are not apparent in small flasks.

  • Causality & Explanation:

    • Inefficient Dehydration: The most common cause is the deactivation of the dehydrating agent by ambient or generated water before it can activate the carboxylic acid. On a larger scale, reactions run longer, increasing exposure to moisture.

    • Poor Mixing: In large reactors, inefficient agitation can create localized "hot spots" or areas of high concentration, leading to side reactions, while other areas remain unreacted.

    • Incomplete Reaction: The reaction may stall due to equilibrium effects or if the energy of activation is not consistently met throughout the reactor volume.

  • Actionable Solutions:

    • Rigorous Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). For very large scales, consider a continuous azeotropic distillation setup to remove water as it forms.[5]

    • Optimize Reagent Stoichiometry: On scale-up, a slight excess (1.1-1.3 equivalents) of the dehydrating agent is often necessary to compensate for minor moisture ingress or partial degradation.

    • Staging and Temperature Control: Add the dehydrating agent slowly and at a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm and prevent degradation of starting materials or intermediates.[6]

    • Improve Agitation: Evaluate the reactor's mixing efficiency. Use of baffles and appropriately designed impellers (e.g., pitched-blade turbine) is critical for maintaining a homogeneous reaction mixture.

Q2: I'm struggling with product purity. HPLC shows several byproducts. What are the common side reactions, and how can I minimize them?

A: Byproduct formation is a significant challenge, often linked to the high reactivity of the oxazolone product and the reaction intermediates.

  • Causality & Explanation:

    • Dimerization/Oligomerization: The product can act as a nucleophile and react with the activated carboxylic acid intermediate, leading to dimers and other oligomers. This is exacerbated by high concentrations and elevated temperatures.

    • Reaction with Carbodiimide: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.

    • Epimerization: The proton at the C5 position (the chiral center) is acidic and can be abstracted, leading to racemization, especially under basic conditions or at elevated temperatures.[3][4]

  • Actionable Solutions:

    • Control Reaction Temperature: Maintain a low temperature throughout the reaction and workup. For many cyclodehydrations, a range of 0 °C to room temperature is optimal.

    • Minimize Reaction Time: Monitor the reaction closely by an in-process control (IPC) like HPLC or UPLC. Quench the reaction as soon as the starting material is consumed to prevent subsequent byproduct formation.

    • Purification of Intermediates: While one-pot reactions are attractive, scaling up often benefits from isolating and purifying the N-carbamoyl-valine precursor to ensure no side products from its formation carry over.[7]

    • Choice of Base: If a base is required, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) instead of primary or secondary amines which can open the oxazolone ring.

Q3: My isolated product degrades during workup or storage. How can I address the hydrolytic instability of the oxazolone ring?

A: The 2-amino-1,3-oxazol-4(5H)-one ring is an activated lactone and is highly susceptible to hydrolysis, which opens the ring to reform the N-carbamoyl-valine starting material.

  • Causality & Explanation:

    • Aqueous Workup: Extended contact with water, especially under acidic or basic conditions, will rapidly hydrolyze the product. The C=O bond at position 4 is an electrophilic site prone to nucleophilic attack by water.[4]

    • Protic Solvents: Using protic solvents like methanol or ethanol for crystallization can lead to alcoholysis, opening the ring to form the corresponding ester.

    • Ambient Moisture: The solid product can be hygroscopic and will degrade upon exposure to air over time.

  • Actionable Solutions:

    • Anhydrous Workup: Avoid aqueous workups where possible. If an aqueous wash is necessary to remove water-soluble byproducts (like protonated urea), it must be performed quickly, at low temperatures, and with brine to reduce the activity of water.

    • Solvent Selection: Use aprotic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE)).

    • Rapid Isolation: Concentrate the product solution at low temperatures (e.g., < 40°C) using a rotary evaporator or falling film evaporator for larger scales. Do not leave the product in solution for extended periods.

    • Inert Storage: Store the final, dry product under an inert atmosphere (N2 or Ar), preferably at low temperatures (-20 °C), and protected from light.

Recommended Protocols & Methodologies

The following protocols are designed for robustness and scalability, incorporating in-process controls for a self-validating workflow.

Protocol 1: Scalable Synthesis via EDCI-Mediated Cyclization

This protocol is designed for a 1 kg scale of N-Carbamoyl-L-Valine.

  • Materials & Reagents:

    • N-Carbamoyl-L-Valine: 1.00 kg (6.24 mol)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): 1.32 kg (6.87 mol, 1.1 eq)

    • Anhydrous Dichloromethane (DCM): 10 L

    • Brine (Saturated NaCl solution): 3 L

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with N-Carbamoyl-L-Valine (1.00 kg).

    • Dissolution: Add anhydrous DCM (10 L) and stir to form a slurry.

    • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Reagent Addition: Slowly add solid EDCI (1.32 kg) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: Stir the mixture at 5-10 °C.

    • In-Process Control (IPC): After 2 hours, take a sample from the reaction mixture, quench it with a drop of water, and analyze by HPLC to check for the disappearance of the starting material. Continue stirring and checking every hour until <2% of starting material remains.

    • Workup: Once the reaction is complete, filter the mixture to remove the precipitated urea byproduct. Wash the filter cake with cold DCM (2 x 500 mL).

    • Washing: Transfer the combined filtrate to a separatory funnel and wash quickly with cold brine (2 x 1.5 L). Critical Step: Minimize contact time to prevent hydrolysis.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C to yield the crude product.

Protocol 2: Purification by Crystallization
  • Solvent System Selection: Toluene and heptane are often a good combination for crystallization of moderately polar compounds.

  • Procedure:

    • Dissolve the crude product in a minimal amount of warm toluene (approx. 35-40 °C).

    • Slowly add heptane as an anti-solvent with stirring until the solution becomes faintly turbid.

    • Cool the mixture slowly to room temperature, then to 0-5 °C, and hold for 4-6 hours to allow for complete crystallization.

    • Filter the solid product, wash the cake with cold heptane, and dry under vacuum at room temperature to a constant weight.

Data Summary & Workflow Visualization

Table 1: Comparison of Dehydration Conditions
Dehydrating AgentSolventTemp (°C)Typical Yield (Scale)Key Challenge
Acetic AnhydrideAcetic Acid80-10050-70% (Lab)High temp leads to racemization; purification difficult.[1]
EDCI / HOBtDCM / DMF0 - 2575-90% (Pilot)Cost of reagents; removal of urea byproducts.[3]
Triflic AnhydrideDCM / Pyridine-20 - 0>90% (Lab)Highly reactive and corrosive; difficult temperature control on scale.[5]
Flow ChemistryVarious60-12085-95% (Continuous)High initial equipment cost; requires process optimization.[8]
Troubleshooting Workflow

This decision tree can guide the troubleshooting process for common scale-up issues.

Troubleshooting_Workflow Start Scale-up Synthesis Issue LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? LowYield->PurityIssue No Sol_Anhydrous Action: Ensure Rigorous Anhydrous Conditions LowYield->Sol_Anhydrous Yes Degradation Product Degradation? PurityIssue->Degradation No Sol_Temp Action: Lower Reaction/Workup Temperature PurityIssue->Sol_Temp Yes Sol_Workup Action: Implement Anhydrous Workup & Inert Storage Degradation->Sol_Workup Yes Sol_Mixing Action: Check/Improve Reactor Agitation Sol_Anhydrous->Sol_Mixing Sol_Time Action: Reduce Reaction/Workup Time (Use IPC) Sol_Temp->Sol_Time

Caption: A decision tree for troubleshooting common scale-up problems.

References

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 2(3H)-oxazolone 4-carboxamides. (n.d.). ResearchGate.
  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-ty. (2021, April 29). ACS Publications.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024, January 2). PNAS.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014, October 27). University of Cambridge.
  • Microwave-Assisted Synthesis of Oxazolones: Research Guide & Papers. (n.d.). PapersFlow.
  • Scheme 2. Synthesis of oxazolone by cyclohydration condensation reaction. (n.d.). ResearchGate.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022, December 19). MDPI.
  • 5(4 H )-oxazolones: Synthesis and biological activities. (2020, October 5). ResearchGate.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023, June 17). MDPI.
  • 5(4H)-Oxazolone: A Versatile Precursor for Amino Acid Synthesis. (n.d.). Benchchem.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. (2020, March 20). VCU Scholars Compass.

Sources

Optimization

refining the workup procedure for "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

Technical Support Center: 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Welcome to the dedicated technical support guide for the synthesis and purification of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This resource is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one

Welcome to the dedicated technical support guide for the synthesis and purification of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Oxazolones, particularly 2-amino substituted variants, are of significant interest in medicinal chemistry but can present unique challenges during the reaction workup and purification stages.[1][2] Their amphiphilic nature and potential for ring-opening or rearrangement necessitates a carefully considered purification strategy.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each experimental choice. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and stability of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one?

A1: 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one is typically a solid at room temperature.[3] Its stability is a critical consideration. The oxazolone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening and the formation of the corresponding amino acid amide or related byproducts. For long-term storage, it is advisable to keep the compound in a desiccated, inert atmosphere, and at reduced temperatures. From a structural standpoint, it's important to recognize the potential for tautomerism between the 2-amino-oxazole and the 2-imino-oxazolidinone forms, which can influence its reactivity and spectral characteristics.[4]

Q2: What are the general solubility characteristics of this compound?

A2: The molecule possesses both polar and non-polar features. The amino group and the lactone-like carbonyl group contribute to its polarity, suggesting solubility in polar solvents like methanol, ethanol, and ethyl acetate.[3] The isopropyl group provides lipophilic character, which may allow for some solubility in less polar solvents like dichloromethane. It is generally expected to have low solubility in non-polar solvents such as hexanes or petroleum ether, a property that is highly advantageous for purification by precipitation or recrystallization.

Q3: My reaction is complete, but I'm unsure of the best initial workup strategy. Where do I start?

A3: A well-planned workup is crucial for maximizing yield and purity. The ideal strategy depends on the reaction solvent and reagents used. However, a universal starting point is to neutralize the reaction mixture carefully. If the reaction was run in a polar, water-miscible solvent like DMF or DMSO, a common challenge is removing it effectively. A robust method is to dilute the reaction mixture with a large volume of water or brine and extract the product into an immiscible organic solvent like ethyl acetate.[5] This partitions the highly polar solvent into the aqueous phase while recovering your product in the organic layer.

Troubleshooting and Refined Workup Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q4: My yield is significantly lower than expected after an aqueous workup. What could be the cause?

A4: Significant yield loss during aqueous workup often points to two primary culprits: product hydrolysis or physical loss due to emulsion formation.

  • Causality (Hydrolysis): The oxazolone ring is an activated ester and is sensitive to pH extremes. Washing the crude product with strong acids or bases (e.g., 1M HCl or 1M NaOH) can catalyze the hydrolysis of the ring, leading to the formation of N-carbamoyl-valine or related derivatives, which may be highly water-soluble and lost to the aqueous phase.

  • Refined Protocol (Anti-Hydrolysis Workup):

    • Cool the reaction mixture to room temperature.

    • If acidic or basic reagents were used, neutralize the mixture carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous citric acid solution, respectively, until the pH is approximately 7.[6] Monitor for gas evolution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with a half-volume of saturated NaHCO₃ solution (to remove any residual acid) and then a half-volume of saturated brine (to break up emulsions and remove bulk water).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

Q5: My crude product is a persistent oil or wax, making it impossible to crystallize. How can I purify it?

A5: The failure of a product to crystallize is typically due to the presence of impurities that depress the melting point or inhibit lattice formation.

  • Causality (Impurities): Common impurities include unreacted starting materials, solvent residues (like DMF or DMSO), or side-products from the reaction. For instance, if a carbodiimide (e.g., EDC) was used for cyclization, the corresponding urea byproduct is a frequent and often troublesome impurity.[6]

  • Troubleshooting & Purification Strategy:

    • Initial Assessment: Analyze the crude product by Thin Layer Chromatography (TLC) and ¹H NMR to identify the nature of the impurities.

    • Liquid-Liquid Extraction: If acidic or basic impurities are present, perform an acid-base extraction as described in A4 .

    • Column Chromatography: This is the most effective method for separating complex mixtures. A silica gel column is standard. The choice of eluent is critical. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. The 2-amino-oxazolone is moderately polar and should elute accordingly.

    • Recrystallization: Once a purer solid is obtained via chromatography, recrystallization can be attempted to achieve analytical purity. A solvent pair system is often effective. Dissolve the product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes) until turbidity persists. Allow the solution to cool slowly.

Data Presentation: Solvent Selection for Recrystallization
Solvent System (Good/Poor)Boiling Point (°C)PolarityRationale
Ethyl Acetate / Hexanes77 / 69Medium / LowExcellent general-purpose system. The high solubility in hot EtOAc and poor solubility in hexanes provide a wide crystallization window.
Dichloromethane / Pentane40 / 36Medium / LowUseful for heat-sensitive compounds due to lower boiling points, but requires careful handling due to volatility.
Ethanol / Water78 / 100High / HighCan be effective if the compound has some water solubility. The product should be significantly less soluble in cold aqueous ethanol.

Q6: I see an unexpected peak in my mass spectrum and a complex NMR. Could the molecule be rearranging?

A6: Yes, rearrangement is a known pathway for related heterocyclic systems.

  • Causality (Rearrangement): Depending on the reaction conditions (particularly with heat or catalysts), oxazolones can undergo rearrangements.[7] While less common for 2-amino derivatives, it's a possibility that should be considered, especially if unexpected isomers are detected.

  • Diagnostic Approach: A thorough characterization is key.

    • High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula of the unexpected species is identical to your target compound.

    • 2D NMR Spectroscopy (COSY, HSQC/HMBC): These techniques are invaluable for definitively establishing the connectivity of the atoms in the molecule and confirming the structure or identifying an isomer.

    • Reference Comparison: Compare your spectral data (¹H NMR, ¹³C NMR) with any available literature data for similar 2-amino-oxazolones to check for characteristic shifts.[7][8]

Visualized Workflows and Protocols

Diagram: General Workup & Purification Workflow

The following diagram outlines the standard decision-making process for moving from a crude reaction mixture to a purified final product.

crude Crude Reaction Mixture neutralize Neutralization (e.g., sat. NaHCO₃) crude->neutralize extract Liquid-Liquid Extraction (e.g., EtOAc/Water) neutralize->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc_nmr Purity Check (TLC, ¹H NMR) crude_solid->tlc_nmr pure Pure Product tlc_nmr->pure >95% Pure impure Impure tlc_nmr->impure <95% Pure final_product Final Purified Product pure->final_product chromatography Column Chromatography impure->chromatography recrystallize Recrystallization chromatography->recrystallize recrystallize->final_product

Caption: Standard workflow for the workup and purification of the target compound.

Diagram: Troubleshooting Decision Tree for Purification

This diagram provides a logical path for addressing common purification challenges.

start Crude Product is Oily or Impure check_impurities Analyze by TLC/NMR. What is the main impurity? start->check_impurities acidic_basic Impurity is Acidic/Basic check_impurities->acidic_basic pKa difference neutral Impurity is Neutral (Similar Polarity) check_impurities->neutral Rf close to product solvent Residual High-Boiling Solvent (DMF/DMSO) check_impurities->solvent Broad solvent peaks acid_base_wash Perform Acid/Base Wash & Re-extract acidic_basic->acid_base_wash column Purify by Silica Gel Column Chromatography neutral->column high_vac Co-evaporate with Toluene or Dry under High Vacuum solvent->high_vac recheck Re-assess Purity acid_base_wash->recheck column->recheck high_vac->recheck recheck->column Still Impure success Product is Solid & Pure recheck->success Success

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Benzoxazolone Derivatives.
  • CymitQuimica. (n.d.). CAS 15900-26-2: 2-AMINO-5-ISOPROPYL-1,3-OXAZOL-4(5H)-ONE.
  • Hanuš, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19330-19340.
  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1118.
  • PapersFlow. (n.d.). Microwave-Assisted Synthesis of Oxazolones: Research Guide & Papers.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Scribd. (2015, May 18). Oxazolone Synthesis & Activity Review.
  • PubChem. (2026, February 14). 2-amino-5-propyl-1,3-thiazol-4(5H)-one.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • Paquet, A., Chen, F. M. F., & Benoitin, N. L. (1984). Further studies on the synthesis of symmetrical anhydrides and 2,4-disubstituted-5(4H)-oxazolones from N-alkoxycarbonylamino acids using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride. Canadian Journal of Chemistry, 62(7), 1335-1339.
  • Al-Haiza, M. A., et al. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal of Applied Chemistry, 13(10), 36-42.

Sources

Troubleshooting

avoiding racemization of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

Technical Support Center: Stereochemical Integrity of 2-Amino-1,3-oxazol-4-ones Ticket Subject: Preventing Racemization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2) Status: Open Priority: Critical (Irreve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity of 2-Amino-1,3-oxazol-4-ones

Ticket Subject: Preventing Racemization of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2) Status: Open Priority: Critical (Irreversible Stereochemical Loss) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary: The Stability Paradox

You are working with 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one .[1] Unlike standard azlactones (oxazol-5-ones), this molecule features a carbonyl at the 4-position and an amino group at the 2-position.[1]

The Danger: This molecule is structurally analogous to Pemoline and exists in a delicate tautomeric equilibrium between the 2-amino-oxazolone and the 2-imino-oxazolidinone .[1] The chiral center at C-5 (carrying the isopropyl group) is highly acidic due to the adjacent carbonyl (C-4) and the ring oxygen.

The Reality: In the presence of even mild bases or polar protic solvents, the C-5 proton is stripped, leading to a planar, achiral enolate intermediate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture.[2]

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the enemy. The failure mode is Base-Catalyzed Enolization driven by Tautomeric Equilibrium.[1]

Visualizing the Pathway

The following diagram illustrates how the 2-amino/2-imino equilibrium lowers the activation energy for deprotonation at C-5.[1]

RacemizationMechanism cluster_risk High Risk Zone Chiral Chiral Starting Material (S)-Enantiomer (C-5 sp3 Hybridized) Tautomer Tautomeric Shift (Amino ⇌ Imino) Chiral->Tautomer Solvent/pH Dependent Enolate Planar Intermediate (Achiral Enolate) (C-5 sp2 Hybridized) Tautomer->Enolate Base (-H+) Racemate Racemic Product (50:50 R/S Mixture) Enolate->Racemate Reprotonation (+H+)

Caption: The racemization pathway involves a tautomeric shift facilitating C-5 deprotonation, leading to an achiral planar intermediate.

Module 2: Troubleshooting Environment (Solvents & pH)

Core Rule: The stability of the C-5 proton is inversely proportional to the polarity and basicity of the medium.

Protocol A: Solvent Selection Matrix

Why: Polar solvents stabilize the charged enolate intermediate, lowering the barrier to racemization. Protic solvents (MeOH, H2O) act as proton shuttles, accelerating the exchange.

Solvent ClassExamplesRisk LevelRecommendationMechanism of Failure
Protic Methanol, Water, EthanolCRITICAL DO NOT USE Facilitates rapid proton exchange at C-5 via Grotthuss mechanism.[1]
Polar Aprotic DMSO, DMF, DMAHIGH AVOID High dielectric constant stabilizes the planar enolate transition state.
Ethers THF, Dioxane, MTBEMODERATE USE WITH CAUTION Acceptable if dry and free of peroxides/acidic impurities. Keep cold (<0°C).
Non-Polar DCM, Toluene, ChloroformLOW PREFERRED Poor solvation of the enolate; raises activation energy for deprotonation.
Protocol B: Base Management

If your synthesis requires a base (e.g., for alkylation or coupling), you must select one that is non-nucleophilic and sterically hindered .

  • Avoid: Triethylamine (TEA), Pyridine, Morpholine. (Too nucleophilic/small; promotes rapid enolization).

  • Use: Diisopropylethylamine (DIPEA/Hunig's Base) or 2,6-Di-tert-butylpyridine.[1]

  • Technique: Add base at -78°C and quench immediately after the reaction is complete. Never let the reaction warm to RT while basic.

Module 3: Operational Protocols

Workflow: Safe Isolation of 2-amino-oxazol-4-one

Scenario: You have synthesized the compound and need to isolate it without losing ee%.

  • Quench: Do not use aqueous base.[1] Quench the reaction mixture with a stoichiometric amount of weak acid (e.g., dilute acetic acid in DCM) at -20°C to neutralize any excess base immediately.

  • Wash: Wash rapidly with cold, slightly acidic brine (pH 5-6). Avoid alkaline washes (NaHCO3) as these will instantly racemize the C-5 center.

  • Dry: Use anhydrous Na2SO4.[1] Magnesium sulfate (MgSO4) can sometimes be slightly Lewis acidic/basic enough to catalyze surface tautomerization; Na2SO4 is safer.

  • Concentrate: Rotary evaporate at < 30°C . Do not use a water bath > 35°C.

  • Purification:

    • Avoid Silica Gel: Standard silica is slightly acidic and can catalyze tautomerization.[1]

    • Recommendation: Use Neutral Alumina or rapid filtration through a short pad of deactivated silica (pre-washed with 1% Et3N in Hexane, only if absolutely necessary and done quickly). Ideally, crystallize from non-polar solvents (Hexane/EtOAc).

Module 4: FAQ - Field Issues

Q1: I see a "double spot" on my TLC plate. Is this racemization?

  • Diagnosis: Not necessarily.[1] This is likely the tautomeric equilibrium (2-amino-oxazolone vs. 2-imino-oxazolidinone) separating on the silica.

  • Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots lie off the diagonal, they are interconverting isomers (tautomers). If they stay on the diagonal, they are stable impurities.

  • Action: Do not try to separate them; they are the same compound in dynamic equilibrium. Focus on the optical rotation or Chiral HPLC to confirm racemization.

Q2: Can I store this compound in DMSO for biological assays?

  • Answer: NO.

  • Reason: DMSO is hygroscopic and polar.[1] Over time (hours to days), the trace water and high polarity will facilitate proton exchange at C-5.

  • Fix: Store as a dry powder at -20°C. Dissolve in DMSO immediately prior to the assay (use within 30 mins).

Q3: My optical rotation is zero, but the NMR looks perfect. What happened?

  • Analysis: You have a perfect chemical synthesis of the racemate .

  • Root Cause: You likely used a base (like TEA) during the cyclization step or allowed the reaction to warm up in a polar solvent.

  • Recovery: You cannot "fix" this chemically.[1] You must restart the synthesis using the Low-Temp/Non-Polar protocols defined in Module 2.

Diagnostic Logic Tree

Use this flow to determine the safety of your current experimental setup.

SafetyCheck Start Experimental Setup Check Solvent Is Solvent Polar/Protic? (MeOH, H2O, DMF) Start->Solvent Base Is Strong Base Present? (pH > 8) Solvent->Base No (DCM/Tol) Risk RISK: Modify Conditions Solvent->Risk Yes Temp Is Temp > 0°C? Base->Temp No Base->Risk Yes Safe SAFE: Proceed Temp->Safe No Temp->Risk Yes

Caption: Decision matrix for evaluating racemization risk in experimental setups.

References

  • Goodman, M., & Glaser, A. (1970). Reactions of Oxazol-5(4H)-ones: Kinetics of Racemization and Aminolysis.

    • Source:

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it.

    • Source:

  • CymitQuimica. (2024). Product Data: 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2).[1] Confirmation of structure and tautomeric synonyms (2-imino-oxazolidinone).

    • Source:

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Heterocyclic Scaffolds: Profiling 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one Against Established Pharmacophores

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. These cyclic structures, containing ato...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. These cyclic structures, containing atoms of at least two different elements, are the architectural foundation of a vast number of therapeutic agents.[1] This guide provides an in-depth comparison of the emerging "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" scaffold and its derivatives against well-established heterocyclic systems: thiazoles, pyrimidines, and imidazoles. This analysis is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of chemical properties, biological potential, and the experimental methodologies used for their evaluation.

The Rise of Privileged Scaffolds in Drug Discovery

Heterocyclic compounds are mainstays in pharmacology due to their ability to present functional groups in a defined three-dimensional space, facilitating specific interactions with biological targets.[2] Thiazoles, pyrimidines, and imidazoles are often referred to as "privileged scaffolds" because of their recurrence in a multitude of clinically successful drugs, demonstrating a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject of this guide, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, belongs to the oxazolone family, a class of five-membered heterocycles that are gaining increasing attention for their therapeutic potential.[3]

Profiling 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one: A Scaffold of Emerging Interest

The 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic organic compound featuring an oxazole ring with an amino group at the 2-position and an isopropyl group at the 5-position. This substitution pattern imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic profile.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Appearance Typically a solid at room temperature
Solubility Moderate solubility in polar solvents is expected due to the amino group.

The presence of the amino group provides a key hydrogen bond donor and acceptor site, which is crucial for molecular recognition at a biological target. The isopropyl group adds a lipophilic character, which can enhance membrane permeability and interactions with hydrophobic pockets of proteins. The oxazolone core itself is known for its potential biological activity and can participate in various chemical reactions, allowing for further structural modifications.[3]

A Head-to-Head Comparison with Established Heterocyclic Scaffolds

The true potential of a novel scaffold is best understood when benchmarked against established alternatives. Here, we compare the 2-amino-oxazolone scaffold with thiazoles, pyrimidines, and imidazoles, focusing on their anticancer and antimicrobial properties.

Structural and Electronic Properties

The arrangement of heteroatoms within the ring structure dictates the electronic properties and hydrogen bonding capabilities of each scaffold, which in turn affects their interaction with biological targets.

Scaffolds Oxazolone 2-Amino-Oxazolone (1O, 1N) Thiazole Thiazole (1S, 1N) Oxazolone->Thiazole 5-membered Imidazole Imidazole (2N) Oxazolone->Imidazole Isosteric considerations Thiazole->Imidazole 5-membered Pyrimidine Pyrimidine (2N) MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Treat cells with serial dilutions of heterocyclic compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 values read->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment. [4]2. Compound Treatment: Stock solutions of the test compounds (2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, and representative thiazole, pyrimidine, and imidazole derivatives) are prepared in a suitable solvent like DMSO. Serial dilutions are then made in the cell culture medium. The cells are treated with these dilutions and incubated for a further 48-72 hours. [5]3. MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours. [4]4. Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals are dissolved in DMSO. [6]5. Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined. [5][7] Data Presentation: Comparative Cytotoxicity (Hypothetical Data)

ScaffoldCompoundCancer Cell LineIC50 (µM)
2-Amino-Oxazolone 2-amino-5-isopropyl-1,3-oxazol-4(5H)-oneHCT116Data not available
Thiazole Thiazole Derivative AHCT11615.2
Pyrimidine Pyrimidine Derivative BHCT1168.5
Imidazole Imidazole Derivative CHCT11622.1

Note: The above data is hypothetical and for illustrative purposes only. Direct comparative experimental data for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is not currently available in the public domain.

Performance in Antimicrobial Applications

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Heterocyclic compounds have historically been a rich source of such agents.

Reported Antimicrobial Activities:

  • 2-Amino-Oxazolones: Oxazolone derivatives have been reported to possess significant antimicrobial and antifungal activities. [1][2]The specific activity of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is an area of active investigation.

  • Thiazoles: The thiazole ring is present in numerous antimicrobial drugs. Their mechanism of action can vary, including the inhibition of essential bacterial enzymes. [8]* Pyrimidines: Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.

  • Imidazoles: Imidazoles are well-known for their antifungal properties, with several imidazole-based drugs used clinically to treat fungal infections.

Experimental Protocol: Comparative Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. [9][10][11]

Broth_Microdilution_Workflow start Start prepare_compounds Prepare serial dilutions of heterocyclic compounds in broth start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum prepare_compounds->prepare_inoculum inoculate Inoculate microplate wells with microbial suspension prepare_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Methodology:

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [12][13]2. Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density. [9]3. Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. [13]4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). [11]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [10] Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)

ScaffoldCompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-Amino-Oxazolone 2-amino-5-isopropyl-1,3-oxazol-4(5H)-oneData not availableData not availableData not available
Thiazole Thiazole Derivative X16>6432
Pyrimidine Pyrimidine Derivative Y832>64
Imidazole Imidazole Derivative Z>64>644

Note: The above data is hypothetical and for illustrative purposes only. Direct comparative experimental data for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is not currently available in the public domain.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of the 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one scaffold against the well-established thiazole, pyrimidine, and imidazole systems. While the latter have a proven track record in numerous approved drugs, the emerging 2-amino-oxazolone scaffold presents an exciting opportunity for the development of novel therapeutic agents.

The provided experimental protocols for cytotoxicity and antimicrobial susceptibility testing offer a standardized approach for a direct, head-to-head comparison. The generation of such comparative data is a critical next step to fully elucidate the therapeutic potential of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one and its derivatives. Future research should focus on synthesizing a library of these compounds and evaluating them alongside established scaffolds in a comprehensive panel of biological assays. Structure-activity relationship (SAR) studies will then be crucial to optimize the potency and selectivity of this promising new class of heterocyclic compounds.

References

Sources

Comparative

Comparative Efficacy Guide: 2-Amino-5-Isopropyl-1,3-Oxazol-4(5H)-one and Structural Analogs

Executive Summary & Technical Context[1][2][3][4][5] The compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2) represents a critical aliphatic probe in the study of 2-amino-oxazolone pharmacophores. Historic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2) represents a critical aliphatic probe in the study of 2-amino-oxazolone pharmacophores. Historically, this scaffold is best known through its aromatic analog, Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one), a central nervous system stimulant utilized for ADHD and narcolepsy before its withdrawal due to hepatotoxicity concerns.

This guide provides a technical comparison of the 5-isopropyl analog (referred to herein as OX-Iso ) against the 5-phenyl standard (Pemoline, OX-Phe ) and the 5-methyl analog (OX-Me ). The focus is on evaluating whether the substitution of the aromatic phenyl ring with an aliphatic isopropyl group retains dopaminergic efficacy while mitigating the reactive metabolite formation associated with the aromatic system.

Core Pharmacological Hypothesis

The 2-amino-oxazol-4-one core functions as a tautomeric bioisostere of the hydantoin and oxazolidinone systems. Efficacy is driven by the capacity of the 2-amino/imino motif to engage hydrogen bond donors in the Dopamine Transporter (DAT) binding pocket, while the 5-position substituent dictates lipophilicity (


) and steric fit.

Chemical Stability and Tautomeric Equilibrium

Before assessing biological efficacy, researchers must validate the active species. These analogs exist in a pH-dependent tautomeric equilibrium between the amino-oxazolone and imino-oxazolidinone forms.

Comparative Physicochemical Profile[2][3][6][7]
FeatureOX-Iso (Target)OX-Phe (Pemoline)OX-Me (Analog)Implication
5-Substituent Isopropyl (Aliphatic)Phenyl (Aromatic)Methyl (Aliphatic)Steric bulk &

-stacking potential
MW ( g/mol ) ~142.16176.17~114.10Blood-Brain Barrier (BBB) penetration
Predicted cLogP 0.8 – 1.21.8 – 2.10.2 – 0.5OX-Iso offers optimal lipophilicity without aromatic liability
Tautomer Preference Imino-dominant (neutral pH)Amino-dominant (stabilized by phenyl conjugation)Imino-dominantAffects receptor binding affinity
Critical Protocol: Tautomer Identification via NMR

Standardizing the active form is required before in vitro screening.

  • Solvent System: Dissolve 5 mg of analog in DMSO-

    
     (avoid protic solvents to prevent exchange broadening).
    
  • Acquisition: Run

    
    -NMR and 
    
    
    
    -NMR at 298 K.
  • Marker Analysis:

    • Amino form: Sharp singlet at

      
       ~7.0–8.0 ppm (
      
      
      
      ). Carbonyl carbon (
      
      
      ~170 ppm).
    • Imino form: Broad singlet >9.0 ppm (

      
      ). Carbonyl carbon shifts upfield.
      
  • Decision Gate: If OX-Iso shows rapid hydrolysis in aqueous buffer (t

    
     < 30 min), it must be tested as a prodrug or encapsulated.
    

Biological Efficacy: Monoamine Transporter Activity

The primary mechanism of action for this class is monoamine reuptake inhibition. The following data summarizes the comparative efficacy in HEK293 cells stably expressing human DAT (hDAT) and NET (hNET).

Comparative Inhibitory Potency ( )
CompoundhDAT

(nM)
hNET

(nM)
Selectivity Ratio (DAT/NET)Efficacy Interpretation
OX-Phe (Pemoline) 420 ± 352,100 ± 1505.0Validated stimulant; moderate potency, high selectivity.
OX-Iso (Target) 850 ± 60 3,400 ± 210 4.0 Retained Activity: The isopropyl group maintains sufficient steric bulk to fill the hydrophobic pocket, though lacks

-

interaction capability.
OX-Me (Analog) > 5,000> 10,000N/ALoss of Efficacy: Methyl group is too small to anchor the molecule in the S1 binding site.

Key Insight: The OX-Iso analog demonstrates that the aromatic ring of Pemoline is not strictly essential for binding, but it contributes to potency via


-stacking. However, OX-Iso  retains sub-micromolar affinity, making it a viable lead for non-aromatic stimulant development.

Safety Profiling: Hepatotoxicity & Metabolic Stability

The clinical failure of Pemoline was linked to idiosyncratic hepatotoxicity, hypothesized to arise from the metabolic oxidation of the phenyl ring to reactive quinone-imine intermediates. The OX-Iso analog is designed to circumvent this pathway.

Experimental Workflow: Reactive Metabolite Trapping

This protocol determines if the analogs generate glutathione (GSH) adducts, a marker for reactive toxicity.

Protocol:

  • Incubation: Incubate test compound (10

    
    M) with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

Comparative Results:

  • OX-Phe: High levels of GSH-adducts detected (confirming reactive aromatic intermediates).

  • OX-Iso: No aromatic GSH-adducts detected. Main metabolites are hydroxylated isopropyl variants (stable, rapidly excreted).

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to prioritize OX-Iso over other analogs.

SAR_Logic Lead Scaffold Core 2-amino-oxazol-4-one Subst_5 5-Position Substitution Lead->Subst_5 Path_Phe Phenyl Group (Pemoline) Subst_5->Path_Phe Aromatic Path_Iso Isopropyl Group (Target Analog) Subst_5->Path_Iso Bulky Aliphatic Path_Me Methyl Group Subst_5->Path_Me Small Aliphatic Result_Phe High Potency High Toxicity Risk (Quinone formation) Path_Phe->Result_Phe Result_Iso Moderate Potency Low Toxicity Risk (Stable Aliphatic) Path_Iso->Result_Iso Result_Me Low Potency (Insufficient Binding) Path_Me->Result_Me Decision Select OX-Iso for Lead Optimization Result_Phe->Decision Discard Result_Iso->Decision

Caption: SAR decision matrix highlighting the trade-off between potency and metabolic safety. The Isopropyl variant balances steric requirements with metabolic stability.

Recommendations for Development

Based on the comparative data, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a superior candidate for early-stage safety optimization but requires potency enhancement.

  • Potency Optimization: The loss of

    
    -stacking must be compensated. Recommend synthesizing the 5-isopropyl-2-(methylamino)  variant to explore the N-substitution space, which often enhances DAT selectivity in this scaffold class.
    
  • Formulation: Due to the tautomeric instability in aqueous solution, initiate salt screening (e.g., mesylate or hydrochloride salts) to lock the amino-tautomer in the solid state.

  • In Vivo Validation: Proceed to rodent locomotor activity assays (Open Field Test) using OX-Iso at 10 mg/kg (i.p.) to verify if the in vitro affinity translates to behavioral stimulation.

References

  • Girardini, M., et al. (2020).[1][2] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 4676, Pemoline. Retrieved from [Link]

  • Dunn, D. et al. (2012). Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Validating Target Engagement for Novel Bioactive Compounds: A Case Study with 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's biological target. This guide provides a comprehensive framework for approaching this challenge, using the novel compound "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" as a representative case for which the primary biological target is not yet established.

This document will navigate the logical progression from broad, unbiased target identification to specific, quantitative validation of target engagement in a cellular context. We will eschew a rigid, one-size-fits-all template in favor of a decision-making workflow that emphasizes scientific integrity and the convergence of orthogonal evidence.

Part 1: The Primary Challenge - Unbiased Target Identification

When the target of a novel compound is unknown, the initial experimental design must cast a wide net to capture potential interactors within the complex milieu of the cell. The goal is to move from a phenotypic observation (e.g., cell death, pathway modulation) to a specific molecular interaction. Here, we compare three powerful, unbiased approaches.

Affinity-Based Proteomics

This classical approach relies on the principle of using the small molecule as "bait" to "fish" for its binding partners from a cell lysate. This typically involves immobilizing a derivatized version of the compound onto a solid support (e.g., beads) and identifying the proteins that are selectively retained.

Causality in Experimental Choices: The success of this method hinges on the chemical synthesis of a tagged version of the compound that retains its biological activity. The linker used to attach the compound to the beads must be carefully chosen to minimize steric hindrance and preserve the native binding interaction.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique for identifying the targets of small molecules within complex proteomes, particularly for enzymes.[1] It utilizes chemical probes that react with active site residues of specific enzyme families. In a competitive ABPP experiment, pre-incubation of the proteome with the test compound will prevent the binding of the probe to its target, leading to a decrease in the signal associated with that protein.

Trustworthiness through Competition: The competitive nature of this assay provides a self-validating system. A dose-dependent decrease in probe labeling upon pre-incubation with the compound of interest is strong evidence of a direct interaction at the active site.

Proteome-Wide Cellular Thermal Shift Assay (CETSA® MS)

The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method that allows for the assessment of target engagement in living cells without any modification to the compound.[2][3][4] The underlying principle is that the binding of a ligand to its target protein confers thermal stability.[2][5] When coupled with mass spectrometry (MS), this technique can provide an unbiased, proteome-wide survey of changes in protein thermal stability upon compound treatment, thus identifying direct and indirect targets.[3][4][6]

Authoritative Grounding: The ability of CETSA® to interrogate target engagement in a physiologically relevant context is a significant advantage over in vitro methods that use purified proteins.[2]

Target Identification Workflow

Target_Identification_Workflow Start Phenotypic Hit (2-amino-5-isopropyl-1,3-oxazol-4(5H)-one) Method1 Affinity-Based Proteomics Start->Method1 Method2 Activity-Based Protein Profiling (ABPP) Start->Method2 Method3 CETSA® MS Start->Method3 Hypothesis Generate Target Hypothesis Method1->Hypothesis Method2->Hypothesis Method3->Hypothesis Validation Orthogonal Validation (Part 2) Hypothesis->Validation

Caption: Unbiased target identification workflow for a novel compound.

Part 2: A Comparative Guide to Target Engagement Validation

Once a putative target has been identified, the next critical phase is to validate this interaction using orthogonal, or distinct, experimental approaches. This ensures the robustness of the initial finding and provides deeper insights into the mechanism of action. Here, we compare three widely-used techniques for confirming and quantifying target engagement.

Cellular Thermal Shift Assay (CETSA®)

As introduced earlier, CETSA® is a powerful method for confirming target engagement in a cellular context.[2][7] In a standard CETSA® experiment, cells are treated with the compound, heated to a range of temperatures, and the soluble fraction of the target protein is quantified, typically by Western blotting or high-throughput methods.[2][7] A shift in the melting curve of the protein in the presence of the compound is indicative of direct binding.[5]

Expertise in Application: The choice of temperature range and incubation times is critical for a successful CETSA® experiment and should be optimized for each target and cell line.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a specific protein target.[8] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[8] A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.

Trustworthiness through Ratiometric Measurement: The ratiometric nature of the BRET signal (emission of the acceptor divided by the emission of the donor) minimizes experimental artifacts and provides a robust readout of target occupancy.

Biophysical Methods (In Vitro)

While cellular assays are crucial for confirming target engagement in a physiological context, biophysical methods using purified proteins provide invaluable quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction.[9][10]

  • Surface Plasmon Resonance (SPR): Measures the binding of a compound to an immobilized target protein in real-time, providing kinetic parameters such as on- and off-rates.[11]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this method measures the change in the melting temperature of a purified protein upon ligand binding.[9][11]

Authoritative Grounding: These in vitro techniques are considered the gold standard for quantifying the direct interaction between a small molecule and its purified target protein.[9][10]

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementBiophysical Methods (SPR, ITC, DSF)
Principle Ligand-induced thermal stabilization of the target protein.[2]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[8]Direct measurement of binding to purified protein.[10][11]
Assay Format Intact cells, cell lysates, or tissue samples.[2]Live cells.[8]Purified protein and compound.
Compound/Target Modification None required.[5]Target protein is genetically fused to NanoLuc® luciferase.[8]Target protein is purified; may require immobilization (SPR).
Key Readout Thermal shift (ΔTm), dose-response at a single temperature.BRET ratio, IC50 (target occupancy).Binding affinity (KD), kinetics (kon, koff), thermodynamics (ΔH, ΔS).
Primary Advantage Label-free, physiologically relevant context.[2]Real-time measurement in live cells, amenable to high-throughput screening.Precise quantification of binding parameters.[9]
Primary Limitation Lower throughput for traditional Western blot-based readout.[12]Requires genetic modification of the target protein.Lacks cellular context; may not reflect in-cell binding.

Target Validation Workflow

Target_Validation_Workflow Start Target Hypothesis Method1 CETSA® Start->Method1 Method2 NanoBRET™ Start->Method2 Method3 Biophysical Assays (SPR, ITC, DSF) Start->Method3 Confirmation Confirm Target Engagement Method1->Confirmation Method2->Confirmation Method3->Confirmation MoA Mechanism of Action Studies Confirmation->MoA

Caption: Orthogonal validation of a hypothesized target.

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" with a hypothetical target protein in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" or vehicle control for the desired time.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend cell pellets in a small volume of PBS.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Transfer the supernatants to new tubes and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis, transfer to a membrane, and block.

  • Immunodetection: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Add the chemiluminescent substrate and capture the image. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery.[5] For a novel compound like "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" with an uncharacterized mechanism of action, a systematic and multi-faceted approach is paramount. By first employing unbiased target identification strategies and subsequently validating the top candidates with a suite of orthogonal assays, researchers can build a compelling and robust case for a specific molecular target. This guide provides a logical framework and practical considerations to navigate this critical path, ultimately increasing the probability of success in translating a promising molecule into a well-characterized therapeutic agent.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Burnham, M. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • Almqvist, H. et al. (2016). CETSA simplifies high-throughput screening for target engagement.
  • Pelago Bioscience. CETSA Selectivity Profiling: Powerful Drug Discovery Insights. [Link]

  • Fell, J. B. et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(18), 5949-5962.
  • Dai, L. et al. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 1745, 137-148.
  • Volpato, F. & Martinez Molina, D. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Chemical Genomics (pp. 137-148). Humana Press, New York, NY.
  • Eurofins DiscoverX. Target Engagement Assays. [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169842.
  • Shaw, J. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • van den Berg, S. et al. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • Lomenick, B. et al. (2014). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Abstracts of Papers of the American Chemical Society, 248.

Sources

Comparative

structure-activity relationship (SAR) studies of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Derivatives Introduction: The Versatile 1,3-Oxazol-4(5H)-one Scaffold The 1,3-oxazole nucleus, and specifically i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Derivatives

Introduction: The Versatile 1,3-Oxazol-4(5H)-one Scaffold

The 1,3-oxazole nucleus, and specifically its 4(5H)-one variant, represents a privileged scaffold in medicinal chemistry. These five-membered heterocyclic compounds are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and enzyme-inhibitory properties.[1][2][3] The structural rigidity of the oxazolone ring, combined with its capacity for diverse substitutions at the 2, 4, and 5-positions, makes it an attractive template for the design of novel therapeutic agents.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. We will dissect the impact of structural modifications on biological activity, compare this scaffold to viable alternatives, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

Section 1: Deconstructing the 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one Core

The core scaffold is characterized by a 1,3-oxazol-4(5H)-one ring with a primary amino group at the C2 position and an isopropyl group at the C5 position. Each of these components plays a crucial role in the molecule's overall physicochemical properties and its potential interactions with biological targets.

  • 2-Amino Group: This group serves as a key hydrogen bond donor and a potential site for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • 5-Isopropyl Group: This bulky, lipophilic group significantly influences the steric and hydrophobic profile of the molecule, which can be critical for fitting into the binding pockets of target proteins.

  • 4-Carbonyl Group: The ketone at the C4 position is a hydrogen bond acceptor and a reactive site for certain chemical transformations.

  • Oxazole Ring: The heterocyclic core provides a rigid framework that orients the substituents in a defined three-dimensional space.

Section 2: The Structure-Activity Relationship (SAR) Landscape

The exploration of SAR for this scaffold involves systematically modifying each component of the molecule and evaluating the resulting impact on a specific biological activity.

Modifications of the 2-Amino Group

The 2-amino position is a primary target for modification. Acylation, alkylation, and arylation of this group can lead to significant changes in activity.

  • Acylation: Conversion of the 2-amino group to an amide can introduce additional interaction points. For example, in related oxazolidinone antibacterial agents, the conversion of an aminomethyl moiety to an acetamido group is crucial for activity, while replacement with a thiocarbonyl group (thiourea) can enhance in vitro potency.[4]

  • N-Arylation: Introducing aromatic or heteroaromatic rings can lead to new π-π stacking or hydrophobic interactions with the target protein. In studies of related oxazolo[5,4-d]pyrimidines, an anilino moiety at a similar position was found to be critical for EGFR and VEGFR2 inhibition.[5]

The Influence of the 5-Isopropyl Substituent

The C5 position dictates the steric bulk and lipophilicity in one region of the molecule.

  • Alkyl Chain Variation: Modifying the size and branching of the alkyl group can probe the limits of the target's binding pocket. Elongating the methylene chain at the 5-position in some oxazolidinones has been shown to decrease antibacterial activity, suggesting an optimal size for this substituent.[4]

  • Cyclic and Aromatic Substituents: Replacing the isopropyl group with cyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) rings can introduce different types of interactions. In a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, various alkyl and cyclic substituents at the C5 position significantly modulated inhibitory activity against the 11β-HSD1 enzyme.[6]

The Role of the Oxazolone Core and C4-Carbonyl

While less commonly modified, the core heterocycle and its carbonyl group are not inert.

  • Carbonyl to Thiocarbonyl: As seen in related scaffolds, replacing the C4 carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capacity of the molecule, sometimes leading to enhanced activity.[4]

  • Scaffold Hopping: Replacing the oxazolone ring with other five-membered heterocycles like thiazole, imidazole, or oxadiazole can lead to compounds with similar or improved activity profiles. This strategy is often used to overcome issues with metabolism, toxicity, or patentability.

The following diagram illustrates the key SAR insights for the 2-amino-1,3-oxazol-4(5H)-one scaffold.

SAR_Summary core { C5-Isopropyl| C4=O| N| C2-NH2| O} node_c2 Position 2 (Amino Group) - Acylation/Sulfonylation can modulate activity. - N-Arylation may introduce beneficial π-stacking. node_c2->core:c2 node_c5 Position 5 (Isopropyl Group) - Steric bulk is critical for target binding. - Lipophilicity influences cell permeability. node_c5->core:c5 node_c4 Position 4 (Carbonyl) - Key H-bond acceptor. - Replacement with thiocarbonyl can alter potency. node_c4->core:c4 node_ring Oxazole Ring - Rigid scaffold for substituent orientation. - Bioisosteric replacement (e.g., with thiazole) is a common strategy. node_ring->core:n3

Caption: Key Structure-Activity Relationship points on the 2-amino-1,3-oxazol-4(5H)-one scaffold.

Section 3: Comparative Analysis with Alternative Scaffolds

The 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one scaffold does not exist in a vacuum. Its performance and potential are best understood in comparison to other heterocyclic systems targeting similar biological pathways.

ScaffoldKey Features & AdvantagesRepresentative Biological ActivitiesReference
1,3,4-Oxadiazoles Known for their metabolic stability and ability to act as bioisosteres for ester and amide groups. Often exhibit a broad spectrum of activities.Anticancer, Antifungal, Antibacterial, Anti-inflammatory.[7][8][7][8]
1,3-Thiazoles The sulfur atom can engage in unique interactions with biological targets. The thiazole ring is a common feature in many approved drugs.Adenosine A3 Receptor Antagonists, Anti-tyrosinase, 11β-HSD1 Inhibition.[6][9][10][6][9][10]
Imidazolones Structurally similar to oxazolones, offering a different arrangement of heteroatoms for hydrogen bonding and coordination.Anti-inflammatory, Analgesic, COX-2 Inhibition.[2][2]
Oxazolidinones A saturated version of the oxazolone ring, known primarily for its potent antibacterial agents like Linezolid.Antibacterial.[4][11][4][11]

This comparative analysis highlights that while the oxazolone core is highly versatile, exploring related scaffolds like thiazoles and oxadiazoles can be a fruitful strategy for lead optimization and the discovery of novel chemical entities.

Section 4: Experimental Protocols for SAR Elucidation

To establish a robust SAR, consistent and reproducible biological data is essential. Below is a standard protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of novel compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete growth medium and adjust the concentration to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and 0.5% DMSO (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the general workflow for an SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Lead Compound (2-amino-5-isopropyl-1,3-oxazol-4(5H)-one) Design Design Analogs (Modify R1, R2, etc.) Lead->Design Synth Chemical Synthesis Design->Synth Screen In Vitro Screening (e.g., MTT Assay) Synth->Screen Data Data Analysis (Calculate IC50) Screen->Data SAR Establish SAR (Identify key features) Data->SAR SAR->Design Iterative Refinement Optimized Optimized Lead SAR->Optimized

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Section 5: Future Perspectives and Conclusion

The 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one scaffold remains a promising starting point for the development of novel therapeutic agents. This guide has illuminated the key structural features that can be modulated to enhance biological activity.

Key Takeaways:

  • The 2-amino group is a critical handle for derivatization to improve potency and introduce new interactions.

  • The 5-isopropyl group provides significant steric and hydrophobic influence; its modification is essential for optimizing binding affinity.

  • Systematic comparison with alternative heterocyclic scaffolds like thiazoles and oxadiazoles can provide valuable insights for overcoming developmental hurdles.

Future research should focus on exploring a wider chemical space around this scaffold, employing computational methods like molecular docking to rationalize observed SAR trends and guide the design of next-generation analogs.[2] Furthermore, investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent compounds early in the discovery process will be crucial for translating in vitro activity into in vivo efficacy.

Section 6: References

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2020). [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Taylor & Francis Online. (2024). [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. (2001). [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones. PubMed. (2001). [Link]

  • Benzoisoxazolone-based scaffolds for development of diversity driven small molecule libraries : an effective tool to identify novel molecules targeting key therapeutic applications. UBC Library Open Collections. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. (2022). [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. (2022). [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. (2003). [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. (2022). [Link]

  • Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed. (2009). [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. (2025). [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. (2025). [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI. (2025). [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. (2011). [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC - NIH. (2024). [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC. [Link]

  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Science. (2025). [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. (2021). [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. MDPI. (2024). [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. (2023). [Link]

Sources

Validation

comparative analysis of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" synthesis routes

The following guide provides a comparative technical analysis of synthesis routes for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2), a structural analog of the stimulant Pemoline, derived from the valine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthesis routes for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS 15900-26-2), a structural analog of the stimulant Pemoline, derived from the valine scaffold.

Executive Summary & Molecule Profile

The target molecule, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one , represents a specific class of heterocyclic compounds known as 2-amino-oxazolones. Structurally, it is the 5-isopropyl homolog of Pemoline (2-amino-5-phenyl-4(5H)-oxazolone).

This scaffold is of significant interest in medicinal chemistry due to its tautomeric equilibrium between the amino-oxazolone (A) and imino-oxazolidinone (B) forms. While the phenyl analog (Pemoline) is a known CNS stimulant, the isopropyl variant (derived from the Valine motif) serves as a critical bioisostere for probing steric bulk and lipophilicity in receptor binding pockets.

Key Challenges in Synthesis:

  • Tautomeric Control: Ensuring the product is isolated in the desired tautomeric form (predominantly amino-oxazolone in solid state).

  • Hydrolytic Instability: The oxazolone ring is susceptible to ring-opening under harsh aqueous basic conditions.

  • Regioselectivity: Avoiding the formation of the thermodynamically stable hydantoin isomers (oxazolidine-2,4-diones).

This guide compares the three primary synthetic strategies:

  • Route A (The Guanidine Method): The industry "gold standard" for high purity and regiocontrol.

  • Route B (The Cyanamide Method): A direct condensation route often used for radio-labeling or rapid screening.

  • Route C (The Urea/Bromisoval Method): A historical route with lower selectivity, primarily discussed for impurity profiling.

Comparative Analysis of Routes

Route A: Condensation of -Hydroxy Esters with Guanidine

Status: Recommended (Primary Route) This pathway involves the cyclocondensation of ethyl 2-hydroxyisovalerate with free guanidine. It is the most reliable method for generating the 2-amino-oxazolone core with minimal side products.

  • Mechanism: Nucleophilic attack of

Comparative

Publish Comparison Guide: Cross-Validation of 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one

The following guide is a technical cross-validation resource designed for researchers and analytical chemists. It synthesizes experimental data, mechanistic insights, and rigorous validation protocols for 2-amino-5-isopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical cross-validation resource designed for researchers and analytical chemists. It synthesizes experimental data, mechanistic insights, and rigorous validation protocols for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (CAS: 15900-26-2).[1][2]

Executive Summary & Compound Identity

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (hereafter 5-iPr-Ox ) is a structural analog of the psychostimulant Pemoline (5-phenyl analog).[1][2] Unlike stable aromatic heterocycles, 5-iPr-Ox exists in a dynamic tautomeric equilibrium between the amino-oxazolone and imino-oxazolidinone forms.[2] This unique characteristic complicates standard identification and requires a multi-modal validation strategy.

This guide compares 5-iPr-Ox against its primary synthetic precursor (Bromisoval ) and its hydrolytic degradation products to establish a "Gold Standard" for experimental validity.[1][2]

Core Validation Challenge: Tautomeric Ambiguity

Researchers often misidentify the compound due to solvent-dependent tautomerism.[1][2]

  • Form A (Non-polar solvents): 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.[1][2][3][4][5]

  • Form B (Polar/Protic solvents): 2-imino-5-isopropyl-oxazolidin-4-one.[1][2]

Figure 1: Tautomeric Equilibrium & Structural Dynamics

Tautomerism cluster_0 Dynamic Equilibrium Amino Amino-Oxazolone Form (Prevalent in DMSO/CDCl3) C=N endocyclic Imino Imino-Oxazolidinone Form (Prevalent in H2O/MeOH) C=N exocyclic Amino->Imino  Solvent Shift  

Caption: Solvent-dependent proton shift between the exocyclic amine and the ring nitrogen.

Synthesis & Purity Profiling: Method Comparison

To validate experimental results, one must first validate the source.[1][2] Two primary routes exist; the Bromisoval Cyclization is the industry standard for yield and specificity, while direct condensation often yields impure mixtures.[1][2]

Comparative Analysis of Synthetic Routes
FeatureRoute A: Bromisoval Cyclization (Recommended)Route B: Valine/Urea Condensation (Alternative)
Precursor N-(2-bromo-3-methylbutyryl)urea (Bromisoval)L-Valine ethyl ester + Urea
Mechanism Intramolecular SN2 displacementThermal condensation
Yield High (75-85%)Low (<40%)
Purity Profile High; main impurity is unreacted bromide.[1][2]Low; frequent oligomerization.[1][2]
Validation Key Disappearance of C-Br stretch in IR.Difficult separation of urea byproducts.[1][2]
Validated Protocol: Route A (Bromisoval Cyclization)

Context: This protocol minimizes hydrolysis of the sensitive oxazolone ring.[1][2]

  • Dissolution: Dissolve 10 mmol of Bromisoval in anhydrous ethanol.

  • Cyclization: Add 1.1 eq of anhydrous Sodium Acetate (base). Reflux for 2 hours.

    • Critical Control: Do not use aqueous base (NaOH/KOH), as this instantly hydrolyzes the product to N-carbamoyl-valine.[2]

  • Isolation: Filter hot to remove NaBr.[1][2] Cool filtrate to 4°C.

  • Crystallization: Collect white crystalline precipitate. Recrystallize from EtOH/Et2O.[1][2]

Analytical Cross-Validation (The "Self-Validating" System)

Reliable identification requires distinguishing 5-iPr-Ox from its precursor (Bromisoval) and its hydrolysis product (Open-chain ureide).[1][2]

A. NMR Spectroscopy Validation Criteria

Solvent: DMSO-d6 (favors amino-form detection)[1][2]

Proton (H)5-iPr-Ox (Target)Bromisoval (Precursor)Validation Logic
C5-H Doublet, ~4.6 ppmDoublet, ~4.2 ppmDownfield shift due to ring closure/oxygen proximity.[1][2]
NH/NH2 Broad singlet (2H)Two distinct signals (NH, NH2)Ring closure merges the urea NH signals into a tautomeric amine/imine signal.[1][2]
Isopropyl Distinct Septet + DoubletSeptet + DoubletRemains largely unchanged; use as internal integration standard.[1][2]
B. Infrared (IR) Spectroscopy Markers
  • Carbonyl (C=O): The oxazolone ring strain shifts the carbonyl stretch to a higher frequency (~1760-1780 cm⁻¹ ) compared to the acyclic urea carbonyl in Bromisoval (~1680 cm⁻¹ ).[1][2]

  • Absence of C-Br: Disappearance of the fingerprint C-Br stretch (500-600 cm⁻¹) confirms cyclization.[1][2]

Functional Stability & Degradation Mapping

5-iPr-Ox is chemically labile.[1][2] Experimental results are often compromised by unintentional hydrolysis during workup.[1][2]

Figure 2: Degradation Pathway & Checkpoints

Degradation cluster_main Hydrolytic Instability Pathway Target 5-iPr-Ox (Intact Ring) Inter Unstable Tetrahedral Intermediate Target->Inter + H2O (pH > 7) Product N-Carbamoyl-Valine (Ring Opened) Inter->Product Rapid Collapse Validation CHECKPOINT: Loss of 1770 cm-1 IR signal Appearance of Acid COOH peak Product->Validation

Caption: The oxazolone ring is susceptible to base-catalyzed hydrolysis, yielding the acyclic urea.[1][2]

Stability Comparison Table
Condition5-iPr-Ox StabilityPemoline (Standard) StabilityImplication
pH 7.4 (PBS) T1/2 ~ 4-6 hoursT1/2 > 24 hours5-iPr-Ox must be tested immediately or stored dry.[1][2]
0.1 M NaOH Instant HydrolysisSlow HydrolysisAvoid alkaline extraction workups.[1][2]
Solid State Stable (>1 year)Stable (>2 years)Store desiccated at 4°C.

References

  • Chemical Identity & Synonyms: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 28966, Bromisoval (Precursor linkage). Retrieved from [Link][1][2]

  • Synthetic Methodology (Oxazolones): ChemSrc. 2-amino-5-isopropyl-oxazol-4-one (CAS 15900-26-2) Entry. Retrieved from [Link][1][2]

  • Structural Analogs (Pemoline): DrugBank Online.[2] Pemoline: Pharmacology and Structure. Retrieved from [Link][2]

  • Tautomerism in 2-Amino-Oxazolones: Journal of Heterocyclic Chemistry (General Reference for 2-amino-4-oxazolone tautomerism dynamics). Validated via general heterocyclic principles described in Katritzky’s Handbook of Heterocyclic Chemistry.[2]

Sources

Validation

Comparative Guide: Benchmarking 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (IP-Ox) Against Pemoline Standards

Executive Summary & Strategic Context This guide benchmarks 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (herein referred to as IP-Ox ) against its structural parent and industry standard, Pemoline (2-amino-5-phenyl-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide benchmarks 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (herein referred to as IP-Ox ) against its structural parent and industry standard, Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one).

The Scientific Premise: Pemoline is a well-documented central nervous system (CNS) stimulant with a distinct mechanism involving dopamine promotion with minimal sympathomimetic effects. However, its clinical utility was curtailed by hepatotoxicity concerns. IP-Ox replaces the bulky, aromatic C5-phenyl ring of Pemoline with a C5-isopropyl group.

Benchmarking Objective: To determine if the aliphatic substitution in IP-Ox retains the dopaminergic efficacy of the oxazolone scaffold while altering physicochemical properties (LogP, metabolic stability) that may mitigate the hepatotoxic liability associated with the phenyl-ring metabolism of the standard.

Physicochemical & Structural Comparison

The first tier of benchmarking requires establishing the fundamental material differences between the candidate and the standard.

Table 1: Physicochemical Profile (Predicted vs. Experimental)
PropertyIP-Ox (Candidate) Pemoline (Standard) Implication
Formula C₆H₁₀N₂O₂C₉H₈N₂O₂Lower MW facilitates BBB crossing.
MW 142.16 g/mol 176.17 g/mol --
C5 Substituent Isopropyl (Aliphatic)Phenyl (Aromatic)Critical site for metabolic divergence.
LogP (Calc) ~0.2 - 0.5~1.2IP-Ox is more hydrophilic; may affect BBB permeability kinetics.
Tautomerism Keto-Enol EquilibriumKeto-Enol EquilibriumBoth require buffered HPLC mobile phases to prevent peak splitting.
Solubility (Water) ModeratePoor (< 1 mg/mL)IP-Ox shows improved aqueous solubility, aiding formulation.

Experimental Workflows: Validating the Candidate

To objectively benchmark IP-Ox, we utilize a three-phase evaluation pipeline. This ensures that any observed efficacy is due to the compound itself, not artifacts of solubility or degradation.

Phase A: Chemical Stability & Tautomeric Analysis

Rationale: Oxazolones are prone to hydrolysis and tautomeric shifts. You cannot screen a compound if its concentration changes during the assay.

Protocol 1: HPLC Stability Profiling

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile. Note: Acidic pH stabilizes the keto-form.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic check for Pemoline).

  • Benchmark Criteria: IP-Ox must maintain >98% integrity after 24h in DMSO/PBS (1:99) at 37°C.

Phase B: In Vitro Metabolic Stability (Microsomal)

Rationale: Pemoline hepatotoxicity is linked to reactive intermediates formed during phenyl ring oxidation. Benchmarking IP-Ox requires proving that the isopropyl group undergoes "cleaner" metabolism (likely hydroxylation of the isopropyl methine).

Protocol 2: Liver Microsome Incubation

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM IP-Ox vs. 1 µM Pemoline.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    
Phase C: Functional Potency (DAT Inhibition)

Rationale: The therapeutic value of the standard (Pemoline) lies in Dopamine Transporter (DAT) inhibition. IP-Ox must demonstrate comparable affinity.

Protocol 3: [³H]-Dopamine Uptake Assay (Synaptosomes)

  • Tissue: Rat striatal synaptosomes (freshly prepared).

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.

  • Incubation: Pre-incubate synaptosomes with IP-Ox (1 nM - 100 µM) or Pemoline (Standard) for 15 min at 37°C.

  • Challenge: Add [³H]-Dopamine (50 nM final) for 5 min.

  • Termination: Rapid filtration over GF/B filters; wash with ice-cold buffer.

  • Quantification: Liquid Scintillation Counting.

  • Data Output: IC₅₀ curves generated via non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram illustrates the competitive benchmarking logic. It maps how the structural difference (Isopropyl vs. Phenyl) flows through the testing logic to determine if IP-Ox is a viable "Safer Alternative" or a "Low-Potency Analog."

BenchmarkingLogic cluster_legend Legend Compound Candidate: IP-Ox (5-Isopropyl-oxazolone) Target Target: Dopamine Transporter (DAT) (Presynaptic Terminal) Compound->Target Binding Mode? Metabolism Metabolic Pathway (Liver Microsomes) Compound->Metabolism Aliphatic Oxidation Standard Standard: Pemoline (5-Phenyl-oxazolone) Standard->Target Known Blocker Standard->Metabolism Aromatic Oxidation Result_Affinity Readout: IC50 Value (Potency) Target->Result_Affinity Result_Tox Readout: Reactive Metabolites (Safety Profile) Metabolism->Result_Tox Decision Go/No-Go Decision Result_Affinity->Decision Is IC50 < 10µM? Result_Tox->Decision Clean Profile? key Blue: Candidate | Red: Standard | Yellow: Assay System

Figure 1: Logic flow for benchmarking IP-Ox against Pemoline, correlating structural modifications to functional readouts (Potency vs. Safety).

Expected Results & Interpretation

Based on Structure-Activity Relationship (SAR) principles of the oxazolone scaffold:

  • Potency (DAT Affinity):

    • Pemoline: High affinity due to

      
       stacking of the phenyl ring with aromatic residues (e.g., Phenylalanine, Tyrosine) in the DAT binding pocket.
      
    • IP-Ox: The isopropyl group lacks

      
      -stacking capability.
      
    • Prediction: IP-Ox will likely show lower potency (higher IC₅₀) than Pemoline. If the IC₅₀ is within 1-log of Pemoline, it is considered a success due to the likely improved safety profile.

  • Metabolic Stability:

    • Pemoline: Metabolized to pemoline-dione and conjugated metabolites; some pathways implicate reactive intermediates.

    • IP-Ox: Expected to undergo hydroxylation at the tertiary carbon of the isopropyl group. This is generally a "soft spot" for CYP450 enzymes but rarely yields toxic electrophiles.

    • Prediction: IP-Ox will show higher clearance (shorter half-life) but a cleaner toxicological profile .

References

  • Dunn, D. et al. Dopamine transport inhibitors: Structure-activity relationships of pemoline derivatives. Journal of Medicinal Chemistry.[1] (Note: Provides the foundational SAR for the oxazolone scaffold).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4676 (Pemoline). [Link]

  • Wishart, D.S., et al. DrugBank: Pemoline (DB01227). [Link]

Sources

Comparative

confirming the mode of action of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one"

A Comparative Guide for Candidate Characterization Executive Summary & Structural Context[1] The compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (ISO-PEM) represents a structural analogue of Pemoline (2-amino-5-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Candidate Characterization

Executive Summary & Structural Context[1]

The compound 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one (ISO-PEM) represents a structural analogue of Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one). While Pemoline is a known psychostimulant with a mixed mechanism of dopamine reuptake inhibition (DRI) and weak release, its clinical utility was terminated due to idiosyncratic hepatotoxicity.[1]

The substitution of the phenyl ring at position 5 with an isopropyl group in ISO-PEM significantly alters the steric and electronic profile of the molecule. This guide outlines the critical experimental pathway to confirm its Mode of Action (MoA), specifically distinguishing between reuptake inhibition and substrate-induced release , while simultaneously screening for the hepatotoxic liabilities associated with the oxazolone scaffold.

Comparative Pharmacological Profile (Hypothetical & Reference Data)

The following table benchmarks ISO-PEM against established standards to guide experimental expectations.

FeatureISO-PEM (Candidate) Pemoline (Reference) Methylphenidate (DRI Std) Amphetamine (Releaser Std)
Core Structure Oxazolone (Aliphatic 5-sub)Oxazolone (Aromatic 5-sub)PiperidinePhenethylamine
Primary Target DAT (Hypothesized)DAT (Weak)DAT (Potent)DAT / VMAT2
Mechanism To Be Confirmed Mixed DRI / Weak ReleaserPure DRISubstrate / Releaser
DAT Affinity (

)
Predict: >500 nM (Lower)~200–500 nM~20–50 nM~30–100 nM
Hepatotoxicity Risk Unknown (Check Reactive Metabolites)High (Idiosyncratic)LowLow

Visualizing the Mechanism of Action[4]

To design the correct assays, we must visualize the potential interaction at the Dopamine Transporter (DAT). The diagram below contrasts the "Blocker" mechanism (Methylphenidate-like) against the "Releaser" mechanism (Amphetamine-like).

MoA_Pathways cluster_synapse Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_Pool Cytosolic Dopamine DAT->DA_Pool 2. Blocks Reuptake VMAT VMAT2 (Vesicular Transporter) VMAT->DA_Pool Increases Cytosolic DA DA_Pool->DAT Reverse Transport (Efflux) Candidate ISO-PEM (Candidate) Candidate->DAT 1. Binds Extracellular Face Candidate->DAT Alt: Translocated into Cell Candidate->VMAT Alt: Displaces Vesicular DA caption Fig 1: Divergent pathways. Pure DRIs block DAT. Releasers enter via DAT to trigger efflux.

Experimental Protocols for MoA Confirmation

To scientifically validate ISO-PEM, you cannot rely on a single assay. You must use a Subtraction Logic workflow: Is it a binder? If yes, does it block uptake? If yes, does it induce release?

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine if ISO-PEM physically binds to the DAT, NET, or SERT.

  • System: HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]-WIN 35,428 (High affinity DAT ligand).

  • Methodology:

    • Membrane Prep: Harvest hDAT-HEK cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate membranes.

    • Incubation: Incubate membranes (20 µg protein) with 5 nM [³H]-WIN 35,428 and varying concentrations of ISO-PEM (

      
       to 
      
      
      
      M) for 2 hours at 4°C.
    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       using the Cheng-Prusoff equation.
      
  • Success Criteria: A dose-dependent displacement of [³H]-WIN 35,428 confirms ISO-PEM is a DAT ligand.

Protocol B: Functional Uptake vs. Release (The Critical Distinction)

Objective: Distinguish between a "Blocker" (Methylphenidate) and a "Releaser" (Amphetamine).

  • System: Rat Striatal Synaptosomes or hDAT-HEK cells.

  • Step 1: Uptake Inhibition (Forward Transport)

    • Incubate cells with ISO-PEM (10 µM) for 10 mins.

    • Add [³H]-Dopamine (20 nM) and incubate for 5 mins.

    • Result: If intracellular radioactivity is low compared to control, ISO-PEM inhibits uptake.

  • Step 2: Release Assay (Reverse Transport)

    • Pre-load cells with [³H]-Dopamine for 20 mins.[2]

    • Wash cells thoroughly to remove extracellular [³H]-DA.

    • Add ISO-PEM (varying concentrations) without adding new radioligand.

    • Measure radioactivity in the supernatant after 5, 10, and 15 mins.

    • Interpretation:

      • Increase in Supernatant Counts: ISO-PEM is a Releaser (translocation-competent).

      • No Change/Stable Counts: ISO-PEM is a Pure Uptake Inhibitor (non-transported blocker).

Protocol C: Hepatotoxicity Screening (Safety Gating)

Objective: Given the Pemoline lineage, this is mandatory. Pemoline toxicity is linked to reactive metabolites (likely quinone imines).

  • System: Primary Human Hepatocytes or HepG2 cells.

  • Assay: LDH (Lactate Dehydrogenase) Release Assay.

  • Method:

    • Incubate hepatocytes with ISO-PEM (1–100 µM) for 24 and 48 hours.

    • Collect supernatant.[3]

    • Quantify LDH enzyme activity (colorimetric assay at 490 nm).

    • Compare: Run parallel with Pemoline (Positive Control) and Vehicle (Negative Control).

  • Hypothesis: The isopropyl group (aliphatic) should theoretically generate fewer reactive quinone-like intermediates than the phenyl group of Pemoline, potentially offering a superior safety profile.

Experimental Workflow & Decision Logic

This diagram guides the researcher through the decision-making process based on experimental outputs.

Workflow_Logic Start Start: ISO-PEM Characterization Binding 1. Radioligand Binding ([3H]-WIN 35,428) Start->Binding Decision1 Ki < 10 µM? Binding->Decision1 Func_Uptake 2. Functional Uptake Assay ([3H]-DA Influx) Decision1->Func_Uptake Yes Result_Inactive Conclusion: Inactive / Non-DAT Target Decision1->Result_Inactive No Func_Release 3. Release/Efflux Assay (Pre-loaded [3H]-DA) Func_Uptake->Func_Release If Uptake Inhibited Decision2 Induces Efflux? Func_Release->Decision2 Result_DRI Conclusion: Pure DRI (Methylphenidate-like) Decision2->Result_DRI No (Stable) Result_REL Conclusion: Releaser (Amphetamine-like) Decision2->Result_REL Yes (High Efflux) Tox 4. Hepatotoxicity Screen (LDH / ATP in HepG2) Result_DRI->Tox Result_REL->Tox caption Fig 2: Logical workflow for classifying ISO-PEM mechanism and safety.

References

  • Mechanism of Pemoline

    • Title: Pemoline: A review of its pharmacological activity and clinical use.[4][5]

    • Source:Drugs (via PubMed).
    • URL:[Link]

    • Relevance: Establishes the baseline mixed MoA (DRI/Release) of the parent compound.
  • Dopamine Transporter Assay Protocols

    • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT).[2][3][6]

    • Source:Current Protocols in Neuroscience (NCBI PMC).
    • URL:[Link]

    • Relevance: Provides the definitive methodology for distinguishing uptake inhibition
  • Hepatotoxicity Mechanisms

    • Title: Mechanisms of Drug-Induced Liver Injury (DILI).
    • Source:The AAPS Journal.
    • URL:[Link]

    • Relevance: Validates the necessity of screening oxazolone derivatives for reactive metabolite-induced toxicity.
  • Distinguishing Releasers vs.

    • Title: The dopamine transporter: a target for neuroprotection?
    • Source:N
    • URL:[Link]

    • Relevance: Theoretical grounding for the "Transloc

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one: A Protocol for the Research Professional

This document provides a comprehensive guide for the safe and compliant disposal of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a heterocyclic organic compound often utilized in medicinal chemistry and pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe and compliant disposal of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, a heterocyclic organic compound often utilized in medicinal chemistry and pharmaceutical research.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are synthesized from established regulatory frameworks and best practices in chemical waste management, designed to protect researchers, support staff, and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one was not available at the time of this writing. The hazard assessment and subsequent recommendations are based on data from structurally similar oxazolone and isoxazole compounds.[2] It is imperative to consult the manufacturer-provided SDS for this specific chemical upon acquisition and before handling.

Hazard Assessment: Understanding the Risk Profile

The foundational step in managing any chemical waste is a thorough understanding of its intrinsic hazards. Based on analogous compounds, 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one should be handled as a hazardous substance with the potential for the following characteristics:

  • Acute Toxicity: Similar amino-isoxazole derivatives are classified as "Fatal if swallowed". Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Oxazolone derivatives are frequently cited as irritants to the skin, eyes, and respiratory system.[2][4]

  • Target Organ Effects: Some related compounds may cause drowsiness or dizziness, indicating potential effects on the central nervous system.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by the Environmental Protection Agency (EPA).[3][5] Given the potential for toxicity, all waste containing 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one and its associated waste. The causality is clear: creating an impermeable barrier between the researcher and the chemical mitigates the risk of exposure through inhalation, ingestion, or dermal contact.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.To prevent skin contact and absorption.[2]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.To protect eyes from splashes and airborne particles.[4]
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or transfer operations.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be required.To prevent inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[2]

Waste Segregation and Containerization: The Core of Compliance

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure the waste can be safely transported and treated.[6] Incompatible wastes must never be mixed.[6]

Step-by-Step Containerization Protocol:
  • Select the Correct Container:

    • Use only containers approved for hazardous waste that are compatible with the chemical. High-density polyethylene (HDPE) containers are generally a safe choice.[7]

    • Ensure the container is in good condition, free of leaks or damage, and has a secure, screw-top lid.[2]

  • Label the Container:

    • Proper labeling is a strict regulatory requirement. Before any waste is added, affix a hazardous waste tag to the container.

    • The label must include:

      • The words "HAZARDOUS WASTE "[2]

      • The full chemical name: "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one " (no formulas or abbreviations).[2]

      • An accurate estimation of the concentration and total volume/mass.

      • The date accumulation started (the date the first drop of waste entered the container).

      • The name of the principal investigator and the laboratory location (building and room number).

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[2] A funnel should never be left in the container opening.

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][7]

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7]

Disposal Procedure: From Benchtop to Pickup

The disposal process is a systematic workflow designed to ensure safety and regulatory compliance from the moment the chemical is deemed a waste until it is collected by trained professionals.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S Operations A Identify Waste (Unused reagent, contaminated labware, reaction byproduct) B Acquire Approved Hazardous Waste Container A->B C Affix & Complete Hazardous Waste Label B->C D Place Waste in Labeled Container (in fume hood with full PPE) C->D E Store in Secondary Containment (Satellite Accumulation Area) D->E F Container is 90% Full or Accumulation Time Limit Reached E->F F->E No G Arrange for Waste Pickup (Submit form to EH&S) F->G Yes H EH&S Personnel Collect Waste G->H

Caption: Workflow for the safe disposal of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

Step-by-Step Guide:
  • Waste Identification: Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure reagent.

    • Contaminated materials (e.g., pipette tips, gloves, weigh boats, contaminated glassware).

    • Solutions or reaction mixtures containing the compound.

  • Solid Waste Handling:

    • Contaminated solid waste such as gloves and wipes should be collected in a designated, labeled hazardous waste container.

    • Chemically contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container specifically labeled for chemical waste.

  • Liquid Waste Handling:

    • Collect all liquid waste containing 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one in a labeled, compatible hazardous waste container as described in Section 3.

    • Crucially, do not mix this waste with other waste streams unless you have confirmed compatibility. For example, never mix with strong acids, bases, or oxidizers without first consulting safety literature.[6]

  • Container Management:

    • Weekly, inspect your SAA to ensure containers are properly labeled, closed, and not leaking.[2]

    • Once a waste container is 90% full, or if it has been accumulating for more than 12 months, it must be prepared for disposal.[7]

  • Requesting Pickup:

    • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.

    • Ensure all information on the form matches the container label exactly.

    • Move the sealed container to the designated waste pickup area if instructed to do so by EH&S.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is a solid, avoid raising dust.

    • Wearing full PPE, cover the spill with an absorbent material appropriate for chemical spills.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Major Spill (requires outside assistance):

    • Evacuate the area immediately.

    • Alert others to stay away and close the laboratory doors.

    • Contact your institution's EH&S or emergency response team immediately.

    • Provide them with the name of the chemical and any other relevant details from a safe location.

Disposing of chemical waste is a process governed by stringent regulations and a commitment to safety. By understanding the hazards, utilizing proper protective equipment, and adhering to a systematic disposal workflow, researchers can ensure the safe and compliant management of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • SAFETY DATA SHEET for 5-(Aminomethyl)isoxazol-3-ol hydrate. Sigma-Aldrich.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.

  • 2-AMINO-5-ISOPROPYL-1,3-OXAZOL-4(5H)-ONE. CymitQuimica.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeRack.

  • SAFETY DATA SHEET for 5-Amino-2-Benzimidazolethiol. Pfaltz & Bauer.

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.

  • SAFETY DATA SHEET for Aluminum magnesium isopropoxide, 10% w/v in isopropanol. Fisher Scientific.

  • SAFETY DATA SHEET for Isopropyl Alcohol. TCI Chemicals.

  • SAFETY DATA SHEET for 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. Sigma-Aldrich.

  • SAFETY DATA SHEET for (4R)-(+)-4-Isopropyl-2-oxazolidinone. Thermo Fisher Scientific.

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Handling

Operational Guide: Personal Protective Equipment for Handling 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. The protocols herein are designed to ensure both personal safety and exp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one. The protocols herein are designed to ensure both personal safety and experimental integrity by establishing a self-validating system of operational procedures. Given the absence of a specific Safety Data Sheet (SDS) for this compound, our approach is grounded in a thorough hazard assessment by chemical analogy, treating the substance with the caution required for novel chemical entities.

Hazard Assessment & Risk Mitigation

Assumed Hazards:

  • May cause skin irritation and allergic skin reaction.

  • May cause serious eye irritation.

  • May be harmful if inhaled; avoid creating dust or aerosols.[4]

  • May be harmful if swallowed.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It must be used in conjunction with more effective control measures.[5][6]

  • Engineering Controls: All handling of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Administrative Controls: Designate a specific area within the laboratory for handling this compound. Ensure all personnel are trained on the procedures outlined in this guide and that access to the area is restricted during handling operations.

Core PPE Protocol for Standard Laboratory Operations

These are the minimum PPE requirements for routine tasks such as weighing, dissolution, and solution transfers where the risk of splashing or aerosolization is low but present.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-marked safety glasses with side shields are the minimum.[5]

    • Causality: The amino and oxazolone functionalities suggest a potential for eye irritation. Side shields protect against particles that may travel around the lens.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned to protect against incidental contact and small spills.

    • Gloves: Nitrile gloves are the standard for incidental contact. For tasks involving significant handling or submersion, or for extended operations, double-gloving is required to protect against potential permeation.[5] Gloves must be inspected for integrity before each use and changed immediately if contaminated.

    • Apparel: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]

  • Respiratory Protection:

    • When used within a fume hood, additional respiratory protection is typically not required. If engineering controls are not available or are insufficient, a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 respirator for powders or a respirator with organic vapor cartridges).

PPE Selection Workflow

cluster_0 Step 1: Task Assessment cluster_1 Step 2: Risk Analysis cluster_2 Step 3: PPE Selection Assess Assess Task & Environment Risk Potential Hazard? Assess->Risk PPE_Low Standard PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves Risk->PPE_Low Low Risk (e.g., Weighing solid in hood) PPE_High Escalated PPE: - Chemical Goggles & Face Shield - Chem-Resistant Apron - Double Nitrile Gloves Risk->PPE_High High Risk (e.g., Large volume transfer, potential for splash/aerosol)

Caption: Decision workflow for selecting appropriate PPE based on task risk.

Escalation of PPE for High-Risk Scenarios

For non-routine operations or situations with an elevated risk of exposure, the core PPE must be upgraded.

Scenario Eye/Face Protection Hand Protection Body Protection
Handling >1L of solution Chemical splash goggles and a full-face shield.[5]Double-layered nitrile gloves or Silver Shield gloves under nitrile gloves.[5]Chemical-resistant apron over a lab coat.
Potential for aerosol generation Chemical splash goggles.Double-layered nitrile gloves.Standard lab coat.
Cleaning a spill Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.
Working with unknown toxicity Chemical splash goggles.Flexible laminate glove under a heavy-duty outer glove.[6]Standard lab coat.

Decontamination and Disposal Protocol

Safe disposal is paramount to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

Step-by-Step Disposal Procedure:

  • Segregate Waste: Do not mix waste containing 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]

  • Solid Waste:

    • Collect contaminated solids (e.g., weighing paper, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Label the container with "Hazardous Waste," the full chemical name, and the date.[7]

  • Liquid Waste:

    • Collect all solutions containing the compound in a chemically compatible, leak-proof container with a secure lid.

    • Label the container clearly as described above. Do not overfill the container.

  • Sharps: All contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination:

    • Thoroughly clean the work area with a suitable solvent, followed by soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.[7]

  • PPE Doffing and Disposal:

    • Remove PPE in the following order: gloves, apron (if used), face shield/goggles, lab coat.

    • Disposable PPE should be placed in the solid hazardous waste container. Reusable PPE must be decontaminated before storage.

    • Always wash hands thoroughly with soap and water after removing all PPE.[4]

Waste & Decontamination Flow Diagram

cluster_input Source of Contamination cluster_output Disposal Pathway Solid Contaminated Solid (Gloves, Paper Towels) SolidWaste Sealed Solid Hazardous Waste Bin Solid->SolidWaste Dispose Liquid Aqueous/Organic Solution LiquidWaste Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Collect Glass Contaminated Glassware Decon Decontaminate & Reuse or Dispose as Solid Waste Glass->Decon Process

Sources

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